Product packaging for NOTA-bis(tBu)ester(Cat. No.:)

NOTA-bis(tBu)ester

货号: B6344976
分子量: 415.5 g/mol
InChI 键: UACSRZWSADEYPK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

NOTA-bis(tBu)ester is a useful research compound. Its molecular formula is C20H37N3O6 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.26823591 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H37N3O6 B6344976 NOTA-bis(tBu)ester

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O6/c1-19(2,3)28-17(26)14-22-9-7-21(13-16(24)25)8-10-23(12-11-22)15-18(27)29-20(4,5)6/h7-15H2,1-6H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACSRZWSADEYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Structure and Application of NOTA-bis(tBu)ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOTA-bis(tBu)ester, also known as 1,4,7-Triazacyclononane-1,4-bis-tert-butyl acetate-7-acetic acid, is a bifunctional chelator that has garnered significant attention in the fields of radiopharmaceutical chemistry and drug development.[1] Its unique structural features make it an invaluable tool for the development of targeted radiopharmaceuticals for both molecular imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), and for radionuclide therapy.[1] This technical guide provides an in-depth overview of the structure, properties, and applications of this compound, complete with experimental protocols and data presented for the discerning researcher.

Core Structure and Properties

The foundational structure of this compound is the macrocycle 1,4,7-triazacyclononane (B1209588) (TACN), a nine-membered ring with three nitrogen atoms.[1] This core is functionalized with three acetic acid pendant arms, forming the powerful chelating agent NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). The defining characteristic of this compound is the selective protection of two of these carboxylic acid groups as tert-butyl esters. This leaves a single carboxylic acid group free and available for covalent attachment to biomolecules.[1]

This bifunctional nature is the cornerstone of its utility. The NOTA macrocycle provides a stable coordination cage for various radiometals, while the free carboxylic acid serves as a handle for conjugation to targeting vectors such as peptides and antibodies.[1] The tert-butyl ester protecting groups are acid-labile and can be removed under mild acidic conditions, which is often performed after conjugation to the biomolecule.[1]

Chemical Structure Diagram

Figure 1. Chemical structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
IUPAC Name 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid[2]
Synonyms NOTA-bis(tert-butyl ester), 1,4,7-Triazacyclononane-1,4-bis-tert-butyl acetate-7-acetic acid[1][3]
CAS Number 1161415-28-6[1][3][4]
Molecular Formula C₂₀H₃₇N₃O₆[1][3][4]
Molecular Weight 415.5 g/mol [2][5]
Appearance White solid/powder[4][5]
Solubility Soluble in DMSO, ethanol, and PBS (pH 7.2)[5]

Experimental Protocols

Synthesis of this compound

A representative procedure for the synthesis of the related NOTA-tris(tert-butyl ester) is as follows:

  • Reaction Setup: Dissolve 1,4,7-triazacyclononane (TACN) in a suitable organic solvent such as acetonitrile.

  • Addition of Reagent: Cool the solution to 0°C and add tert-butyl bromoacetate (B1195939) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Workup: Filter the reaction mixture and evaporate the solvent. The resulting residue is then subjected to an aqueous workup with pH adjustments and extractions to isolate the NOTA-tris(tert-butyl ester) product.[6]

  • Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel.[7][8][9]

To obtain this compound, a subsequent selective hydrolysis of one of the tert-butyl ester groups would be necessary.[10][11] This can be a challenging step, and reaction conditions must be carefully controlled to avoid over-deprotection.

Bioconjugation to Peptides and Antibodies

The free carboxylic acid on this compound allows for its conjugation to primary amines (e.g., the N-terminus or lysine (B10760008) side chains) on biomolecules. A common method is through the formation of an active N-hydroxysuccinimide (NHS) ester.

Activation of this compound:

  • Dissolve this compound in an anhydrous solvent like dimethylformamide (DMF).

  • Add N-hydroxysuccinimide (NHS) and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Stir the reaction at room temperature for several hours to overnight to form the this compound-NHS ester.[6]

Conjugation to a Peptide or Antibody:

  • Prepare the biomolecule in an amine-free buffer at a slightly alkaline pH (typically 8.0-8.5) to ensure the primary amines are deprotonated and nucleophilic.

  • Add the activated this compound-NHS ester to the biomolecule solution. The molar ratio of the chelator to the biomolecule should be optimized for the specific application.

  • Incubate the reaction mixture at room temperature for 1-2 hours or on ice for longer periods.[12]

  • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.[12]

  • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted chelator and byproducts.[12]

Radiolabeling with Gallium-68

NOTA is an excellent chelator for Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide widely used in PET imaging.[13]

A typical radiolabeling procedure is as follows:

  • Obtain ⁶⁸GaCl₃ by eluting a ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.

  • Adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5 using a sodium acetate (B1210297) buffer.

  • Add the NOTA-conjugated biomolecule to the buffered ⁶⁸Ga solution.

  • Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C for 5-15 minutes). NOTA-conjugates can often be labeled efficiently at room temperature.[13]

  • Determine the radiochemical purity of the final product using methods such as instant thin-layer chromatography (ITLC) or radio-HPLC.

Logical Relationships and Workflows

The following diagram illustrates the general workflow from this compound to a radiolabeled bioconjugate for PET imaging.

experimental_workflow cluster_synthesis Synthesis & Activation cluster_conjugation Bioconjugation cluster_deprotection_labeling Deprotection & Radiolabeling This compound This compound Activated Chelator Activated Chelator This compound->Activated Chelator Activation NHS, EDC NHS, EDC NHS, EDC->Activated Chelator Conjugate (Protected) Conjugate (Protected) Activated Chelator->Conjugate (Protected) Conjugation Biomolecule (Peptide/Antibody) Biomolecule (Peptide/Antibody) Biomolecule (Peptide/Antibody)->Conjugate (Protected) Conjugate (Deprotected) Conjugate (Deprotected) Conjugate (Protected)->Conjugate (Deprotected) Deprotection Acid (TFA) Acid (TFA) Acid (TFA)->Conjugate (Deprotected) Radiolabeled Conjugate Radiolabeled Conjugate Conjugate (Deprotected)->Radiolabeled Conjugate Radiolabeling 68Ga 68Ga 68Ga->Radiolabeled Conjugate

Figure 2. General workflow for the preparation of a ⁶⁸Ga-labeled bioconjugate using this compound.

Conclusion

This compound is a versatile and powerful bifunctional chelator that plays a crucial role in the advancement of targeted radiopharmaceuticals. Its well-defined structure, with a robust metal-chelating core and a reactive handle for bioconjugation, allows for the creation of highly specific imaging and therapeutic agents. The experimental protocols outlined in this guide provide a foundation for researchers to utilize this compound in their drug development endeavors. As the field of nuclear medicine continues to evolve, the importance of well-characterized and readily applicable chelating agents like this compound will undoubtedly grow.

References

An In-depth Technical Guide to the Chemical Properties and Stability of NOTA-bis(tBu)ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of radiopharmaceutical development, the bifunctional chelator 1,4,7-Triazacyclononane-1,4-bis-tert-butyl acetate-7-acetic acid, commonly known as NOTA-bis(tBu)ester, has emerged as a critical component for the synthesis of targeted imaging and therapeutic agents. Its unique chemical architecture, featuring a partially protected 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) macrocycle, offers a versatile platform for the stable chelation of various radiometals and covalent attachment to biomolecules. This guide provides a comprehensive overview of the chemical properties and stability of this compound, along with detailed experimental protocols relevant to its application in drug development.

Chemical and Physical Properties

This compound is a derivative of the NOTA macrocycle where two of the three carboxylic acid functional groups are protected as tert-butyl esters. This strategic protection leaves a single carboxylic acid available for conjugation to targeting vectors such as peptides and antibodies. The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 2-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazonan-1-yl)acetic acid[1]
Synonyms N(tEB)2[2]
CAS Number 1161415-28-6[1]
Molecular Formula C₂₀H₃₇N₃O₆[3]
Molecular Weight 415.5 g/mol [3]
Appearance White to light yellow solid[4]
Solubility Soluble in DMSO (≥10 mg/mL), Ethanol (≥10 mg/mL), and PBS (pH 7.2, ≥10 mg/mL)[2]
Computed logP -0.8[5]
pKa Values Not experimentally determined in the reviewed literature.

Stability and Storage

The stability of this compound is crucial for its successful application in multi-step radiopharmaceutical synthesis. The tert-butyl ester protecting groups are stable under basic and neutral conditions but are readily cleaved under acidic conditions.

ConditionRecommendationReference
Solid Storage Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[4]
Solution Storage In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
pH Stability The tert-butyl esters are labile in acidic conditions (e.g., in the presence of trifluoroacetic acid) and stable at neutral and basic pH. The NOTA macrocycle itself forms highly stable complexes with radiometals like Ga³⁺ and Cu²⁺.[6][7]
Temperature Stability While stable at room temperature for short periods, long-term storage at low temperatures is recommended to prevent degradation. Radiolabeling of NOTA-conjugates with ⁶⁸Ga can often be performed at room temperature, though gentle heating (e.g., 80-95°C) can improve efficiency.[8][9]

Experimental Protocols

The following sections provide detailed methodologies for key experimental procedures involving this compound.

Activation and Conjugation to a Peptide

The free carboxylic acid of this compound can be activated to form an active ester, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on a peptide to form a stable amide bond.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Peptide with a primary amine (e.g., N-terminus or lysine (B10760008) side chain)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

Protocol:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Conjugation to Peptide:

    • Dissolve the peptide (1 equivalent) in DMF.

    • Add DIPEA (2-3 equivalents) to the peptide solution to adjust the pH to approximately 8-8.5.

    • Add the activated NOTA-NHS ester solution to the peptide solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Purify the this compound-peptide conjugate by RP-HPLC using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

Deprotection of tert-Butyl Esters

The tert-butyl ester protecting groups are removed under acidic conditions to yield the fully deprotected NOTA-peptide conjugate capable of chelating radiometals.

Materials:

  • This compound-peptide conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Cold diethyl ether

  • Centrifuge

Protocol:

  • Dissolve the lyophilized this compound-peptide conjugate in a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the TFA by rotary evaporation or by precipitating the peptide with cold diethyl ether.

  • Wash the precipitated peptide multiple times with cold diethyl ether to remove residual TFA and scavengers.

  • Centrifuge the mixture to pellet the deprotected peptide and decant the ether.

  • Dry the deprotected NOTA-peptide conjugate under vacuum.

  • The final product can be purified by RP-HPLC.[10]

Radiolabeling with Gallium-68

The deprotected NOTA-peptide conjugate is radiolabeled with ⁶⁸Ga for use in Positron Emission Tomography (PET).

Materials:

  • Deprotected NOTA-peptide conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Metal-free water

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Protocol:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • In a sterile, metal-free vial, add the required amount of the deprotected NOTA-peptide conjugate dissolved in metal-free water.

  • Add the sodium acetate buffer to the peptide solution to adjust the pH to 3.5-4.5.[9]

  • Add the ⁶⁸GaCl₃ eluate to the buffered peptide solution.

  • Incubate the reaction mixture at room temperature for 10-15 minutes or at 80-95°C for 5-10 minutes to enhance labeling efficiency.[7]

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

  • The final product can be purified using a C18 Sep-Pak cartridge if necessary.

Radiolabeling with Copper-64

The deprotected NOTA-peptide conjugate can also be radiolabeled with ⁶⁴Cu for PET imaging.

Materials:

  • Deprotected NOTA-peptide conjugate

  • ⁶⁴CuCl₂ in 0.1 M HCl

  • Ammonium (B1175870) acetate buffer (0.5 M, pH 5.5)

  • Metal-free water

  • Radio-TLC or radio-HPLC system for quality control

Protocol:

  • In a sterile, metal-free vial, dissolve the deprotected NOTA-peptide conjugate in metal-free water.

  • Add the ammonium acetate buffer to the peptide solution to achieve a final pH of approximately 5.5.

  • Add the ⁶⁴CuCl₂ solution to the buffered peptide solution.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.[8]

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

  • Purify the ⁶⁴Cu-NOTA-peptide conjugate using a size-exclusion column or RP-HPLC if required.

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

experimental_workflow cluster_conjugation Peptide Conjugation This compound This compound Activated NOTA Activated NOTA This compound->Activated NOTA Activation NHS, EDC NHS, EDC NHS, EDC->Activated NOTA Conjugated Peptide Conjugated Peptide Activated NOTA->Conjugated Peptide Conjugation Peptide Peptide Peptide->Conjugated Peptide HPLC Purification HPLC Purification Conjugated Peptide->HPLC Purification Purified Conjugate Purified Conjugate HPLC Purification->Purified Conjugate

Caption: Workflow for the activation of this compound and conjugation to a peptide.

deprotection_workflow cluster_deprotection Deprotection Conjugated Peptide Conjugated Peptide Deprotection Reaction Deprotection Reaction Conjugated Peptide->Deprotection Reaction TFA Cocktail TFA Cocktail TFA Cocktail->Deprotection Reaction Precipitation & Wash Precipitation & Wash Deprotection Reaction->Precipitation & Wash Deprotected Peptide Deprotected Peptide Precipitation & Wash->Deprotected Peptide

Caption: Workflow for the deprotection of the tert-butyl esters from the NOTA-peptide conjugate.

radiolabeling_workflow cluster_radiolabeling Radiolabeling Deprotected Peptide Deprotected Peptide Radiolabeling Reaction Radiolabeling Reaction Deprotected Peptide->Radiolabeling Reaction Radiometal (68Ga or 64Cu) Radiometal (68Ga or 64Cu) Radiometal (68Ga or 64Cu)->Radiolabeling Reaction Buffer Buffer Buffer->Radiolabeling Reaction Quality Control Quality Control Radiolabeling Reaction->Quality Control Radiolabeled Peptide Radiolabeled Peptide Quality Control->Radiolabeled Peptide

Caption: General workflow for the radiolabeling of the deprotected NOTA-peptide conjugate.

Conclusion

This compound is a valuable and versatile bifunctional chelator for the development of radiopharmaceuticals. Its well-defined chemical properties and predictable reactivity allow for a systematic approach to the synthesis of targeted imaging and therapeutic agents. The protocols outlined in this guide provide a foundation for researchers to effectively utilize this compound in their drug development endeavors. Further investigation into the experimental determination of its pKa values and a more detailed quantitative analysis of its stability under various conditions would be beneficial for the broader scientific community.

References

An In-depth Technical Guide to the Synthesis and Purification of NOTA-bis(tBu)ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1,4,7-triazacyclononane-1,4-di-tert-butyl acetate-7-acetic acid, commonly known as NOTA-bis(tBu)ester. This bifunctional chelator is a critical intermediate in the development of targeted radiopharmaceuticals for applications in molecular imaging (PET/SPECT) and radionuclide therapy.[1] Its structure, featuring two carboxylic acid groups protected as tert-butyl esters and one free carboxylic acid, allows for the stable chelation of various metal ions while providing a site for conjugation to biomolecules.[1]

Core Synthesis and Purification

The synthesis of this compound is primarily achieved through the selective N-alkylation of the 1,4,7-triazacyclononane (B1209588) (TACN) macrocycle with tert-butyl bromoacetate (B1195939). The reaction conditions are controlled to favor the formation of the di-substituted product over mono- or tri-substituted species. Subsequent purification is crucial to isolate the desired compound with high purity.

Synthetic Workflow

The overall synthetic strategy involves the reaction of the TACN macrocycle with a limited amount of tert-butyl bromoacetate to achieve the desired di-alkylation. The resulting product is then purified from the reaction mixture, which may contain unreacted starting material and other alkylated byproducts.

SynthesisWorkflow TACN 1,4,7-Triazacyclononane (TACN) Reaction N-Alkylation TACN->Reaction tBuBromoacetate tert-Butyl Bromoacetate tBuBromoacetate->Reaction Purification Purification (Silica Column Chromatography) Reaction->Purification Product This compound Purification->Product

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of di-substituted TACN derivatives.[2][3]

Synthesis of di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate

Materials:

Procedure:

  • Dissolve 1,4,7-triazacyclononane (TACN) (3.0 g, 23 mmol) in acetonitrile (50 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Prepare a solution of tert-butyl bromoacetate (9.0 g, 46 mmol) in acetonitrile (100 mL).

  • Add the tert-butyl bromoacetate solution dropwise to the TACN solution over a period of 4 hours at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove any precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Treat the residue with deionized water (15 mL).

  • Adjust the pH of the resulting solution to 3 using 1 M HCl.

  • Extract the aqueous solution with ether (3 x 50 mL) to remove impurities.

  • Adjust the pH of the aqueous layer to 8 using 1 M NaOH.

  • Extract the product with dichloromethane (CH₂Cl₂).

  • Dry the combined organic extracts and evaporate the solvent to yield the crude product.

Purification by Silica (B1680970) Column Chromatography

Materials:

Procedure:

  • Prepare a silica gel column using a slurry of silica in the chosen eluent.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of dichloromethane and methanol (e.g., starting with 100% CH₂Cl₂ and gradually increasing the polarity with MeOH, a common eluent system is CH₂Cl₂:MeOH 20:1).[2]

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a white powder.[3]

Data Presentation

ParameterValueReference
Molecular Formula C₂₀H₃₇N₃O₆[1][4]
Molecular Weight 415.5 g/mol [1][4]
Appearance White solid/powder[3][5]
Purity ≥98% (commercially available)[6]
Solubility Soluble in DMSO, Methanol, Ethanol, and PBS (pH 7.2)[1][6]
Yield 49%[3]

Logical Relationship of Synthesis and Purification

The successful synthesis of high-purity this compound relies on a logical progression from the initial reaction to the final purification steps. The control of stoichiometry in the N-alkylation step is critical to maximize the yield of the desired di-substituted product. The subsequent workup and purification steps are designed to effectively remove unreacted starting materials, byproducts, and any remaining reagents.

LogicalRelationship Start Start: TACN & t-Butyl Bromoacetate Reaction Controlled N-Alkylation (Stoichiometry is key) Start->Reaction Reactants Workup Aqueous Workup (pH adjustment and extraction) Reaction->Workup Crude Product Mixture Purification Chromatographic Purification (Separation by polarity) Workup->Purification Partially Purified Product Product Pure this compound Purification->Product Isolated Product

References

The Core Mechanism of NOTA-bis(tBu)ester Chelation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chelation mechanism of 1,4,7-Triazacyclononane-1,4-bis-tert-butyl acetate-7-acetic acid (NOTA-bis(tBu)ester), a pivotal bifunctional chelator in the development of targeted radiopharmaceuticals. This document details the underlying chemistry, experimental protocols, and quantitative data to support the effective use of this chelator in research and drug development.

Introduction to this compound

This compound is a derivative of the macrocyclic chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid).[1][2] Its structure features a nine-membered triazacyclononane ring with three pendant acetate (B1210297) arms. Two of these carboxylic acid groups are protected as tert-butyl esters, leaving one free carboxylic acid. This strategic design makes this compound a bifunctional chelator, enabling both stable complexation of a radiometal ion and covalent conjugation to a biomolecule.[1] The smaller ring size of NOTA compared to DOTA (a twelve-membered ring) contributes to its favorable kinetics for certain radiometals, particularly Gallium-68.[1]

The Chelation Mechanism: A Two-Step Process

The utility of this compound in radiopharmaceutical development hinges on a two-step process: bioconjugation followed by deprotection and radiometal chelation.

Step 1: Bioconjugation

The free carboxylic acid on the this compound serves as the reactive handle for conjugation to a targeting biomolecule, such as a peptide or an antibody.[1] This is typically achieved through the formation of a stable amide bond with a primary amine (e.g., the N-terminus or a lysine (B10760008) residue) on the biomolecule. Standard coupling chemistries, such as those employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), are commonly used to activate the carboxylic acid for this reaction.

Step 2: Deprotection and Radiolabeling

Once conjugated to the biomolecule, the tert-butyl ester protecting groups must be removed to allow for efficient chelation of the radiometal. This deprotection is achieved under mild acidic conditions, typically using trifluoroacetic acid (TFA). The acid-labile nature of the tert-butyl esters allows for their selective cleavage without compromising the integrity of the bioconjugate.

Following deprotection, the now fully available three carboxylate arms and three nitrogen atoms of the NOTA macrocycle form a stable, hexadentate coordination complex with the radiometal ion. The pre-organized cavity of the NOTA macrocycle is particularly well-suited for trivalent metal ions like Gallium-68 (⁶⁸Ga), leading to the formation of a highly stable complex.

Chelation_Mechanism Figure 1: Chelation Mechanism of this compound cluster_step1 Step 1: Bioconjugation cluster_step2 Step 2: Deprotection & Radiolabeling NOTA_bis_tBu_ester This compound (with one free COOH) EDC_NHS EDC/NHS Coupling NOTA_bis_tBu_ester->EDC_NHS Biomolecule Biomolecule (Peptide, Antibody with -NH2) Biomolecule->EDC_NHS Conjugate_protected This compound-Biomolecule (Protected) EDC_NHS->Conjugate_protected TFA TFA (Trifluoroacetic Acid) Conjugate_protected->TFA Conjugate_deprotected NOTA-Biomolecule (Deprotected) TFA->Conjugate_deprotected Radiometal Radiometal (e.g., ⁶⁸Ga³⁺) Conjugate_deprotected->Radiometal Radiolabeled_Conjugate Radiolabeled Conjugate ([⁶⁸Ga]Ga-NOTA-Biomolecule) Radiometal->Radiolabeled_Conjugate

Figure 1: Chelation Mechanism of this compound

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for key experimental procedures.

Conjugation of this compound to a Peptide

This protocol describes a typical procedure for conjugating this compound to a peptide containing a primary amine.

  • Reagent Preparation :

    • Dissolve the peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 9.0.

    • Dissolve this compound in an organic solvent like dimethylformamide (DMF).

    • Prepare fresh solutions of EDC and NHS in DMF.

  • Activation of this compound :

    • In a microcentrifuge tube, mix this compound with EDC and NHS in DMF.

    • Allow the reaction to proceed at room temperature for 30 minutes to form the NHS-ester of this compound.

  • Conjugation Reaction :

    • Add the activated NOTA-NHS ester solution to the peptide solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Purification :

    • Purify the this compound-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Lyophilize the collected fractions containing the desired product.

  • Characterization :

    • Confirm the identity and purity of the conjugate by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.

Deprotection of the tert-Butyl Esters

This protocol outlines the removal of the tert-butyl protecting groups.

  • Reaction Setup :

    • Dissolve the purified this compound-peptide conjugate in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

    • Incubate the reaction at room temperature for 2-3 hours.

  • TFA Removal :

    • Remove the TFA under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected conjugate by adding cold diethyl ether.

  • Purification :

    • Centrifuge the mixture to pellet the deprotected conjugate.

    • Wash the pellet with cold diethyl ether and dry under vacuum.

    • Further purify the deprotected conjugate by RP-HPLC if necessary.

Radiolabeling with Gallium-68

This protocol describes a typical procedure for radiolabeling a NOTA-conjugated peptide with ⁶⁸Ga.

  • ⁶⁸Ga Elution :

    • Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Buffering :

    • Adjust the pH of the ⁶⁸GaCl₃ eluate to 4.0-4.5 using a sodium acetate or HEPES buffer.

  • Labeling Reaction :

    • Add the deprotected NOTA-peptide conjugate (typically 5-20 nmol) to the buffered ⁶⁸Ga solution.

    • Incubate the reaction mixture at room temperature for 5-15 minutes. For some conjugates, gentle heating (e.g., 95°C for 5-10 minutes) may be required to achieve high radiochemical yields.

  • Purification :

    • Purify the ⁶⁸Ga-NOTA-peptide using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted ⁶⁸Ga and hydrophilic impurities.

  • Quality Control :

    • Determine the radiochemical purity of the final product using radio-thin-layer chromatography (radio-TLC) or radio-HPLC.

Radiolabeling with Copper-64

This protocol outlines a typical procedure for radiolabeling a NOTA-conjugated biomolecule with Copper-64 (⁶⁴Cu).

  • Reagent Preparation :

    • Prepare a solution of the NOTA-conjugated biomolecule in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).

    • Obtain [⁶⁴Cu]CuCl₂ in 0.1 M HCl.

  • Labeling Reaction :

    • Add the [⁶⁴Cu]CuCl₂ solution to the NOTA-conjugate solution.

    • Incubate the reaction mixture at 37°C for 15-60 minutes.

  • Purification :

    • Purify the ⁶⁴Cu-NOTA-biomolecule using an SPE cartridge or size-exclusion chromatography.

  • Quality Control :

    • Assess the radiochemical purity using radio-TLC or radio-HPLC.

Quantitative Data

The efficiency of chelation and the stability of the resulting radiometal complex are critical parameters in radiopharmaceutical development.

ParameterRadiometalConjugate TypeConditionsValueReference
Radiolabeling Yield ⁶⁸GaNOTA-peptideRoom temp, 10 min>95%
⁶⁸GaNOTA-folate<20 min>95%
⁶⁴CuNOTA-peptide37°C, 15 min>90%
⁶⁴CuNOTA-antibody fragment37°C, 1 h>90%
Specific Activity ⁶⁸GaNOTA-peptideOptimized4.25 MBq/nmol
Stability (in vitro) ⁶⁸GaNOTA-NCSHuman serum, 4hHigh
⁶⁴CuNOTA-BFCRat serum, 48h97.9% intact
Stability Constant (log K) ⁶⁸GaNOTA31.0
Cu(II)NOTA23.33

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in understanding the processes involved in utilizing this compound.

Experimental_Workflow Figure 2: General Experimental Workflow Start Start Conjugation 1. Bioconjugation (this compound + Biomolecule) Start->Conjugation Purification1 2. Purification (RP-HPLC) Conjugation->Purification1 Characterization1 3. Characterization (MS, HPLC) Purification1->Characterization1 Deprotection 4. Deprotection (TFA) Characterization1->Deprotection Radiolabeling 5. Radiolabeling (⁶⁸Ga or ⁶⁴Cu) Deprotection->Radiolabeling Purification2 6. Purification (SPE) Radiolabeling->Purification2 QC 7. Quality Control (Radio-TLC/HPLC) Purification2->QC In_vitro_studies 8. In Vitro Studies (Stability, Cell Binding) QC->In_vitro_studies In_vivo_studies 9. In Vivo Studies (Biodistribution, PET Imaging) In_vitro_studies->In_vivo_studies End End In_vivo_studies->End

Figure 2: General Experimental Workflow

The stability of the final radiolabeled conjugate is influenced by several factors.

Stability_Factors Figure 3: Factors Affecting Complex Stability Stability NOTA-Radiometal Complex Stability pH pH pH->Stability Temperature Temperature Temperature->Stability Competing_Metals Competing Metal Ions Competing_Metals->Stability Transchelation Transchelation to Serum Proteins Transchelation->Stability Radiolysis Radiolysis Radiolysis->Stability

Figure 3: Factors Affecting Complex Stability

Conclusion

This compound is a versatile and highly effective bifunctional chelator for the development of radiopharmaceuticals. Its well-defined, two-step mechanism of bioconjugation followed by deprotection and radiolabeling allows for the creation of stable, targeted imaging and therapeutic agents. The favorable kinetics and high stability of its complexes with medically relevant radiometals like ⁶⁸Ga and ⁶⁴Cu make it a valuable tool for researchers and drug development professionals in the field of nuclear medicine. A thorough understanding of the experimental protocols and factors influencing its performance is essential for its successful application.

References

The Strategic Imperative of Tert-Butyl Protection in NOTA Chelator Chemistry for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern radiopharmaceutical development, the precision and stability of chelating agents are paramount. The macrocyclic chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) has emerged as a superior scaffold, particularly for chelating trivalent radiometals like Gallium-68 (⁶⁸Ga) under mild conditions.[1][2] A critical, yet often nuanced, aspect of harnessing NOTA's full potential lies in the strategic use of protecting groups during the synthesis of bioconjugates. This technical guide provides a comprehensive examination of the role of tert-butyl protecting groups in NOTA chelator chemistry, offering detailed methodologies and quantitative data to inform the design and execution of next-generation targeted radiopharmaceuticals.

The Core Principle: Enabling Site-Specific Bioconjugation

The fundamental purpose of employing tert-butyl ester protecting groups in NOTA synthesis is to achieve regioselective control over its reactive carboxylic acid arms. NOTA possesses three carboxylate groups, all of which could potentially react during conjugation to a targeting biomolecule (e.g., a peptide or antibody). Such non-specific conjugation leads to a heterogeneous mixture of products, complicating purification and potentially compromising the biological activity of the targeting vector.[3]

By protecting two of the three carboxylic acid groups as tert-butyl esters, a key intermediate, NOTA-bis(t-Bu)ester , is created.[1][4] This bifunctional chelator possesses a single free carboxylic acid, which serves as a dedicated handle for site-specific conjugation to a primary amine on a biomolecule, typically via the formation of a stable amide bond. This controlled approach ensures a well-defined, homogeneous product, which is crucial for reproducible pharmacokinetics and reliable in vivo performance.

The Chemical Workflow: From Protection to Radiolabeling

The journey from the basic NOTA macrocycle to a radiolabeled bioconjugate involves a multi-step process where tert-butyl groups play a pivotal role. The general workflow is outlined below.

G cluster_0 Synthesis of Protected Chelator cluster_1 Bioconjugation cluster_2 Final Steps A 1,4,7-Triazacyclononane (B1209588) (TACN) B NOTA-tris(tert-butyl)ester A->B  + tert-butyl bromoacetate (B1195939) C NOTA-bis(tert-butyl)ester B->C Selective hydrolysis (not common) or direct synthesis D NOTA-bis(tBu)ester-NHS C->D  + NHS, EDC/DCC F NOTA(biomolecule)-bis(tBu)ester D->F  + H₂N-Biomolecule E Targeting Biomolecule (Peptide/Antibody) E->F G NOTA-Biomolecule Conjugate F->G Deprotection (TFA) H Radiolabeled Conjugate G->H Radiolabeling (e.g., ⁶⁸Ga³⁺)

Caption: Overall workflow for synthesis and conjugation of a tert-butyl protected NOTA chelator.

Quantitative Data Presentation

The efficiency of each step in the synthesis and conjugation process is critical for the overall yield and purity of the final radiopharmaceutical. The following tables summarize key quantitative data derived from literature sources.

Table 1: Synthesis and Deprotection Yields

StepProductTypical ReagentsSolvent(s)Reported Yield (%)Reference(s)
ProtectionNOTA-tris(tert-butyl)estertert-butyl bromoacetate, K₂CO₃Acetonitrile (B52724)High (not specified)
Selective Hydrolysis (DOTA analogue)DOTA-tris(t-Bu)esterNaOHDioxane/H₂O~92-95
ActivationThis compound-NHSNHS, EDC/DCCDMF or DCMHigh (not specified)
DeprotectionFully deprotected conjugateTrifluoroacetic acid (TFA)DCMHigh (often quantitative)

Note: Specific yields for this compound synthesis are not always detailed in literature, but the process for the analogous DOTA compound is well-documented and highly efficient.

Table 2: Radiolabeling Efficiency and Stability of NOTA-conjugates

RadionuclideChelator ConjugateLabeling ConditionsRadiochemical Yield (RCY)Serum Stability (48h)Reference(s)
⁶⁴CuNOTA-RituximabRoom Temp, Dilute>95%>94%
⁶⁴Cup-NH₂-Bn-NOTARoom Temp>95%97.9%
⁶⁸GaNOTA-PeptideRoom Temp, pH 3.5-4.5>95%High (not quantified)

Note: The use of protecting groups does not directly impact the final radiolabeling efficiency or stability, as they are removed prior to these steps. However, their use is critical to obtaining the pure, correctly conjugated precursor necessary for achieving these high performance metrics.

Experimental Protocols

Detailed and reproducible protocols are essential for success in radiopharmaceutical chemistry. Below are methodologies for the key steps involving tert-butyl protected NOTA chelators.

Protocol 1: Synthesis of NOTA-tris(tert-butyl)ester

This protocol outlines the initial protection of all three carboxylate arms of NOTA, which can be a precursor for further modifications.

  • Reaction Setup: Dissolve 1,4,7-triazacyclononane (TACN) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add tert-butyl bromoacetate dropwise to the cooled solution over several hours. A base such as potassium carbonate is typically added to neutralize the HBr formed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

  • Workup: Filter the reaction mixture to remove any inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude NOTA-tris(tert-butyl)ester is typically purified by column chromatography on silica (B1680970) gel.

Protocol 2: Conjugation of NOTA-bis(t-Bu)ester to a Peptide

This protocol describes the coupling of the bifunctional chelator to a peptide via its free carboxylic acid.

  • Activation of Chelator: Dissolve NOTA-bis(t-Bu)ester in an anhydrous solvent such as dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Stir the mixture at room temperature for several hours to form the this compound-NHS active ester.

  • Peptide Preparation: Dissolve the peptide in a suitable buffer, typically a bicarbonate or phosphate (B84403) buffer at pH 8.3-8.5. This ensures the primary amino groups of the peptide are deprotonated and nucleophilic.

  • Conjugation Reaction: Add the activated this compound-NHS solution to the peptide solution. The molar ratio of chelator to peptide is typically between 5:1 and 10:1. Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: The resulting peptide conjugate, still bearing the tert-butyl protecting groups, is purified to remove excess chelator and byproducts. This is commonly achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.

G cluster_0 Chelator Activation cluster_1 Conjugation cluster_2 Purification A This compound C Activated NOTA-NHS ester A->C B EDC / NHS B->C E Conjugated Peptide (Protected) C->E D Peptide in buffer (pH 8.3-8.5) D->E F RP-HPLC or SEC E->F G Purified Conjugate (Protected) F->G

Caption: Experimental workflow for the conjugation of this compound to a peptide.
Protocol 3: Global Deprotection of Tert-Butyl Esters

This is the final step before radiolabeling, where the protecting groups are removed to reveal the fully functional chelator.

  • Reaction Setup: Dissolve the purified, protected NOTA-biomolecule conjugate in a suitable solvent, typically dichloromethane (B109758) (DCM).

  • Deprotection: Add a solution of trifluoroacetic acid (TFA). A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger. The scavenger is crucial to trap the reactive tert-butyl cations that are released, preventing side reactions with sensitive amino acid residues like tryptophan or methionine.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The progress can be monitored by HPLC.

  • Workup: After the reaction is complete, the TFA and DCM are removed by evaporation, often by co-evaporation with a solvent like diethyl ether. The final deprotected conjugate is then precipitated with cold diethyl ether, collected by centrifugation, and dried under vacuum.

  • Final Purification: A final HPLC purification step is typically performed to ensure the high purity of the final product before radiolabeling.

G A Purified NOTA(biomolecule)-bis(tBu)ester C Deprotection Reaction (1-3h at RT) A->C B TFA / Scavenger (TIS) B->C D Evaporation / Precipitation C->D E Final HPLC Purification D->E F Deprotected NOTA-Biomolecule E->F

Caption: Deprotection workflow for removing tert-butyl ester groups from the NOTA-conjugate.

Conclusion

The use of tert-butyl protecting groups is a cornerstone of modern synthetic strategies for creating well-defined, homogeneous NOTA-based radiopharmaceuticals. By enabling site-specific conjugation, these acid-labile groups ensure that the integrity and function of the targeting biomolecule are preserved, leading to conjugates with superior performance characteristics. The detailed protocols and quantitative data presented in this guide underscore the critical role of this protection/deprotection strategy in advancing the development of targeted diagnostic and therapeutic agents for a new era of precision medicine. Researchers and drug development professionals who master these techniques will be well-equipped to innovate and optimize the next generation of NOTA-based radiopharmaceuticals.

References

A Deep Dive into NOTA-bis(tBu)ester: A Technical Guide for Radiochemistry Novices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of radiochemistry and nuclear medicine, the development of targeted radiopharmaceuticals for diagnostic imaging and therapy is of paramount importance. The choice of a suitable bifunctional chelator is a critical determinant of the success of a radiolabeled conjugate. Among the array of chelators available, NOTA-bis(tBu)ester has emerged as a versatile and highly valuable tool, particularly for beginners in the field, due to its favorable properties and straightforward application in the synthesis of radiopharmaceuticals. This technical guide provides an in-depth exploration of this compound, covering its core concepts, experimental protocols, and key data to facilitate its effective use in research and drug development.

Core Concepts of this compound

This compound, with the chemical name 1,4,7-Triazacyclononane-1,4-bis-tert-butyl acetate-7-acetic acid, is a derivative of the macrocyclic chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)[1][2][3]. Its structure is characterized by a nine-membered triazacyclononane ring with three acetic acid pendant arms. The key feature of this compound is the protection of two of the carboxylic acid groups as tert-butyl (tBu) esters, leaving one carboxylic acid group free for conjugation to a targeting biomolecule, such as a peptide or antibody[2].

This "bis-ester" protection strategy offers several advantages:

  • Selective Conjugation: The single free carboxylic acid provides a specific site for covalent attachment to a biomolecule, preventing unwanted cross-linking or modification of the chelating moiety.

  • Improved Solubility: The tert-butyl ester groups enhance the solubility of the chelator in organic solvents, facilitating its use in various synthetic reactions[2].

  • Facile Deprotection: The tBu esters are acid-labile and can be easily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the three carboxylic acid groups necessary for efficient radionuclide chelation.

Compared to the more widely known DOTA chelator, NOTA and its derivatives offer distinct advantages for certain radionuclides, most notably Gallium-68 (⁶⁸Ga). The smaller cavity size of the NOTA macrocycle is well-suited for the ionic radius of Ga³⁺, leading to faster radiolabeling kinetics, often at room temperature. This is a significant benefit when working with short-lived isotopes like ⁶⁸Ga (half-life ≈ 68 minutes). Furthermore, NOTA has demonstrated superior in vivo kinetic stability for some metal ions, such as Copper-64 (⁶⁴Cu), resulting in lower non-specific uptake in tissues like the liver.

Experimental Protocols

The development of a radiopharmaceutical using this compound typically involves a three-stage workflow: bioconjugation, deprotection, and radiolabeling.

Bioconjugation of this compound to a Targeting Molecule

The free carboxylic acid on this compound is the reactive handle for conjugation. The most common method for attaching it to a peptide or antibody is through the formation of a stable amide bond with a primary amine (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) on the biomolecule. This is typically achieved using carbodiimide (B86325) chemistry.

Detailed Methodology:

  • Activation of this compound:

    • Dissolve this compound in a suitable organic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

    • Add an activating agent, such as a mixture of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions. The NHS or sulfo-NHS ester of NOTA is formed in situ.

    • Allow the activation reaction to proceed for a specific time (typically 15-30 minutes) at room temperature.

  • Conjugation to the Biomolecule:

    • Dissolve the targeting peptide or antibody in a suitable buffer, typically a phosphate (B84403) or bicarbonate buffer with a pH of 7.5-8.5, to ensure the primary amines are deprotonated and nucleophilic.

    • Add the activated this compound solution to the biomolecule solution.

    • The molar ratio of the activated chelator to the biomolecule needs to be optimized to achieve the desired degree of conjugation without causing excessive modification that could impair the biomolecule's function.

    • Allow the conjugation reaction to proceed for several hours to overnight at room temperature or 4°C.

  • Purification of the Conjugate:

    • The resulting this compound-conjugated biomolecule is purified to remove unreacted chelator and coupling reagents.

    • Common purification techniques include size-exclusion chromatography (SEC) for larger molecules like antibodies or reverse-phase high-performance liquid chromatography (RP-HPLC) for peptides.

Bioconjugation_Workflow NOTA This compound Activated_NOTA Activated NOTA-NHS ester NOTA->Activated_NOTA Activation Activator EDC/NHS Activator->Activated_NOTA Conjugation Conjugation (pH 7.5-8.5) Activated_NOTA->Conjugation Biomolecule Targeting Biomolecule (Peptide/Antibody) Biomolecule->Conjugation Purification Purification (SEC/RP-HPLC) Conjugation->Purification Final_Product This compound- Conjugate Purification->Final_Product

Figure 1. Workflow for the bioconjugation of this compound to a targeting biomolecule.

Deprotection of the tert-Butyl Esters

Prior to radiolabeling, the tert-butyl protecting groups must be removed to allow for efficient chelation of the radionuclide.

Detailed Methodology:

  • Acidic Cleavage:

    • Dissolve the purified this compound-conjugate in a solution of trifluoroacetic acid (TFA). A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger to prevent side reactions.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

    • The TFA is then typically removed by evaporation under a stream of nitrogen or by precipitation of the deprotected conjugate with cold diethyl ether.

  • Purification of the Deprotected Conjugate:

    • The deprotected NOTA-conjugate is purified, usually by RP-HPLC, to remove any byproducts from the deprotection step.

    • The final product is lyophilized and stored for subsequent radiolabeling.

Radiolabeling with Gallium-68 and Copper-64

The deprotected NOTA-conjugate is now ready for radiolabeling. The conditions for radiolabeling vary depending on the radionuclide.

Detailed Methodology for ⁶⁸Ga-Labeling:

  • ⁶⁸Ga Elution:

    • ⁶⁸Ga is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator by elution with dilute hydrochloric acid (e.g., 0.1 M HCl).

  • pH Adjustment:

    • The acidic ⁶⁸Ga eluate is added to a reaction vial containing the NOTA-conjugated peptide and a buffer to adjust the pH to the optimal range for ⁶⁸Ga chelation, which is typically between 3.5 and 5.0. Sodium acetate (B1210297) or HEPES buffers are commonly used.

  • Incubation:

    • The reaction mixture is incubated at room temperature for 5-15 minutes. For some less reactive conjugates, gentle heating (e.g., 85-95°C) for a short period may be required to achieve high radiochemical yields.

  • Quality Control:

    • The radiochemical purity of the final ⁶⁸Ga-labeled product is determined using techniques like radio-TLC or radio-HPLC.

Detailed Methodology for ⁶⁴Cu-Labeling:

  • Preparation of ⁶⁴Cu:

    • ⁶⁴Cu is typically produced in a cyclotron and supplied as [⁶⁴Cu]CuCl₂ in a dilute acid solution.

  • pH Adjustment:

    • The [⁶⁴Cu]CuCl₂ solution is added to the NOTA-conjugated biomolecule in a buffer solution, typically ammonium (B1175870) acetate or sodium acetate, to achieve a pH of 5.5-6.5.

  • Incubation:

    • The reaction is incubated at 37°C for 30-60 minutes.

  • Purification and Quality Control:

    • The ⁶⁴Cu-labeled conjugate may be purified using a size-exclusion column to remove any unchelated ⁶⁴Cu.

    • Radiochemical purity is assessed by radio-TLC or radio-HPLC.

Radiolabeling_Workflow cluster_Ga68 Gallium-68 Labeling cluster_Cu64 Copper-64 Labeling Ga68_Eluate ⁶⁸Ga Eluate (0.1 M HCl) Reaction_Ga Reaction (RT, 5-15 min) Ga68_Eluate->Reaction_Ga NOTA_Conj_Ga Deprotected NOTA-Conjugate NOTA_Conj_Ga->Reaction_Ga Buffer_Ga Buffer (pH 3.5-5.0) Buffer_Ga->Reaction_Ga QC_Ga Quality Control (Radio-TLC/HPLC) Reaction_Ga->QC_Ga Final_Ga [⁶⁸Ga]Ga-NOTA-Conjugate QC_Ga->Final_Ga Cu64_Sol [⁶⁴Cu]CuCl₂ Solution Reaction_Cu Reaction (37°C, 30-60 min) Cu64_Sol->Reaction_Cu NOTA_Conj_Cu Deprotected NOTA-Conjugate NOTA_Conj_Cu->Reaction_Cu Buffer_Cu Buffer (pH 5.5-6.5) Buffer_Cu->Reaction_Cu QC_Cu Quality Control (Radio-TLC/HPLC) Reaction_Cu->QC_Cu Final_Cu [⁶⁴Cu]Cu-NOTA-Conjugate QC_Cu->Final_Cu

Figure 2. Generalized workflows for radiolabeling with Gallium-68 and Copper-64.

Quantitative Data and Performance

The performance of a radiopharmaceutical is assessed by several key parameters. The following tables summarize typical quantitative data for NOTA-based radioconjugates.

Table 1: Radiolabeling Efficiency and Specific Activity

RadioconjugateRadionuclideLabeling ConditionsRadiochemical Yield (%)Specific ActivityReference
[⁶⁸Ga]Ga-NOTA-Bn-(RGD)₂⁶⁸GaRoom Temperature≥ 98%~20.3 GBq/µmol
[⁶⁸Ga]Ga-DOTA-Bn-(RGD)₂⁶⁸GaHigh TemperatureHigh~4.6 GBq/µmol
[⁶⁴Cu]Cu-NOTA-MVK-Fab⁶⁴Cu37°C, 1 hour> 95%Not Reported
[⁶⁴Cu]Cu-NOTA-Nanobody⁶⁴CuNot Specified82.76%0.19 MBq/µg
[⁶⁴Cu]Cu-NOTA-PEG₂Nle-CycMSHhex⁶⁴CuNot Specified> 99%Not Reported

Table 2: In Vitro and In Vivo Stability

RadioconjugateStability AssayConditionsTime Point% IntactReference
[⁶⁸Ga]Ga-NOTA-Bn-(RGD)₂In vitro (Human Serum)37°C2 hours> 95%
[⁶⁸Ga]Ga-DOTA-Bn-(RGD)₂In vitro (Human Serum)37°C2 hours> 95%
[⁶⁸Ga]IPCAT-NOTAIn vitro (Serum)37°C60 minutes> 95%
[⁶⁴Cu]Cu-NOTA-PEG₂-RM26In vitro (Serum)37°C1 hour> 98%
[¹⁸F]AlF-NOTA-pamidronic acidIn vitro (Human Plasma)37°C3 hours90.67%

Conclusion

This compound represents a valuable and accessible bifunctional chelator for researchers entering the field of radiochemistry. Its straightforward conjugation chemistry, combined with the favorable radiolabeling kinetics and stability of its complexes with medically relevant radionuclides like ⁶⁸Ga and ⁶⁴Cu, makes it an excellent choice for the development of novel targeted radiopharmaceuticals. This guide provides a foundational understanding and practical protocols to empower scientists and drug developers to effectively utilize this compound in their pursuit of innovative diagnostic and therapeutic agents. As with any radiochemical synthesis, it is imperative that all procedures are conducted in accordance with appropriate radiation safety regulations and good laboratory practices.

References

Bifunctional Chelating Agents for PET Imaging: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) has emerged as a powerful non-invasive imaging modality in oncology, neurology, and cardiology, providing functional information about physiological processes in the body. The development of targeted PET tracers, which consist of a radionuclide, a targeting biomolecule (e.g., antibody, peptide, or small molecule), and a bifunctional chelating agent (BFCA), has significantly advanced the field. BFCAs are crucial components that securely bind the radiometal to the targeting moiety, ensuring the stability of the radiopharmaceutical in vivo and accurate delivery to the target site. This technical guide provides a comprehensive overview of commonly used BFCAs for PET imaging, focusing on their chemistry, radiolabeling protocols, and in vivo performance.

Core Concepts of Bifunctional Chelating Agents

A bifunctional chelator is a molecule with two distinct functional groups: a chelating moiety that strongly coordinates with a radiometal ion and a reactive functional group that covalently attaches to a biomolecule. The ideal BFCA should possess the following characteristics:

  • Rapid and Efficient Radiolabeling: The chelation reaction should proceed quickly under mild conditions (e.g., room temperature and physiological pH) to preserve the integrity of sensitive biomolecules.

  • High In Vivo Stability: The resulting radiometal-chelate complex must be thermodynamically stable and kinetically inert to prevent the release of the radiometal in vivo, which could lead to off-target radiation exposure and poor image quality.[1]

  • Favorable Pharmacokinetics: The BFCA and its radiometal complex should not adversely affect the biodistribution and targeting properties of the biomolecule.

  • Versatile Conjugation Chemistry: The reactive functional group should allow for straightforward and efficient conjugation to a variety of biomolecules.

Commonly Used Bifunctional Chelating Agents for PET Radionuclides

The choice of BFCA is highly dependent on the specific radiometal being used, as the coordination chemistry varies for different metal ions. This section details the most prominent BFCAs for key PET radionuclides.

For Copper-64 (⁶⁴Cu)

Copper-64 (t₁/₂ = 12.7 h) is a versatile radionuclide for PET imaging and has been extensively used for labeling various biomolecules.[2] The selection of the appropriate BFCA is critical for the in vivo stability of ⁶⁴Cu-labeled radiopharmaceuticals.

Quantitative Comparison of BFCAs for ⁶⁴Cu:

ChelatorRadiolabeling ConditionsRadiolabeling EfficiencyIn Vitro Serum Stability (48h)Key Features & Considerations
p-SCN-Bn-DOTA 37°C, 20 min>99.5%[3]~74% (for ⁶⁴Cu-DOTA-trastuzumab)[4]Slower kinetics compared to NOTA derivatives. May require elevated temperatures for some conjugates.[5]
p-SCN-Bn-NOTA Room Temperature, 20 min95% (at 31 nM)>94%Rapid labeling at room temperature, high stability.
Sar-CO₂H Room Temperature, 20 min98% (at 250 nM)>94%Sarcophagine-based chelator with excellent stability.
p-SCN-Bn-Oxo-DO3A Not specifiedNot specified>94%Macrocyclic chelator with good stability.
p-SCN-PCTA Not specifiedNot specified>94%Macrocyclic chelator with good stability.
p-SCN-Bn-DTPA Not specifiedNot specified<10%Acyclic chelator, generally shows poor in vivo stability for ⁶⁴Cu.
p-SCN-CHX-A"-DTPA Not specifiedNot specified<10%Acyclic chelator, generally shows poor in vivo stability for ⁶⁴Cu.
ITC-2B3M-DTPA Not specifiedNot specified<10%Acyclic chelator, generally shows poor in vivo stability for ⁶⁴Cu.

Experimental Protocol: Radiolabeling of a DOTA-conjugated Peptide with ⁶⁴Cu

This generalized protocol outlines the key steps for radiolabeling a DOTA-conjugated peptide with ⁶⁴Cu.

  • Reagent Preparation:

  • Radiolabeling Reaction:

    • In a sterile, metal-free microcentrifuge tube, combine the DOTA-peptide solution with the ⁶⁴CuCl₂ solution.

    • Adjust the pH of the reaction mixture to between 5.5 and 6.5 using a metal-free buffer.

    • Incubate the reaction mixture at an appropriate temperature (e.g., 37°C or 95°C) for a specified time (e.g., 30-60 minutes), with gentle mixing.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the ⁶⁴Cu-labeled peptide using instant thin-layer chromatography (ITLC) or radio-high-performance liquid chromatography (radio-HPLC).

    • A common ITLC system for ⁶⁴Cu-DOTA peptides uses a mobile phase of 50 mM EDTA. The labeled peptide remains at the origin, while free ⁶⁴Cu moves with the solvent front.

  • Purification (if necessary):

    • If the RCP is below the desired threshold (typically >95%), purify the radiolabeled peptide using a solid-phase extraction (SPE) cartridge (e.g., C18).

For Gallium-68 (⁶⁸Ga)

Gallium-68 (t₁/₂ = 68 min) is a generator-produced radionuclide, making it readily accessible for clinical PET imaging. DOTA and its derivatives are the most commonly used BFCAs for ⁶⁸Ga.

Experimental Protocol: Radiolabeling of a DOTA-conjugated Peptide with ⁶⁸Ga

This protocol describes a common method for labeling DOTA-peptides with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.

  • Generator Elution:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.

  • Reaction Setup:

    • In a sterile, metal-free reaction vial, dissolve 5-20 nmol of the DOTA-conjugated peptide.

    • Add a sodium acetate buffer (1 M, pH 4.5) to the vial to achieve a final reaction pH of 3.5-4.5.

  • Radiolabeling:

    • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

    • Incubate the mixture at 95°C for 5-15 minutes.

  • Purification and Formulation:

    • After cooling, the reaction mixture can be purified using a C18 SPE cartridge to remove unreacted ⁶⁸Ga and other impurities.

    • Elute the purified ⁶⁸Ga-DOTA-peptide from the cartridge with an ethanol/water mixture.

    • The final product is then formulated in a physiologically compatible solution for injection.

  • Quality Control:

    • Assess the radiochemical purity using ITLC or radio-HPLC. For ITLC, a common mobile phase is 0.1 M citrate (B86180) buffer (pH 5), where the ⁶⁸Ga-DOTA-peptide remains at the origin.

For Zirconium-89 (⁸⁹Zr)

Zirconium-89 (t₁/₂ = 78.4 h) is an ideal radionuclide for labeling monoclonal antibodies (mAbs) due to its longer half-life, which matches the slow pharmacokinetics of intact antibodies. The most widely used BFCA for ⁸⁹Zr is desferrioxamine (DFO).

Experimental Protocol: Conjugation of DFO-NCS to an Antibody and Radiolabeling with ⁸⁹Zr

This protocol details the two-step process of preparing a ⁸⁹Zr-labeled antibody.

Part 1: Conjugation of DFO-NCS to the Antibody

  • Antibody Preparation:

    • Prepare a solution of the antibody (2-5 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • DFO-NCS Solution:

    • Dissolve p-isothiocyanatobenzyl-desferrioxamine (DFO-NCS) in anhydrous DMSO to a concentration of 5-10 mM.

  • Conjugation Reaction:

    • Add a 3- to 5-fold molar excess of the DFO-NCS solution to the antibody solution.

    • Incubate the reaction mixture at 37°C for 1 hour with gentle mixing.

  • Purification of the DFO-Antibody Conjugate:

    • Remove unconjugated DFO-NCS using size-exclusion chromatography (e.g., a PD-10 desalting column).

    • The purified DFO-conjugated antibody can be stored for future radiolabeling.

Part 2: Radiolabeling with ⁸⁹Zr

  • ⁸⁹Zr Preparation:

    • Obtain ⁸⁹Zr-oxalate in 1 M oxalic acid.

    • Neutralize the ⁸⁹Zr solution to a pH of 6.8-7.5 using 1 M Na₂CO₃.

  • Radiolabeling Reaction:

    • Add the pH-adjusted ⁸⁹Zr solution to the DFO-conjugated antibody.

    • Incubate at room temperature for 60 minutes.

  • Purification of the ⁸⁹Zr-DFO-Antibody:

    • Purify the radiolabeled antibody from unchelated ⁸⁹Zr using size-exclusion chromatography.

  • Quality Control:

    • Determine the radiochemical purity by ITLC using a mobile phase of 50 mM DTPA (pH 5.5). The ⁸⁹Zr-DFO-antibody remains at the origin.

Cellular Uptake and In Vivo Biodistribution

The cellular uptake mechanism of a PET tracer is primarily determined by the targeting biomolecule. For instance, radiolabeled antibodies are internalized upon binding to their specific cell surface antigens. The BFCA and the radiometal can influence the overall biodistribution and clearance of the tracer.

In Vivo Stability and Biodistribution Studies

Preclinical evaluation of a new PET tracer involves assessing its in vivo stability and biodistribution in animal models.

Experimental Protocol: In Vivo Stability and Biodistribution Study

  • Animal Model:

    • Use appropriate animal models (e.g., mice or rats) that are relevant to the disease being studied.

  • Tracer Administration:

    • Administer a known amount of the purified PET tracer to the animals via intravenous injection.

  • PET/CT Imaging:

    • Acquire dynamic or static PET/CT images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to visualize the tracer's distribution in the body.

  • Ex Vivo Biodistribution:

    • At the final time point, euthanize the animals and dissect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

Experimental Workflow for ⁸⁹Zr-Antibody Production

experimental_workflow cluster_conjugation Part 1: DFO Conjugation cluster_radiolabeling Part 2: ⁸⁹Zr Radiolabeling Antibody Solution Antibody Solution Conjugation Reaction Conjugation Reaction Antibody Solution->Conjugation Reaction DFO-NCS Solution DFO-NCS Solution DFO-NCS Solution->Conjugation Reaction Purification (SEC) Purification (SEC) Conjugation Reaction->Purification (SEC) DFO-Antibody DFO-Antibody Purification (SEC)->DFO-Antibody Radiolabeling Radiolabeling DFO-Antibody->Radiolabeling DFO-Antibody->Radiolabeling ⁸⁹Zr-Oxalate ⁸⁹Zr-Oxalate Neutralization Neutralization ⁸⁹Zr-Oxalate->Neutralization Neutralization->Radiolabeling Purification (SEC) 2 Purification (SEC) Radiolabeling->Purification (SEC) 2 ⁸⁹Zr-DFO-Antibody ⁸⁹Zr-DFO-Antibody Purification (SEC) 2->⁸⁹Zr-DFO-Antibody

Caption: Workflow for the conjugation of DFO to an antibody and subsequent radiolabeling with ⁸⁹Zr.

Cellular Uptake and Fate of a Radiolabeled Antibody

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Tumor Cell Radiolabeled Antibody Radiolabeled Antibody Receptor Binding Receptor Binding Radiolabeled Antibody->Receptor Binding Cell Surface Receptor Cell Surface Receptor Cell Surface Receptor->Receptor Binding Internalization (Endocytosis) Internalization (Endocytosis) Receptor Binding->Internalization (Endocytosis) Endosome Endosome Internalization (Endocytosis)->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Degradation Lysosome->Degradation Radionuclide Trapping Radionuclide Trapping Degradation->Radionuclide Trapping

Caption: Simplified signaling pathway of radiolabeled antibody uptake and intracellular trapping.

Conclusion

The selection of an appropriate bifunctional chelating agent is a critical determinant of the success of a targeted PET radiopharmaceutical. This guide has provided an in-depth overview of the key considerations, quantitative comparisons, and detailed experimental protocols for the use of common BFCAs in PET imaging. By understanding the interplay between the radionuclide, the chelator, and the targeting biomolecule, researchers can design and develop novel PET tracers with improved imaging characteristics and clinical utility. The continued development of novel BFCAs with enhanced stability and more efficient labeling chemistries will further advance the field of molecular imaging and personalized medicine.

References

An In-depth Technical Guide to NOTA Derivatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives as versatile bifunctional chelators for bioconjugation. It covers the fundamental principles, detailed experimental protocols, and key applications in the development of radiopharmaceuticals and other targeted molecular agents.

Introduction to NOTA Chelators

NOTA is a macrocyclic chelating agent that forms highly stable complexes with a variety of metal ions.[1][2][3] Its rigid, pre-organized structure allows for rapid and efficient coordination, making it particularly well-suited for radiolabeling with medically relevant radioisotopes.[2][3] For bioconjugation, NOTA is typically functionalized with a reactive group that can form a stable covalent bond with a biomolecule, such as a peptide, antibody, or oligonucleotide. These bifunctional NOTA derivatives serve as a bridge, linking the targeting biomolecule to the imaging or therapeutic payload.

The most common strategies for conjugating NOTA to biomolecules involve the use of amine-reactive derivatives, such as N-hydroxysuccinimide (NHS) esters (NOTA-NHS) or isothiocyanates (e.g., p-SCN-Bn-NOTA). These activated forms of NOTA readily react with primary amines, like the N-terminal amine or the ε-amino group of lysine (B10760008) residues on proteins and peptides, to form stable amide or thiourea (B124793) bonds, respectively.

Key Advantages of NOTA Derivatives

NOTA-based bioconjugates offer several advantages in the development of targeted radiopharmaceuticals:

  • Mild Reaction Conditions: Radiolabeling of NOTA conjugates, particularly with Gallium-68 (B1239309), can often be performed at room temperature, which is crucial for preserving the integrity of sensitive biomolecules.

  • High Radiolabeling Efficiency: NOTA chelators typically afford high radiochemical yields and specific activities.

  • Excellent In Vivo Stability: The resulting radiometal-NOTA complexes exhibit high stability in biological systems, minimizing the release of the radioisotope and reducing off-target radiation exposure.

  • Versatility: NOTA and its analogs can stably chelate a range of diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu, ¹⁸F-AlF) and therapeutic radionuclides.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on NOTA-based bioconjugates, providing a comparative overview of their performance.

Table 1: Comparison of NOTA and DOTA Conjugation and Radiolabeling
Parameterp-SCN-Bn-NOTAp-SCN-Bn-DOTABiomoleculeReference
Chelator-to-Antibody Ratio 1.31.8A1-His sdAb
⁶⁸Ga Radiolabeling Conditions Room Temperature, 5 min60 °C, 15 minA1-His sdAb
Radiochemical Purity (⁶⁸Ga) > 98%> 98%A1-His sdAb
Kidney Uptake (%ID/g) HigherLower (2-fold)[⁶⁸Ga]Ga-A1-His
Table 2: Radiolabeling and Stability of Various NOTA Conjugates
RadiotracerRadiochemical Yield/PuritySpecific ActivityIn Vitro Stability (time, medium)In Vivo Stability (time)Reference
[⁶⁸Ga]Ga-NOTA-oligonucleotideQuantitative51.1 MBq/nmolHigh (in PBS and serum)Not specified
[⁶⁸Ga]Ga-NOTA-Duramycin> 95%Not specifiedStable up to 4 hr at RTNot specified
[¹⁸F]AlF-NOTA-octreotide97% (yield)48,000 GBq/mmolStable in vitroStable in vivo (low bone uptake)
[⁶⁴Cu]Cu-NOTA-rituximab95% (yield)Not specified97.5% ± 0.3% (48 h, serum)Not specified
[⁶⁴Cu]Cu-NOTA-C225Not specifiedNot specifiedStable up to 50 hStable up to 24 h
[⁶⁴Cu]Cu-NOTA-HFn> 98.5%72.96 ± 21.33 GBq/μmolGood (in PBS and FBS)Not specified

Experimental Protocols

This section provides detailed methodologies for key experiments involving NOTA derivatives.

Synthesis of NOTA-NHS Ester

The synthesis of NOTA-NHS ester is a crucial first step for many bioconjugation applications.

Materials:

Procedure:

  • Dissolve NOTA-tri-tert-butyl ester and NHS in anhydrous DMF.

  • Add the coupling reagent (e.g., EDC) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, purify the product by column chromatography.

  • The tert-butyl protecting groups are typically removed with trifluoroacetic acid (TFA) to yield the final NOTA-NHS ester.

Conjugation of NOTA-NHS Ester to a Peptide

This protocol describes the general procedure for labeling a peptide with NOTA-NHS ester.

Materials:

  • Peptide with a primary amine

  • NOTA-NHS ester

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column for purification

Procedure:

  • Dissolve the amine-containing peptide in the conjugation buffer.

  • Dissolve the NOTA-NHS ester in a small amount of anhydrous DMSO or DMF.

  • Add the NOTA-NHS ester solution to the peptide solution. The molar ratio of NOTA-NHS to peptide may need to be optimized.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purify the NOTA-conjugated peptide from excess reagents and byproducts using a size-exclusion desalting column.

  • Characterize the final product by mass spectrometry to confirm conjugation.

Radiolabeling of a NOTA-Conjugated Peptide with Gallium-68

This protocol outlines the steps for radiolabeling a NOTA-peptide conjugate with ⁶⁸Ga.

Materials:

  • NOTA-conjugated peptide

  • ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

  • Labeling buffer (e.g., 0.025 M sodium acetate, pH 4-4.5)

  • C18 Sep-Pak cartridge for purification

Procedure:

  • Elute ⁶⁸GaCl₃ from the generator.

  • Add the NOTA-conjugated peptide to the labeling buffer.

  • Add the ⁶⁸GaCl₃ eluate to the peptide solution.

  • Incubate the reaction mixture at room temperature for 10 minutes.

  • Determine the radiochemical purity using instant thin-layer chromatography (ITLC).

  • If necessary, purify the ⁶⁸Ga-NOTA-peptide using a preconditioned C18 cartridge.

Visualizations of Key Processes

The following diagrams, generated using the Graphviz DOT language, illustrate the fundamental workflows in NOTA-based bioconjugation.

G cluster_synthesis Synthesis of NOTA-NHS Ester NOTA-tri-tert-butyl ester NOTA-tri-tert-butyl ester Reaction Reaction NOTA-tri-tert-butyl ester->Reaction NHS NHS NHS->Reaction Coupling Reagent Coupling Reagent Coupling Reagent->Reaction NOTA-NHS ester (protected) NOTA-NHS ester (protected) Reaction->NOTA-NHS ester (protected) Deprotection (TFA) Deprotection (TFA) NOTA-NHS ester (protected)->Deprotection (TFA) NOTA-NHS ester (active) NOTA-NHS ester (active) Deprotection (TFA)->NOTA-NHS ester (active)

Caption: Workflow for the synthesis of active NOTA-NHS ester.

G Biomolecule (Peptide/Antibody with -NH2) Biomolecule (Peptide/Antibody with -NH2) Conjugation Reaction (pH 8.3-8.5) Conjugation Reaction (pH 8.3-8.5) Biomolecule (Peptide/Antibody with -NH2)->Conjugation Reaction (pH 8.3-8.5) NOTA-NHS Ester NOTA-NHS Ester NOTA-NHS Ester->Conjugation Reaction (pH 8.3-8.5) NOTA-Biomolecule Conjugate NOTA-Biomolecule Conjugate Conjugation Reaction (pH 8.3-8.5)->NOTA-Biomolecule Conjugate Purification (Size Exclusion) Purification (Size Exclusion) NOTA-Biomolecule Conjugate->Purification (Size Exclusion) Characterized NOTA-Conjugate Characterized NOTA-Conjugate Purification (Size Exclusion)->Characterized NOTA-Conjugate G cluster_radiolabeling Radiolabeling Workflow NOTA-Conjugate NOTA-Conjugate Labeling Reaction (Buffer, Temp) Labeling Reaction (Buffer, Temp) NOTA-Conjugate->Labeling Reaction (Buffer, Temp) Radioisotope (e.g., 68GaCl3) Radioisotope (e.g., 68GaCl3) Radioisotope (e.g., 68GaCl3)->Labeling Reaction (Buffer, Temp) Radiolabeled Conjugate Radiolabeled Conjugate Labeling Reaction (Buffer, Temp)->Radiolabeled Conjugate Quality Control (ITLC/HPLC) Quality Control (ITLC/HPLC) Radiolabeled Conjugate->Quality Control (ITLC/HPLC) Purified Radiotracer Purified Radiotracer Quality Control (ITLC/HPLC)->Purified Radiotracer

References

An In-depth Technical Guide to NOTA-bis(tBu)ester: A Core Component in Modern Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NOTA-bis(tBu)ester, a critical bifunctional chelator in the development of targeted radiopharmaceuticals for diagnostic imaging and therapy. This document outlines its chemical properties, presents comparative data on its performance, details key experimental protocols, and illustrates workflows for its application.

Core Properties of this compound

This compound, a derivative of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), is a macrocyclic chelator designed for the stable incorporation of radiometals. Its structure features two tert-butyl ester protecting groups, which allows for the specific functionalization of the single free carboxylic acid, enabling covalent linkage to biomolecules such as peptides, antibodies, and oligonucleotides.

PropertyValueReference
CAS Number 1161415-28-6[1][2][3][4]
Molecular Formula C₂₀H₃₇N₃O₆[3]
Molecular Weight 415.5 g/mol
Synonyms 1,4,7-Triazacyclononane-1,4-bis-tert-butyl acetate-7-acetic acid, N(tEB)2
Appearance White to light yellow solid
Solubility Soluble in DMSO, Ethanol, and PBS (pH 7.2)

Comparative Performance in Gallium-68 Radiolabeling

The selection of a chelator is paramount for the successful development of Gallium-68 (⁶⁸Ga) based radiopharmaceuticals. NOTA and its derivatives are known for their rapid and efficient chelation of ⁶⁸Ga under mild conditions. The following tables summarize the radiochemical yields (RCY) of ⁶⁸Ga complexes with NOTA compared to other common chelators.

Table 1: Comparison of Radiochemical Yields (%) at 25°C

ChelatorConcentrationpH 3.5pH 6.5
NOTA 50 µM97 ± 1.7%>85%
5 µM93 ± 2.0%93 ± 2.0%
DOTA 50 µM>85%<85%
5 µM21 ± 5.6%<85%
DFO 5 µM<85%97 ± 1.0%
500 nM-96 ± 1.5%
THP 5 µM-97 ± 0.1%

Table 2: Comparison of Radiochemical Yields (%) at 90°C

ChelatorConcentrationpH 3.5pH 6.5
NOTA 5 µM57 ± 2.6%>94%
DOTA 5 µM90 ± 1.5%<94%
HBED-CC 5 µM->94%
500 nM-88 ± 4.4%
NOTP 5 µM->94%
500 nM-94 ± 0.8%

Experimental Protocols

This section details methodologies for the synthesis, conjugation, and radiolabeling of this compound and its derivatives.

Synthesis of NOTA-tris(tert-butyl ester)

A common precursor for bifunctional NOTA chelators is the fully protected NOTA-tris(tert-butyl ester).

Conjugation of this compound to Peptides

The free carboxylic acid on this compound allows for its conjugation to primary amines on biomolecules, such as the N-terminus or lysine (B10760008) side chains of peptides.

  • Activation of Carboxylic Acid: The carboxylic acid of this compound can be activated to an N-hydroxysuccinimide (NHS) ester. To achieve this, dissolve the NOTA derivative in an anhydrous solvent like DMF or DCM. Add NHS and a coupling agent such as EDC or DCC and stir at room temperature for several hours to overnight.

  • Conjugation Reaction: The peptide is dissolved in a suitable buffer, typically at a pH of 8.3-8.5 to ensure the amino group is deprotonated. The NOTA-NHS ester is then added to the peptide solution and allowed to react.

  • Purification: The resulting NOTA-peptide conjugate is purified using methods such as preparative HPLC.

Gallium-68 Radiolabeling of NOTA-Conjugates

NOTA-conjugates can be efficiently labeled with ⁶⁸Ga for PET imaging applications.

  • Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.6 M HCl.

  • Reaction Setup: In a sterile reaction vial, add 10-50 µg of the NOTA-conjugated peptide.

  • pH Adjustment: Add the ⁶⁸GaCl₃ eluate to the vial and adjust the pH to 4.0-4.5 using a suitable buffer like sodium acetate (B1210297) or HEPES.

  • Incubation: Incubate the reaction mixture. For many NOTA-conjugates, labeling can be achieved at room temperature within 5-15 minutes. In some cases, gentle heating at 60-95°C for 10-15 minutes may be employed.

  • Quality Control: Analyze the radiochemical purity of the product using radio-TLC or radio-HPLC.

In Vitro Stability Assay

The stability of the radiolabeled conjugate is a critical parameter.

  • Incubation: Incubate the purified radiolabeled NOTA-conjugate in human serum at 37°C.

  • Time Points: At various time points (e.g., 5, 10, 30, 60 minutes), take aliquots of the incubation mixture.

  • Protein Precipitation: Add acetonitrile to the aliquots to precipitate serum proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate.

Visualized Workflows

The following diagrams illustrate key processes involving this compound.

Synthesis_and_Conjugation_Workflow Workflow for Synthesis and Conjugation of NOTA-Peptides cluster_synthesis Synthesis of Bifunctional Chelator cluster_conjugation Bioconjugation TACN 1,4,7-Triazacyclononane (TACN) NOTA_tBu3 NOTA-tris(tBu)ester TACN->NOTA_tBu3 + tert-butyl bromoacetate NOTA_bis_tBu This compound NOTA_tBu3->NOTA_bis_tBu Selective deprotection NOTA_NHS NOTA-NHS ester NOTA_bis_tBu->NOTA_NHS + NHS, EDC/DCC NOTA_Peptide NOTA-Peptide Conjugate NOTA_NHS->NOTA_Peptide pH 8.3-8.5 Peptide Peptide with Primary Amine Peptide->NOTA_Peptide Radiolabeling_Workflow Gallium-68 Radiolabeling Workflow cluster_radiolabeling Radiolabeling Process cluster_qc Quality Control Generator ⁶⁸Ge/⁶⁸Ga Generator Ga68 ⁶⁸GaCl₃ in 0.6M HCl Generator->Ga68 Elution Reaction_Vial Reaction Vial (NOTA-Peptide + Buffer) Ga68->Reaction_Vial Incubation Incubation (Room Temp or Heat) Reaction_Vial->Incubation pH 4.0-4.5 Labeled_Product [⁶⁸Ga]Ga-NOTA-Peptide Incubation->Labeled_Product QC Radio-TLC / Radio-HPLC Labeled_Product->QC Analysis Determine Radiochemical Purity QC->Analysis

References

Navigating the Solubility of NOTA-bis(tBu)ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 1,4,7-Triazacyclononane-1,4-bis-tert-butyl acetate-7-acetic acid, commonly known as NOTA-bis(tBu)ester. Aimed at researchers, scientists, and professionals in drug development, this document furnishes essential data, experimental protocols, and logical workflows to facilitate the effective use of this bifunctional chelator in radiopharmaceutical research and development.

This compound is a crucial component in the synthesis of targeted radiopharmaceuticals. Its solubility is a critical parameter that influences reaction conditions, purification procedures, and the overall efficiency of bioconjugation and radiolabeling processes. Understanding its behavior in various solvents is paramount for achieving reproducible and optimal results.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data.

SolventSolubilityMolar Concentration (approx.)Notes
Dimethyl Sulfoxide (DMSO)50 mg/mL[1]120.33 mM[1]Ultrasonic assistance may be required for dissolution. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[1]
Ethanol≥ 10 mg/mL[2]≥ 24.07 mMSoluble.[2]
Phosphate-Buffered Saline (PBS) pH 7.2≥ 10 mg/mL[2]≥ 24.07 mMSome solubility has been observed.[2][3]
MethanolGenerally Soluble[3]-Qualitative assessment indicates good solubility.[3]

It is generally noted that this compound is soluble in common organic solvents.[3]

Experimental Protocols

To ensure the accurate and reproducible handling and application of this compound, detailed experimental protocols are provided below for solubility determination and a typical bioconjugation and radiolabeling workflow.

Protocol 1: Determination of Solubility

This protocol outlines a general procedure for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., Dichloromethane (B109758), Ethyl Acetate, Acetonitrile, DMF)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a series of vials.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Protocol 2: Bioconjugation, Deprotection, and Radiolabeling Workflow

This protocol describes a typical workflow for conjugating this compound to a biomolecule (e.g., a peptide or antibody), followed by deprotection and radiolabeling with Gallium-68.

Part A: Bioconjugation via EDC/NHS Coupling

  • Activation of this compound:

    • Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a molar excess to the this compound solution.

    • Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester of this compound.

  • Conjugation to Biomolecule:

    • Dissolve the biomolecule containing a primary amine in a suitable buffer (e.g., PBS pH 7.4-8.0).

    • Add the activated this compound-NHS ester solution to the biomolecule solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4 °C with gentle stirring.

  • Purification of the Conjugate:

    • Purify the this compound-biomolecule conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.

Part B: Deprotection of tert-Butyl Esters

  • Acidic Cleavage:

    • Dissolve the purified conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v).[4]

    • Stir the reaction at room temperature for 1-2 hours.

  • Removal of TFA:

    • Evaporate the TFA and DCM under a stream of nitrogen or using a rotary evaporator.

    • The resulting deprotected NOTA-biomolecule conjugate is then purified, typically by HPLC.

Part C: Radiolabeling with Gallium-68

  • Preparation of 68Ga:

    • Elute 68GaCl3 from a 68Ge/68Ga generator using dilute HCl.

  • Labeling Reaction:

    • Add the purified deprotected NOTA-biomolecule conjugate to the 68GaCl3 eluate.

    • Adjust the pH of the reaction mixture to 4.0-5.5 using a suitable buffer (e.g., sodium acetate).

    • Incubate the reaction at an elevated temperature (e.g., 85-95 °C) for 5-15 minutes.

  • Quality Control:

    • Determine the radiochemical purity of the final [68Ga]Ga-NOTA-biomolecule conjugate using radio-TLC or radio-HPLC.

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical steps for solubility assessment and the bioconjugation/radiolabeling workflow.

Solubility_Assessment_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess This compound mix Combine Solid and Solvent prep_solid->mix prep_solvent Measure Known Volume of Solvent prep_solvent->mix agitate Agitate at Constant Temperature (24-48h) mix->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge supernatant Extract Supernatant centrifuge->supernatant hplc Analyze via HPLC supernatant->hplc calculate Calculate Solubility hplc->calculate

Solubility Assessment Workflow

Bioconjugation_Radiolabeling_Workflow cluster_conjugation Bioconjugation cluster_deprotection Deprotection cluster_radiolabeling Radiolabeling start This compound activate Activate with EDC/NHS start->activate conjugate Conjugate to Biomolecule activate->conjugate purify_conj Purify Conjugate conjugate->purify_conj deprotect Deprotect with TFA purify_conj->deprotect purify_deprot Purify Deprotected Conjugate deprotect->purify_deprot radiolabel Radiolabel with 68Ga purify_deprot->radiolabel qc Quality Control radiolabel->qc end Final Product: [68Ga]Ga-NOTA-Biomolecule qc->end

Bioconjugation & Radiolabeling

References

Methodological & Application

Application Notes and Protocols for Radiolabeling Peptides with ⁶⁸Ga using NOTA-bis(tBu)ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-68 (⁶⁸Ga) has become a radionuclide of choice for Positron Emission Tomography (PET) imaging due to its convenient availability from ⁶⁸Ge/⁶⁸Ga generators and its favorable decay characteristics. The development of ⁶⁸Ga-based radiopharmaceuticals relies on the use of bifunctional chelators that can be conjugated to targeting biomolecules, such as peptides, and can stably coordinate the ⁶⁸Ga³⁺ ion. The 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelator is particularly advantageous for ⁶⁸Ga labeling as it can form a stable complex under mild conditions, sometimes even at room temperature.[1]

The NOTA-bis(tBu)ester is a versatile precursor for the synthesis of NOTA-conjugated peptides.[2] In this derivative, two of the three carboxylic acid groups are protected as tert-butyl (tBu) esters, leaving one carboxylic acid group free for conjugation to a peptide.[2] This strategic protection allows for site-specific conjugation to the peptide while the other two carboxyl groups, essential for chelating Gallium-68, are masked.[2] Following conjugation, the tert-butyl protecting groups must be removed to enable efficient radiolabeling with ⁶⁸Ga. This application note provides a detailed protocol for the deprotection of this compound conjugated peptides and their subsequent radiolabeling with ⁶⁸Ga, including purification and quality control of the final radiolabeled peptide.

Principle of the Method

The overall process involves a two-stage procedure. The first stage is the deprotection of the this compound conjugated peptide to reveal the three carboxylic acid groups of the NOTA chelator. This is typically achieved by acidolysis using trifluoroacetic acid (TFA).[3] The second stage is the radiolabeling of the deprotected NOTA-peptide with ⁶⁸GaCl₃ obtained from a ⁶⁸Ge/⁶⁸Ga generator. The labeling reaction is highly dependent on pH, temperature, and the concentration of the peptide precursor. Following the labeling reaction, the ⁶⁸Ga-NOTA-peptide is purified to remove any unreacted ⁶⁸Ga³⁺ and other impurities. Finally, the radiochemical purity and other quality attributes of the final product are assessed to ensure its suitability for in vivo applications.

Experimental Protocols

Deprotection of this compound Conjugated Peptide

This protocol describes the removal of the tert-butyl protecting groups from the this compound conjugated peptide using trifluoroacetic acid (TFA).

Materials:

  • This compound conjugated peptide

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS) or other scavengers (optional, to prevent side reactions)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Nitrogen or argon gas

  • Centrifuge

  • Lyophilizer or vacuum concentrator

Procedure:

  • Dissolve the this compound conjugated peptide in anhydrous DCM.

  • Add TIS to the solution (typically 2.5-5% v/v).

  • Add TFA to the solution to a final concentration of 50-95% (v/v). A common cleavage cocktail is TFA/TIS/DCM.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the deprotected peptide pellet under vacuum.

  • The deprotected peptide can be stored lyophilized at -20°C or below.

Radiolabeling with ⁶⁸Ga

This protocol outlines the procedure for labeling the deprotected NOTA-peptide with ⁶⁸Ga.

Materials:

  • Deprotected NOTA-peptide

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for generator elution

  • Sodium acetate (B1210297) buffer (0.25 M, pH 4.0-4.5)

  • Sterile, pyrogen-free reaction vial

  • Heating block or water bath

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or SCX) for purification

Procedure:

  • Elute the ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.

  • In a sterile reaction vial, dissolve the deprotected NOTA-peptide in the sodium acetate buffer. The final pH of the reaction mixture should be between 3.5 and 4.5.

  • Add the ⁶⁸GaCl₃ eluate to the peptide solution.

  • Incubate the reaction mixture at a temperature ranging from room temperature to 95°C for 5-15 minutes. For many NOTA-peptides, labeling can be achieved at room temperature.

  • After incubation, the reaction mixture is ready for purification.

Purification of ⁶⁸Ga-NOTA-Peptide

This protocol describes the purification of the radiolabeled peptide using a C18 SPE cartridge.

Materials:

  • C18 SPE cartridge

  • Ethanol (B145695)

  • Sterile water for injection

  • Syringes and needles

Procedure:

  • Condition the C18 SPE cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

  • Load the reaction mixture onto the conditioned C18 cartridge.

  • Wash the cartridge with 5-10 mL of sterile water to remove unreacted ⁶⁸Ga³⁺ and other hydrophilic impurities.

  • Elute the ⁶⁸Ga-NOTA-peptide from the cartridge with a small volume (0.5-1 mL) of 50% ethanol in sterile water.

  • The eluted product is collected in a sterile vial and is ready for quality control.

Data Presentation

ParameterDeprotection of this compound Peptide⁶⁸Ga Radiolabeling of NOTA-PeptidePurification of ⁶⁸Ga-NOTA-Peptide
Reagents TFA, TIS, DCM, Diethyl etherDeprotected NOTA-peptide, ⁶⁸GaCl₃, Sodium acetate bufferC18 SPE cartridge, Ethanol, Sterile water
Peptide Amount Varies based on synthesis scale5-50 µg-
Reaction pH Acidic (TFA)3.5 - 4.5-
Incubation Temperature Room TemperatureRoom Temperature to 95°CRoom Temperature
Incubation Time 1-2 hours5-15 minutes< 5 minutes
Expected Yield >90% (peptide recovery)>95% (radiochemical yield)>80% (decay-corrected)
Quality Control Mass SpectrometryRadio-TLC, Radio-HPLCRadiochemical Purity >95%

Quality Control

Comprehensive quality control is essential to ensure the safety and efficacy of the radiolabeled peptide.

TestMethodAcceptance Criteria
Radiochemical Purity (RCP) Radio-HPLC: Reversed-phase C18 column with a gradient of water/acetonitrile containing 0.1% TFA. Radio-TLC: ITLC-SG strips with different mobile phases.≥95%
Radionuclidic Identity Gamma spectroscopyPrincipal photon at 511 keV.
Radionuclidic Purity Measurement of ⁶⁸Ge breakthrough after decay of ⁶⁸Ga.<0.001% ⁶⁸Ge
pH pH paper or pH meter4.0 - 8.0
Sterility Standard microbiological testing (e.g., direct inoculation or membrane filtration).No microbial growth.
Endotoxins Limulus Amebocyte Lysate (LAL) test.As per pharmacopeial limits (e.g., < 175 EU/V, where V is the maximum recommended dose in mL).

Radio-TLC Systems for RCP Determination:

  • System 1: ITLC-SG paper with 1 M ammonium (B1175870) acetate/methanol (1:1 v/v).

    • ⁶⁸Ga-NOTA-peptide: Rf = 0.8–1.0

    • Colloidal ⁶⁸Ga: Rf = 0.0–0.2

  • System 2: ITLC-SG paper with 0.1 M sodium citrate (B86180) (pH 5.5).

    • Free ⁶⁸Ga³⁺: Rf = 0.8–1.0

    • ⁶⁸Ga-NOTA-peptide: Rf = 0.0–0.2

Visualization of Experimental Workflow

radiolabeling_workflow cluster_0 Preparation cluster_1 Radiolabeling cluster_2 Purification & QC start This compound Peptide Conjugate deprotection Deprotection (TFA Cleavage) start->deprotection TFA, TIS deprotected_peptide Deprotected NOTA-Peptide deprotection->deprotected_peptide labeling Radiolabeling Reaction deprotected_peptide->labeling Buffer (pH 4-4.5) ga68_elution ⁶⁸Ge/⁶⁸Ga Generator Elution (⁶⁸GaCl₃) ga68_elution->labeling crude_product Crude ⁶⁸Ga-NOTA-Peptide labeling->crude_product Heat (optional) purification SPE Purification (C18 Cartridge) crude_product->purification qc Quality Control (HPLC, TLC, etc.) purification->qc Elution final_product Final ⁶⁸Ga-NOTA-Peptide Product qc->final_product Pass

Caption: Workflow for ⁶⁸Ga-labeling of NOTA-peptides.

chemical_transformation cluster_peptide Peptide Conjugate cluster_deprotected Deprotected Peptide cluster_labeled Radiolabeled Peptide Peptide Peptide NOTA_protected NOTA(tBu)₂ NOTA_deprotected NOTA NOTA_protected->NOTA_deprotected  TFA Cleavage   Peptide2 Peptide Ga_NOTA ⁶⁸Ga-NOTA NOTA_deprotected->Ga_NOTA  + ⁶⁸Ga³⁺ (pH 4-4.5)   Peptide3 Peptide

Caption: Chemical transformation of the NOTA chelator.

References

Application Notes and Protocols for NOTA-bis(tBu)ester Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of bifunctional chelators to monoclonal antibodies (mAbs) is a critical step in the development of targeted radiopharmaceuticals for diagnostic imaging and therapy.[1] 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA) is a macrocyclic chelator that forms stable complexes with a variety of radiometals, including Gallium-68 (B1239309) (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[2] The derivative NOTA-bis(tBu)ester is particularly useful as the tert-butyl ester protecting groups on two of the carboxylic acid arms allow for regioselective activation of the unprotected carboxylic acid for conjugation to the antibody.[2] This strategic protection prevents unwanted crosslinking and ensures that the chelating function of the NOTA macrocycle remains intact for subsequent radiolabeling.[2]

These application notes provide a detailed protocol for the conjugation of this compound to antibodies, including the essential deprotection step, purification, and characterization of the final conjugate.

Key Experimental Considerations

The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the chelator to the antibody.[1] Careful optimization of these parameters is crucial to achieve the desired degree of labeling while preserving the biological activity and integrity of the antibody.[1]

pH: The reaction between an N-hydroxysuccinimide (NHS) ester-activated NOTA and the primary amines (lysine residues) on an antibody is pH-dependent.[3][4] An optimal pH range of 8.3-8.5 is recommended to balance the nucleophilicity of the amine groups and the hydrolytic stability of the NHS ester.[4][5][6] At lower pH, the amine groups are protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis.[5]

Molar Ratio: The molar ratio of this compound to the antibody will determine the average number of chelators conjugated to each antibody molecule, also known as the drug-to-antibody ratio (DAR). A molar excess of the activated chelator is typically used to drive the reaction.[7] However, an excessive molar ratio can lead to multiple conjugations per antibody, which may impact its immunoreactivity.[7]

Experimental Protocols

This section details the step-by-step procedures for antibody preparation, activation of this compound, conjugation, deprotection, and purification.

Antibody Preparation

Prior to conjugation, it is essential to ensure the antibody is in a suitable buffer free of any amine-containing substances or stabilizers that could interfere with the reaction.

  • Buffer Exchange: If the antibody solution contains Tris, glycine, or other amine-containing buffers, perform a buffer exchange into a conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5).[4][5] This can be achieved using dialysis, desalting columns, or centrifugal filtration units.

  • Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in the conjugation buffer.

Activation of this compound

The free carboxylic acid of this compound must be activated to an NHS ester for efficient reaction with the antibody's primary amines.

  • Reagents:

    • This compound

    • N-hydroxysuccinimide (NHS)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Dissolve this compound, NHS, and DCC (or EDC) in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (this compound:NHS:DCC/EDC).

    • Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C to form the this compound-NHS ester.

Alternatively, commercially available pre-activated p-SCN-Bn-NOTA can be used, which reacts with primary amines under similar pH conditions.[8]

Conjugation of Activated this compound to Antibody
  • Procedure:

    • Add the desired molar excess of the activated this compound-NHS ester solution to the prepared antibody solution. A starting molar excess of 5 to 20-fold of the chelator to the antibody is recommended.[7]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[4]

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS esters.

Deprotection of tert-Butyl Esters

Following conjugation, the tert-butyl ester protecting groups must be removed to regenerate the free carboxylic acids of the NOTA chelator, which are essential for radiometal chelation.

  • Reagents:

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM) or a suitable buffer for the antibody conjugate.

  • Procedure:

    • Carefully add a solution of TFA to the conjugated antibody. A common method involves using a mixture of TFA and DCM (e.g., 50:50 v/v). The final concentration of TFA and the reaction time will need to be optimized to ensure complete deprotection without damaging the antibody.

    • Incubate the reaction on ice for 30-60 minutes.

    • Remove the TFA and solvent by evaporation under a stream of nitrogen or by buffer exchange using a desalting column.

Purification of the NOTA-Antibody Conjugate

Purification is critical to remove unconjugated chelator, reaction byproducts, and any aggregated antibody.

  • Method: Size-exclusion chromatography (SEC) is a commonly used method for purifying antibody conjugates. Dialysis or tangential flow filtration can also be employed for larger scale purifications.

  • Procedure (SEC):

    • Equilibrate an appropriate SEC column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., phosphate-buffered saline, PBS).

    • Load the reaction mixture onto the column.

    • Collect fractions and monitor the protein elution using UV absorbance at 280 nm.

    • Pool the fractions containing the purified NOTA-antibody conjugate.

Characterization of the NOTA-Antibody Conjugate

The purified conjugate should be thoroughly characterized to determine the degree of labeling and to ensure its integrity and functionality.

  • NOTA-to-Antibody Ratio (NAR): Mass spectrometry (MS) is the most accurate method to determine the number of NOTA molecules conjugated per antibody.[9] By comparing the mass of the conjugated antibody to the unconjugated antibody, the NAR can be calculated.

  • Immunoreactivity: An immunoassay, such as an ELISA, should be performed to confirm that the conjugation process has not significantly compromised the antibody's binding affinity to its target antigen.

  • Purity and Aggregation: Size-exclusion high-performance liquid chromatography (SE-HPLC) can be used to assess the purity of the conjugate and to quantify the presence of any aggregates.

Quantitative Data Summary

The following tables summarize typical quantitative data for the conjugation of NOTA chelators to antibodies.

ParameterConditionResultReference
Molar Ratio Optimization 20-fold molar excess of p-SCN-Bn-NOTA to A1-His sdAb (pH 8)0.4 chelators/sdAb[8]
50-fold molar excess of p-SCN-Bn-NOTA to A1-His sdAb (pH 8)0.7 chelators/sdAb[8]
20-fold molar excess of p-SCN-Bn-NOTA to A1-His sdAb (pH 9)0.8 chelators/sdAb[8]
Optimized Conjugation Optimized conditions for p-SCN-Bn-NOTA to A1-His sdAb1.3 chelators/sdAb[10]
Radiolabeling Efficiency ⁶⁸Ga labeling of NOTA-A1-His>98% radiochemical purity[10]
ParameterMethodTypical Outcome
Antibody Recovery Size-Exclusion Chromatography> 80%
Final Conjugate Purity SE-HPLC> 95% monomer
Immunoreactivity ELISA> 90% of unconjugated antibody

Visualizing the Workflow and Concepts

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab Antibody in Storage Buffer Ab_purified Purified Antibody in Conjugation Buffer (pH 8.3-8.5) Ab->Ab_purified Buffer Exchange Conjugation Conjugation Reaction Ab_purified->Conjugation NOTA_ester This compound NOTA_activated Activated This compound-NHS NOTA_ester->NOTA_activated NHS/EDC Activation NOTA_activated->Conjugation Deprotection Deprotection (TFA) Conjugation->Deprotection Purification Purification (SEC) Deprotection->Purification Characterization Characterization (MS, SE-HPLC, ELISA) Purification->Characterization Final_Product NOTA-Antibody Conjugate Characterization->Final_Product

Caption: Experimental workflow for this compound conjugation to antibodies.

Signaling Pathway Analogy: Targeted Radiopharmaceutical Action

targeted_radiopharmaceutical_action cluster_conjugate Radiolabeled Antibody cluster_cell Target Cell cluster_action Action Antibody Antibody NOTA NOTA Chelator Antibody->NOTA conjugated to Binding Specific Binding Antibody->Binding Radiometal Radiometal (e.g., ⁶⁸Ga) NOTA->Radiometal chelates Imaging PET/SPECT Imaging Radiometal->Imaging Receptor Target Receptor on Cell Surface Cell Cancer Cell Receptor->Binding Binding->Imaging Signal Detection

Caption: Conceptual diagram of a NOTA-conjugated antibody for targeted imaging.

References

Application Notes and Protocols: EDC/NHS Coupling of NOTA-bis(tBu)ester to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of chelating agents to biomolecules is a critical step in the development of radiopharmaceuticals for imaging and therapy.[1] 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA) is a macrocyclic chelator known for its ability to form stable complexes with various radiometals, including Gallium-68 (⁶⁸Ga).[1] The bifunctional chelator, NOTA-bis(tBu)ester, is a derivative of NOTA where two of the three carboxylic acid groups are protected as tert-butyl esters.[1] This leaves a single free carboxylic acid, providing a site for covalent attachment to biomolecules, such as peptides and antibodies, that contain primary amine groups.[1]

The coupling of the free carboxylic acid of this compound to a primary amine is commonly achieved through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This two-step reaction first activates the carboxylic acid to form a semi-stable NHS ester, which then readily reacts with a primary amine to form a stable amide bond. This method is widely employed due to its efficiency and mild reaction conditions, which help to preserve the integrity of the biomolecule.

Principle of the Reaction

The EDC/NHS coupling reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the free carboxylic acid group on this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid.

  • Formation of a Stable NHS Ester: To improve the efficiency of the coupling reaction and allow for a two-step procedure, NHS is added to the reaction mixture. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This amine-reactive intermediate is less susceptible to hydrolysis than the O-acylisourea intermediate.

  • Amide Bond Formation: The NHS ester of this compound then reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS.

This two-step process allows for greater control over the conjugation reaction and can lead to higher yields compared to using EDC alone.

Quantitative Data Summary

The efficiency of the EDC/NHS coupling reaction can be influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reagents. The following table summarizes representative quantitative data for the coupling of NOTA derivatives to amine-containing molecules. It is important to note that optimal conditions should be determined empirically for each specific application.

ParameterValueRemarksReference
Molar Ratio (this compound:EDC:NHS) 1 : 1.5 : 3A common starting point for optimization. Excess EDC and NHS are used to drive the activation of the carboxylic acid.General Knowledge
Activation pH 4.5 - 6.0MES buffer is commonly used for the activation step as it does not contain primary amines or carboxylates that can interfere with the reaction.General Knowledge
Coupling pH 7.2 - 8.5A slightly basic pH is optimal for the reaction between the NHS ester and the primary amine, as the amine is deprotonated and more nucleophilic. PBS or borate (B1201080) buffer can be used.General Knowledge
Reaction Time (Activation) 15 - 60 minutesThe activation of the carboxylic acid is typically a rapid process.General Knowledge
Reaction Time (Coupling) 2 - 24 hoursThe coupling reaction time can be varied depending on the reactivity of the primary amine and the desired yield. Overnight reactions at 4°C are common.General Knowledge
Reaction Temperature Room Temperature or 4°CMilder temperatures (4°C) are often preferred to maintain the stability of sensitive biomolecules.General Knowledge
Conjugation Yield 18% - 63%The yield can vary significantly depending on the specific peptide and reaction conditions.[2]

Experimental Protocols

Materials
  • This compound

  • Amine-containing biomolecule (e.g., peptide, antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve reagents)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

  • Analytical instruments (e.g., Mass Spectrometer, HPLC)

Protocol 1: Two-Step Aqueous Coupling

This protocol is suitable for water-soluble biomolecules.

  • Preparation of Reagents:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM. If solubility is an issue, a small amount of an organic solvent like DMF or DMSO can be used, but the final concentration of the organic solvent should be kept low (<10%) to avoid denaturation of the biomolecule.

    • Prepare a 100 mM solution of EDC in Activation Buffer. Prepare this solution immediately before use as EDC is moisture sensitive.

    • Prepare a 100 mM solution of NHS (or Sulfo-NHS) in Activation Buffer. Prepare this solution fresh.

    • Dissolve the amine-containing biomolecule in Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Activation of this compound:

    • In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.5 equivalents of the EDC solution and 3 equivalents of the NHS solution.

    • Incubate the reaction mixture at room temperature for 15-60 minutes with gentle mixing.

  • Conjugation to the Primary Amine:

    • Add the activated this compound solution to the biomolecule solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Purify the NOTA-biomolecule conjugate using an appropriate method such as reverse-phase HPLC for peptides or size-exclusion chromatography for larger proteins.

  • Characterization:

    • Confirm the identity and purity of the conjugate by mass spectrometry (to verify the addition of the NOTA moiety) and HPLC.

Protocol 2: Coupling in Organic Solvent (for water-insoluble molecules)

This protocol is suitable for biomolecules that are soluble in organic solvents.

  • Preparation of Reagents:

    • Dissolve this compound and the amine-containing molecule in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation and Coupling:

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 1 equivalent of this compound, 1.5 equivalents of EDC, and 3 equivalents of NHS.

    • Stir the mixture at room temperature for 15-60 minutes.

    • Add 1 equivalent of the amine-containing molecule to the reaction mixture.

    • Continue to stir the reaction at room temperature for 2-24 hours.

  • Work-up and Purification:

    • The work-up procedure will depend on the properties of the conjugate. It may involve precipitation, extraction, or direct purification by chromatography (e.g., silica (B1680970) gel chromatography or preparative HPLC).

  • Characterization:

    • Characterize the final product by mass spectrometry, NMR, and HPLC to confirm its identity and purity.

Visualizations

EDC_NHS_Coupling_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) NOTA This compound (R-COOH) Intermediate O-Acylisourea Intermediate (Unstable) NOTA->Intermediate + EDC EDC EDC NHS_Ester NOTA-NHS Ester (Amine-Reactive) Intermediate->NHS_Ester + NHS - Isourea byproduct NHS NHS Conjugate NOTA-Biomolecule Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Primary Amine - NHS Primary_Amine Primary Amine (R'-NH2)

Caption: Mechanism of EDC/NHS coupling of this compound to a primary amine.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Reagent_NOTA Dissolve this compound Activation Activate this compound with EDC and NHS Reagent_NOTA->Activation Reagent_EDC_NHS Prepare fresh EDC and NHS solutions Reagent_EDC_NHS->Activation Reagent_Biomolecule Prepare biomolecule solution Coupling Add activated NOTA to biomolecule and incubate Reagent_Biomolecule->Coupling Activation->Coupling Quenching Quench reaction with Tris or Glycine Coupling->Quenching Purification Purify conjugate (e.g., HPLC) Quenching->Purification Characterization Characterize conjugate (e.g., Mass Spectrometry, HPLC) Purification->Characterization

Caption: General experimental workflow for EDC/NHS coupling.

References

Application Notes and Protocols: Deprotection of NOTA-bis(tBu)ester using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Triazacyclononane-1,4-diacetic acid-7-(bis-tert-butyl ester) (NOTA-bis(tBu)ester) is a key bifunctional chelator in the field of radiopharmaceuticals and drug development.[1] Its partially protected structure allows for the selective conjugation of targeting moieties to the free carboxylic acid, while the two tert-butyl protected carboxylic acids remain available for subsequent deprotection and radiolabeling.[1] The removal of the tert-butyl (tBu) protecting groups is a critical step to enable the efficient chelation of radiometals. Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its efficacy in cleaving tert-butyl esters under mild conditions.[1][2]

This document provides detailed application notes and protocols for the deprotection of this compound using TFA.

Reaction Mechanism and Considerations

The deprotection of tert-butyl esters with TFA proceeds via an acid-catalyzed cleavage. The reaction is initiated by the protonation of the ester's carbonyl oxygen by TFA. This is followed by the departure of the stable tert-butyl carbocation, which is then neutralized. The byproducts are typically isobutylene (B52900) and carbon dioxide, which are volatile and easily removed.[3] While the reaction is generally high-yielding, optimizing conditions such as TFA concentration, reaction time, and temperature is crucial to ensure complete deprotection without degradation of the chelator.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the deprotection of tert-butyl esters using TFA, based on literature precedents for similar compounds. It is important to note that yields can be substrate-dependent and may require optimization for specific NOTA-conjugates.

Substrate AnalogueTFA ConcentrationSolventReaction Time (hours)TemperatureYieldReference
Ugi Product with t-butyl ester50% (v/v)Dichloromethane (B109758)5Room TemperatureQuantitative (crude)[4]
Generic tert-butyl ester50% (v/v)Dichloromethane3 - 5Room TemperatureHigh[5]
Boc-protected amino acidNeat (95%)-Not SpecifiedRoom TemperatureGood Purity[6]

Experimental Protocols

Protocol 1: Standard Deprotection of this compound

This protocol is a general procedure for the deprotection of this compound or its conjugates.

Materials:

  • This compound conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound conjugate in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of TFA: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) to create a 1:1 (v/v) mixture of DCM and TFA.[4]

  • Reaction: Stir the reaction mixture at room temperature for 5 hours.[4] Monitor the reaction progress by a suitable analytical method, such as LC-MS, to ensure the complete disappearance of the starting material.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To facilitate the removal of residual TFA, co-evaporation with DCM or toluene (B28343) can be performed.

  • Precipitation and Washing: Dissolve the residue in a minimal amount of a suitable solvent (e.g., a small amount of methanol (B129727) or DCM). Add cold diethyl ether to precipitate the deprotected product.

  • Isolation: Collect the precipitate by filtration or centrifugation. Wash the solid with cold diethyl ether to remove any remaining organic impurities.

  • Drying: Dry the final product under vacuum to obtain the deprotected NOTA conjugate as its trifluoroacetate (B77799) salt. The crude product is often of high purity and can be used in the next step without further purification.[4]

Protocol 2: Purification of the Deprotected NOTA Chelator

For applications requiring highly pure deprotected NOTA, purification by reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended.

Materials:

  • Crude deprotected NOTA conjugate

  • Water with 0.1% TFA (Mobile Phase A)

  • Acetonitrile with 0.1% TFA (Mobile Phase B)

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude deprotected NOTA conjugate in a minimal amount of Mobile Phase A.

  • HPLC Purification: Purify the dissolved sample by RP-HPLC using a suitable gradient of Mobile Phase A and B.[7]

  • Fraction Collection: Collect the fractions containing the pure product.

  • Lyophilization: Lyophilize the collected fractions to obtain the purified deprotected NOTA conjugate as a fluffy white solid.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this application note.

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation start This compound Conjugate dissolve Dissolve in DCM start->dissolve add_tfa Add TFA (1:1 v/v) dissolve->add_tfa react Stir at RT for 5h add_tfa->react evaporate Evaporate Solvent & TFA react->evaporate precipitate Precipitate with Cold Ether evaporate->precipitate wash Wash with Cold Ether precipitate->wash dry Dry under Vacuum wash->dry deprotected_product Deprotected NOTA-TFA Salt dry->deprotected_product

Caption: Experimental workflow for the deprotection of this compound.

Purification_Workflow cluster_purification RP-HPLC Purification crude Crude Deprotected Product dissolve_mobile Dissolve in Mobile Phase A crude->dissolve_mobile inject Inject on C18 Column dissolve_mobile->inject elute Elute with ACN/Water Gradient inject->elute collect Collect Fractions elute->collect lyophilize Lyophilize collect->lyophilize pure_product Pure Deprotected NOTA-TFA Salt lyophilize->pure_product

Caption: Workflow for the purification of the deprotected NOTA chelator.

References

Solid-Phase Synthesis of NOTA-Conjugated Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase synthesis of peptides conjugated with the bifunctional chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). NOTA is a crucial component in the development of radiopharmaceuticals for positron emission tomography (PET) imaging and targeted radionuclide therapy.[1][2] This document outlines the protocols for manual solid-phase peptide synthesis (SPPS), on-resin NOTA conjugation, cleavage and deprotection, and final purification.

Core Principles

The solid-phase synthesis of NOTA-conjugated peptides is a systematic process that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, typically a resin.[3] The key stages of this process are:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid support using a series of coupling and deprotection steps. The most common strategy, and the one detailed here, is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[4][5]

  • On-Resin NOTA Conjugation: Once the desired peptide sequence is assembled, the NOTA chelator is covalently attached to the N-terminus of the peptide while it is still bound to the solid support. This "on-resin" approach is efficient and simplifies purification.

  • Cleavage and Deprotection: The synthesized NOTA-conjugated peptide is cleaved from the solid support, and all protecting groups from the amino acid side chains and the NOTA chelator are removed simultaneously using a strong acid cocktail.

  • Purification and Analysis: The crude peptide is purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Experimental Workflows

The following diagrams illustrate the key experimental workflows for the solid-phase synthesis of NOTA-conjugated peptides.

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 Washing (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Agents) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Final Cycle Repeat->Deprotection1 NOTA_Conjugation On-Resin NOTA Conjugation FinalDeprotection->NOTA_Conjugation Cleavage_Purification_Workflow NOTA_Peptide_Resin NOTA-Peptide on Resin Cleavage Cleavage & Deprotection (TFA Cocktail) NOTA_Peptide_Resin->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude NOTA-Peptide Precipitation->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure NOTA-Peptide Purification->Pure_Peptide Analysis Analysis (HPLC, MS) Pure_Peptide->Analysis

References

Application Notes and Protocols for the Purification of NOTA-Peptide Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA)-peptide conjugates using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended to serve as a foundational methodology, which can be further optimized based on the specific physicochemical properties of the peptide .

Introduction

The conjugation of the bifunctional chelator NOTA to peptides is a critical step in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging and targeted radionuclide therapy.[1][2][3] The successful synthesis of a NOTA-peptide conjugate requires a robust purification strategy to remove unreacted starting materials, byproducts, and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective technique for this purpose, offering high-resolution separation based on the hydrophobicity of the molecules.[4][5]

Principle of Separation

RP-HPLC separates molecules based on their hydrophobic interactions with a nonpolar stationary phase. A polar mobile phase is used to elute the sample from the column. By gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase, molecules are eluted in order of increasing hydrophobicity. The NOTA-peptide conjugate is typically more hydrophobic than the unconjugated peptide, leading to a longer retention time on the RP-HPLC column.

Experimental Protocols

Materials and Reagents
  • Crude NOTA-peptide conjugate

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (for cleaning)

  • 0.22 µm syringe filters

Instrumentation
  • A preparative HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • UV-Vis detector (wavelengths 214 nm and 280 nm are recommended for peptides)

    • Fraction collector

  • Analytical HPLC system for purity assessment

  • Mass spectrometer (LC-MS) for identity confirmation

  • Lyophilizer (freeze-dryer)

Preparative RP-HPLC Protocol

This protocol is a general starting point and may require optimization.

  • Sample Preparation:

    • Dissolve the crude lyophilized NOTA-peptide conjugate in a minimal amount of a suitable solvent. A mixture of mobile phase A and B (e.g., 80:20 or 90:10) or a solvent like dimethyl sulfoxide (B87167) (DMSO) for highly hydrophobic peptides is recommended.

    • The sample concentration should typically be in the range of 1-10 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: A C18 stationary phase is the most common choice for peptide purification. For preparative scale, a column with a larger internal diameter (e.g., 10-50 mm) is used. The choice of pore size (e.g., 100 Å or 300 Å) depends on the size of the peptide; larger peptides and proteins benefit from wider pores.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: The flow rate will depend on the column dimensions. For a preparative column, it can range from 5 to 50 mL/min.

    • Gradient: A linear gradient is typically employed. A good starting point is a shallow gradient from 5% to 65% Mobile Phase B over 60 minutes. This can be optimized to improve the resolution between the desired product and impurities.

    • Detection: Monitor the elution at 214 nm (for the peptide backbone) and 280 nm (if the peptide contains tryptophan or tyrosine residues).

  • Fraction Collection:

    • Collect fractions corresponding to the major peak that elutes after the unconjugated peptide. The retention time of the NOTA-peptide conjugate is expected to be longer due to its increased hydrophobicity.

    • It is advisable to collect fractions across the entire peak to analyze the purity of each fraction.

Post-Purification Analysis
  • Purity Assessment:

    • Analyze the collected fractions using analytical RP-HPLC. A purity of >95% is often desired for research and preclinical studies.

    • Use a similar mobile phase system as the preparative run but on an analytical column (e.g., 4.6 mm ID) with a lower flow rate (e.g., 1 mL/min).

  • Identity Confirmation:

    • Confirm the molecular weight of the purified NOTA-peptide conjugate using LC-MS. This verifies the successful conjugation of the NOTA chelator to the peptide.

  • Lyophilization:

    • Pool the fractions that meet the desired purity level.

    • Freeze the pooled fractions and lyophilize to obtain the purified NOTA-peptide conjugate as a white, fluffy powder.

  • Storage:

    • Store the lyophilized product at -20°C or -80°C to ensure long-term stability.

Data Presentation

The following tables summarize typical quantitative data encountered during the purification and characterization of NOTA-peptide conjugates.

Table 1: HPLC Purification Parameters

ParameterAnalytical ScalePreparative Scale
Column Type C18, 3-5 µm, 100-120 ÅC18, 5-10 µm, 100-300 Å
Column Dimensions 4.6 x 150 mm21.2 x 250 mm
Flow Rate 1.0 mL/min20 mL/min
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-95% B in 30 min20-60% B in 40 min
Injection Volume 10-20 µL1-5 mL
Detection Wavelength 214 nm, 280 nm214 nm, 280 nm

Table 2: Characterization of a Purified NOTA-Peptide Conjugate

ParameterResultMethod
Purity >95%Analytical RP-HPLC
Observed Mass (M+H)⁺ Matches Calculated MassLC-MS
Radiolabeling Yield 50-85% (with ⁶⁸Ga)Radio-TLC / Radio-HPLC
Radiochemical Purity >99% (post-purification)Radio-TLC / Radio-HPLC
Appearance White lyophilized powderVisual Inspection

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product s1 Crude NOTA-Peptide Conjugate p1 Sample Preparation (Dissolution & Filtration) s1->p1 p2 Preparative RP-HPLC p1->p2 p3 Fraction Collection p2->p3 a1 Purity Check (Analytical RP-HPLC) p3->a1 a2 Identity Confirmation (LC-MS) a1->a2 a3 Pooling of Pure Fractions a2->a3 a4 Lyophilization a3->a4 a5 Purified NOTA-Peptide Conjugate Powder a4->a5

Caption: Workflow for the purification of NOTA-peptide conjugates.

HPLC System Components

HPLC_System cluster_mobile_phase Mobile Phase Delivery cluster_sample_injection Sample Introduction cluster_separation_detection Separation and Detection cluster_data_collection Data Acquisition & Collection mpA Solvent A (e.g., 0.1% TFA in Water) pump HPLC Pump (Gradient Formation) mpA->pump mpB Solvent B (e.g., 0.1% TFA in ACN) mpB->pump injector Injector (Autosampler/Manual) pump->injector column HPLC Column (e.g., C18) injector->column detector UV-Vis Detector column->detector data_system Data System (Chromatogram) detector->data_system fraction_collector Fraction Collector detector->fraction_collector

Caption: Key components of a typical HPLC system.

Signaling Pathway Example: PET Imaging of a Receptor

G cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Cancer Cell) cluster_imaging Detection ligand Radiolabeled NOTA-Peptide Conjugate (e.g., ⁶⁸Ga-NOTA-Peptide) receptor Target Receptor (e.g., GPCR) ligand->receptor Binding pet PET Scanner (Detects Positron Emission) ligand->pet γ-ray detection downstream Downstream Signaling (Biological Effect) receptor->downstream internalization Internalization receptor->internalization internalization->pet Accumulation of radioactivity

Caption: NOTA-peptide conjugate in PET imaging of a cell surface receptor.

References

Revolutionizing PET Imaging: Application Notes for Developing Targeted Agents with NOTA-bis(tBu)ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the application of NOTA-bis(tBu)ester in the development of targeted Positron Emission Tomography (PET) imaging agents is now available. These detailed application notes and protocols provide a roadmap for the seamless integration of this versatile chelator into radiopharmaceutical development workflows, from bioconjugation to preclinical evaluation.

This compound has emerged as a critical bifunctional chelator in the field of nuclear medicine, particularly for the development of targeted PET imaging agents. Its structure allows for stable chelation of radiometals, most notably Gallium-68 (⁶⁸Ga), while a free carboxylic acid group enables covalent linkage to a wide array of targeting biomolecules such as peptides and antibodies.[1][2][3][4] This allows for the creation of highly specific PET tracers for imaging a variety of diseases, including cancer.

These application notes provide detailed methodologies for the key experimental stages, from the initial conjugation of this compound to a targeting vector, through radiolabeling and quality control, to in vitro and in vivo evaluation.

Key Experimental Workflows

The development of a NOTA-based PET imaging agent follows a structured workflow. The following diagrams, generated using the Graphviz DOT language, outline the critical steps.

G cluster_0 1. Conjugation & Deprotection cluster_1 2. Radiolabeling & Quality Control cluster_2 3. Preclinical Evaluation Targeting Vector Targeting Vector Conjugation Conjugation Targeting Vector->Conjugation This compound This compound This compound->Conjugation Deprotection (TFA) Deprotection (TFA) Conjugation->Deprotection (TFA) Purification Purification Deprotection (TFA)->Purification NOTA-Vector Conjugate NOTA-Vector Conjugate Purification->NOTA-Vector Conjugate NOTA-Vector Conjugate_2 NOTA-Vector Conjugate Radiolabeling Radiolabeling NOTA-Vector Conjugate_2->Radiolabeling Gallium-68 Gallium-68 Gallium-68->Radiolabeling Quality Control Quality Control Radiolabeling->Quality Control Radiolabeled PET Tracer Radiolabeled PET Tracer Quality Control->Radiolabeled PET Tracer Radiolabeled PET Tracer_2 Radiolabeled PET Tracer In Vitro Assays In Vitro Assays Radiolabeled PET Tracer_2->In Vitro Assays In Vivo Imaging In Vivo Imaging Radiolabeled PET Tracer_2->In Vivo Imaging Data Analysis Data Analysis In Vitro Assays->Data Analysis Biodistribution Biodistribution In Vivo Imaging->Biodistribution Biodistribution->Data Analysis

A high-level overview of the PET tracer development workflow.

I. Conjugation of this compound to Peptides and Deprotection

The initial step involves the covalent attachment of the NOTA chelator to the targeting peptide. This is typically achieved through the formation of a stable amide bond between the free carboxylic acid of this compound and a primary amine on the peptide (e.g., the N-terminus or a lysine (B10760008) side chain). Subsequent deprotection of the tert-butyl esters is necessary to enable efficient radiometal chelation.

G Start Start Dissolve Peptide Dissolve Peptide in DMF/DMSO Start->Dissolve Peptide Activate this compound Activate this compound with HBTU/DIPEA Dissolve Peptide->Activate this compound Reaction Mix and React (Room Temperature, 2-4 h) Activate this compound->Reaction Monitor Progress Monitor by LC-MS Reaction->Monitor Progress Monitor Progress->Reaction Incomplete Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Complete Purify Conjugate Purify by RP-HPLC Quench Reaction->Purify Conjugate Lyophilize Lyophilize to obtain NOTA(tBu)2-Peptide Purify Conjugate->Lyophilize Deprotection Treat with TFA Cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) (Room Temperature, 2-3 h) Lyophilize->Deprotection Remove TFA Remove TFA by N2 stream/precipitation Deprotection->Remove TFA Final Purification Purify by RP-HPLC Remove TFA->Final Purification Final Product NOTA-Peptide Conjugate Final Purification->Final Product G Start Start Elute Generator Elute ⁶⁸Ge/⁶⁸Ga Generator with 0.1 M HCl Start->Elute Generator Add Eluate Add ⁶⁸Ga Eluate to Reaction Vial Elute Generator->Add Eluate Prepare Reaction Prepare Reaction Vial: NOTA-Peptide in Buffer (e.g., Sodium Acetate) Prepare Reaction->Add Eluate Adjust pH Adjust pH to 3.5-4.5 Add Eluate->Adjust pH Incubate Incubate at 80-95°C for 5-15 min Adjust pH->Incubate Purify Purify via C18 Sep-Pak Incubate->Purify Elute Product Elute with Ethanol/Water Purify->Elute Product Quality Control Quality Control: - Radio-TLC/HPLC (RCP) - Specific Activity Elute Product->Quality Control Final Product ⁶⁸Ga-NOTA-Peptide Quality Control->Final Product

References

Revolutionizing Radionuclide Therapy: Application Notes and Protocols for NOTA-bis(tBu)ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted radionuclide therapy is continually evolving, with the development of novel chelating agents playing a pivotal role in the efficacy and safety of next-generation radiopharmaceuticals. Among these, NOTA-bis(tBu)ester has emerged as a versatile and highly efficient bifunctional chelator. Its unique structural characteristics offer distinct advantages for stably complexing a range of therapeutic radionuclides and conjugating them to targeting biomolecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of targeted radiotherapeutics, with a focus on practical implementation in a research and drug development setting.

Introduction to this compound in Targeted Radionuclide Therapy

This compound, a derivative of the macrocyclic chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), is strategically designed for the streamlined development of radiopharmaceuticals. The two tert-butyl ester protecting groups on the acetic acid arms allow for regioselective conjugation of a targeting moiety to the single free carboxylic acid. Subsequent deprotection under acidic conditions yields the hexadentate NOTA chelator, ready for robust coordination with therapeutic radiometals.

The smaller cavity size of the NOTA macrocycle, compared to the more widely used DOTA, offers favorable kinetics for radiolabeling with certain radionuclides, particularly Gallium-68 for PET imaging, which is often used as a diagnostic partner for therapeutic agents. For therapy, NOTA is a suitable chelator for trivalent radiometals such as Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac), which are mainstays in targeted radionuclide therapy. The high in vivo stability of NOTA-radionuclide complexes is crucial for minimizing off-target radiation exposure and maximizing the therapeutic index.[1][2]

Key Applications and Advantages

The primary application of this compound lies in the synthesis of peptide and antibody-drug conjugates for targeted radionuclide therapy. Its advantages include:

  • Efficient Bioconjugation: The single free carboxylic acid provides a straightforward handle for conjugation to primary amines on biomolecules using standard coupling chemistries.[3]

  • High Radiolabeling Yields: NOTA-conjugated biomolecules can be radiolabeled with high efficiency under mild conditions.

  • Theranostic Potential: The ability to chelate both diagnostic (e.g., ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu, ²²⁵Ac) radionuclides facilitates the development of matched theranostic pairs.

  • Favorable In Vivo Stability: NOTA forms highly stable complexes with therapeutic radiometals, leading to low in vivo dissociation and reduced off-target accumulation.

Quantitative Data Summary

The following tables summarize key quantitative data for NOTA-based radiopharmaceuticals from preclinical studies.

Table 1: Radiolabeling Efficiency and In Vitro Stability

RadioconjugateRadionuclideRadiolabeling Yield (%)In Vitro Stability (24h, PBS) (%)Reference
⁶⁸Ga-NOTA-RGD-BBN⁶⁸Ga>95Not Specified[4]
¹¹¹In-NOTA-P2-RM26¹¹¹In>95>98[4]
⁶⁸Ga-NOTA-P2-RM26⁶⁸Ga>95>98
⁶⁷Ga-NOTA-CAPs⁶⁷Ga>95>97

Table 2: Preclinical Biodistribution of NOTA-based Radiopharmaceuticals (%ID/g)

RadioconjugateRadionuclideTumor ModelTumorBlood (1h p.i.)Liver (1h p.i.)Kidneys (1h p.i.)Reference
⁶⁸Ga-NOTA-RGD-BBN⁶⁸GaPC-3Higher than monomeric formsNot SpecifiedNot SpecifiedNot Specified
¹¹¹In-NOTA-P2-RM26¹¹¹InPC-35.7 ± 0.30.57 ± 0.030.43 ± 0.051.8 ± 0.2
⁶⁸Ga-NOTA-P2-RM26⁶⁸GaPC-38.1 ± 0.40.68 ± 0.030.35 ± 0.042.1 ± 0.3
⁶⁴Cu-NOTA-AMBA-BBN(7-14)NH₂⁶⁴CuPC-36.05 ± 1.151.23 ± 0.180.75 ± 0.112.54 ± 0.38

Table 3: Preclinical Biodistribution of ¹⁷⁷Lu-labeled Radiopharmaceuticals (%ID/g)

RadioconjugateTumor ModelTumor (24h p.i.)Blood (24h p.i.)Liver (24h p.i.)Kidneys (24h p.i.)Reference
¹⁷⁷Lu-DOTA-TATEAR42J~10~0.1~0.5~1.5
¹⁷⁷Lu-DOTA-PSMA22Rv1~5~0.05~0.1~14
¹⁷⁷Lu-DOTA-ZOLOsteoblastic MetastasesNot Applicable~0.02Not Specified~0.5
¹⁷⁷Lu-tetulomabDaudi Lymphoma~20~15~5~8

Experimental Protocols

Conjugation of this compound to a Peptide and Deprotection

This protocol describes the conjugation of this compound to a peptide containing a primary amine (e.g., N-terminus or lysine (B10760008) side chain) via amide bond formation, followed by the removal of the tert-butyl ester protecting groups.

Materials:

  • This compound

  • Peptide of interest

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

Protocol:

  • Peptide and Reagent Preparation:

    • Dissolve the peptide in anhydrous DMF to a concentration of 10 mg/mL.

    • In a separate vial, dissolve this compound (1.5 equivalents relative to the peptide) in anhydrous DMF.

    • Prepare a solution of HBTU (1.5 equivalents) and DIPEA (3 equivalents) in anhydrous DMF.

  • Activation of this compound:

    • Add the HBTU/DIPEA solution to the this compound solution.

    • Allow the activation to proceed for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the peptide solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by RP-HPLC.

  • Purification of the Conjugate (Protected):

    • Upon completion, dilute the reaction mixture with water and purify the NOTA(tBu)₂-peptide conjugate by preparative RP-HPLC.

    • Lyophilize the pure fractions.

  • Deprotection of tert-Butyl Esters:

    • Dissolve the lyophilized NOTA(tBu)₂-peptide conjugate in a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Stir the mixture at room temperature for 2-4 hours.

    • Remove the TFA by rotary evaporation or by precipitation with cold diethyl ether.

  • Final Purification:

    • Dissolve the crude deprotected peptide in water and purify by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final NOTA-peptide conjugate.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Radiolabeling of a NOTA-Peptide Conjugate with Lutetium-177 (¹⁷⁷Lu)

This protocol outlines the procedure for radiolabeling a NOTA-conjugated peptide with the therapeutic radionuclide ¹⁷⁷Lu.

Materials:

  • NOTA-peptide conjugate

  • ¹⁷⁷LuCl₃ solution (in HCl)

  • Sodium acetate (B1210297) buffer (0.5 M, pH 5.0)

  • Ascorbic acid solution (optional, as a radioprotectant)

  • Sterile, pyrogen-free reaction vial

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

  • C18 Sep-Pak cartridge for purification

Protocol:

  • Preparation of the Reaction Mixture:

    • In a sterile reaction vial, add 10-50 µg of the NOTA-peptide conjugate.

    • Add an appropriate volume of sodium acetate buffer to adjust the pH to between 4.5 and 5.5.

    • If desired, add ascorbic acid to a final concentration of 1-5 mg/mL to prevent radiolysis.

  • Radiolabeling Reaction:

    • Add the ¹⁷⁷LuCl₃ solution (typically 185-370 MBq) to the reaction vial.

    • Gently mix the solution and incubate at 80-95°C for 20-30 minutes.

  • Quality Control:

    • After incubation, allow the vial to cool to room temperature.

    • Determine the radiochemical purity using radio-TLC (e.g., mobile phase: 0.1 M sodium citrate) or radio-HPLC. The radiochemical purity should be >95%.

  • Purification (if necessary):

    • If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge.

    • Condition the cartridge with ethanol (B145695) followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash with water to remove uncomplexed ¹⁷⁷Lu.

    • Elute the ¹⁷⁷Lu-NOTA-peptide with an ethanol/water mixture (e.g., 50% ethanol).

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in targeted radionuclide therapy.

Chelation_and_Conjugation cluster_synthesis Bioconjugate Synthesis cluster_radiolabeling Radiolabeling for Therapy NOTA_bis_tBu This compound Coupling EDC/NHS or HBTU/DIPEA NOTA_bis_tBu->Coupling Peptide Targeting Peptide (with -NH2 group) Peptide->Coupling Protected_Conjugate NOTA(tBu)2-Peptide Coupling->Protected_Conjugate Deprotection TFA Protected_Conjugate->Deprotection Final_Conjugate NOTA-Peptide Deprotection->Final_Conjugate Radiolabeled_Drug ¹⁷⁷Lu-NOTA-Peptide (Radiopharmaceutical) Final_Conjugate->Radiolabeled_Drug  Chelation (pH 4.5-5.5, 80-95°C) Lu177 ¹⁷⁷Lu³⁺ Lu177->Radiolabeled_Drug

Caption: Workflow for the synthesis and radiolabeling of a NOTA-based therapeutic agent.

Targeted_Radionuclide_Therapy_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Translation Target_ID Target Identification (e.g., overexpressed receptor) Peptide_Dev Peptide/Antibody Development Target_ID->Peptide_Dev Conjugation This compound Conjugation & Deprotection Peptide_Dev->Conjugation Radiolabeling_Dev Radiolabeling Optimization (¹⁷⁷Lu) Conjugation->Radiolabeling_Dev In_Vitro In Vitro Evaluation (Stability, Cell Binding) Radiolabeling_Dev->In_Vitro In_Vivo In Vivo Studies (Biodistribution, Efficacy) In_Vitro->In_Vivo IND IND-Enabling Studies (Toxicology, GMP Production) In_Vivo->IND Clinical_Trials Phase I/II/III Clinical Trials IND->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval Signaling_Pathway Radiopharmaceutical ¹⁷⁷Lu-NOTA-Peptide Receptor Tumor Cell Receptor (e.g., SSTR2, PSMA) Radiopharmaceutical->Receptor Binding Internalization Receptor-Mediated Internalization Receptor->Internalization DNA_Damage ¹⁷⁷Lu β⁻ Emission Induces DNA Damage Internalization->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

References

Application Notes and Protocols: A Step-by-Step Guide to NOTA-bis(tBu)ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive, step-by-step guide for the bioconjugation of NOTA-bis(tBu)ester to biomolecules, particularly proteins and peptides. This compound is a bifunctional chelator widely used in the development of radiopharmaceuticals for applications such as Positron Emission Tomography (PET) imaging.[1] Its structure features a 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) macrocycle for chelating radiometals like Gallium-68 (⁶⁸Ga), two tert-butyl (tBu) ester protecting groups, and a single free carboxylic acid for covalent attachment to a biomolecule.[1] The tBu esters are acid-labile protecting groups that are removed after conjugation to regenerate the active chelating form.[1]

This guide will cover the entire workflow from conjugation and deprotection to purification and characterization of the final bioconjugate.

Bioconjugation Workflow Overview

The overall process for this compound bioconjugation involves a multi-step workflow. The following diagram illustrates the key stages.

Bioconjugation_Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Deprotection cluster_3 Purification & Characterization Biomolecule Biomolecule (e.g., Antibody, Peptide) Activation Activation of Carboxylic Acid (EDC/NHS) Biomolecule->Activation NOTA_ester This compound NOTA_ester->Activation Coupling Amide Bond Formation Activation->Coupling Forms stable NHS ester Deprotection TFA Treatment Coupling->Deprotection Protected Conjugate Purification Purification (SEC or RP-HPLC) Deprotection->Purification Deprotected Conjugate Characterization Characterization (Mass Spectrometry) Purification->Characterization Final_Product Final NOTA-Bioconjugate Characterization->Final_Product

Figure 1: Overall workflow for this compound bioconjugation.

Experimental Protocols

Protocol 1: EDC/NHS Coupling of this compound to an Antibody

This protocol describes the conjugation of this compound to the lysine (B10760008) residues of a monoclonal antibody (mAb) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).

Materials and Reagents:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.5-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

    • In a separate tube, add a 50-fold molar excess of this compound to the Activation Buffer.

    • Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS (relative to the this compound).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester of this compound.

  • Conjugation Reaction:

    • Add the activated this compound solution to the antibody solution. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Protected Conjugate:

    • Remove excess reagents and byproducts by SEC using a column equilibrated with the Conjugation Buffer.

Protocol 2: Deprotection of Tert-Butyl Esters

This protocol describes the removal of the tBu protecting groups from the NOTA-conjugated antibody using trifluoroacetic acid (TFA).

Materials and Reagents:

  • This compound conjugated antibody (lyophilized)

  • Deprotection Solution: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

  • Final Formulation Buffer (e.g., 0.25 M Ammonium Acetate, pH 5.5)

Procedure:

  • Preparation:

    • Lyophilize the purified protected conjugate to remove all water.

  • Deprotection Reaction:

    • Add the cold Deprotection Solution to the lyophilized conjugate.

    • Incubate on ice for 1-2 hours. The optimal time may vary depending on the antibody and should be determined empirically.

  • TFA Removal:

    • Precipitate the deprotected antibody by adding an excess of cold diethyl ether.

    • Centrifuge at 4°C to pellet the protein.

    • Carefully decant the supernatant.

    • Repeat the ether wash to ensure complete removal of TFA.

  • Resuspension:

    • Air-dry the pellet for a short period to remove residual ether.

    • Immediately redissolve the deprotected NOTA-antibody conjugate in the Final Formulation Buffer.

Protocol 3: Purification of the Final NOTA-Antibody Conjugate

This protocol describes the final purification and buffer exchange of the deprotected NOTA-antibody conjugate using Size Exclusion Chromatography (SEC).

Materials and Reagents:

  • Deprotected NOTA-antibody conjugate

  • SEC column with an appropriate molecular weight cutoff for the antibody

  • Final Formulation Buffer (e.g., 0.25 M Ammonium Acetate, pH 5.5)

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the Final Formulation Buffer.

  • Sample Injection:

    • Inject the redissolved deprotected conjugate onto the column.

  • Elution and Fraction Collection:

    • Elute the conjugate with the Final Formulation Buffer at a constant flow rate.

    • Monitor the elution profile at 280 nm.

    • Collect fractions corresponding to the main protein peak, which represents the purified NOTA-antibody conjugate.

  • Pooling and Concentration:

    • Pool the fractions containing the purified conjugate.

    • If necessary, concentrate the final product using an appropriate method (e.g., centrifugal filtration).

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound bioconjugation and subsequent radiolabeling.

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

ReagentMolar Excess relative to BiomoleculeNotes
This compound10- to 50-foldThe optimal ratio should be determined empirically to achieve the desired degree of labeling.
EDC1.5-fold (relative to this compound)A slight excess ensures efficient activation of the carboxylic acid.
NHS/Sulfo-NHS1.5-fold (relative to this compound)Stabilizes the activated intermediate, improving coupling efficiency.[2]

Table 2: Typical Reaction Conditions for Bioconjugation and Deprotection

StepParameterCondition
Activation TemperatureRoom Temperature
Duration15 - 30 minutes
pH6.0 (MES Buffer)
Conjugation TemperatureRoom Temperature
Duration2 hours
pH7.5 - 8.0 (Phosphate Buffer)
Deprotection TemperatureOn Ice
Duration1 - 2 hours
Reagent95% TFA, 2.5% TIS, 2.5% H₂O

Characterization of the NOTA-Bioconjugate

Accurate characterization of the final conjugate is crucial to ensure its quality and suitability for downstream applications.

Mass Spectrometry for Degree of Labeling (DoL) Determination

Mass spectrometry is a powerful technique to determine the number of NOTA molecules conjugated to each biomolecule (Degree of Labeling).

Sample Preparation for Mass Spectrometry:

  • Intact Mass Analysis:

    • Desalt the purified NOTA-bioconjugate sample using a C4 ZipTip or equivalent.

    • Elute the sample in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Peptide Mapping (for localization of conjugation sites):

    • Denature the conjugate in a denaturing buffer.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Digest the protein into peptides using trypsin.

    • Desalt the resulting peptide mixture using a C18 ZipTip.

Data Analysis:

  • For intact mass analysis, the mass shift between the unconjugated and conjugated biomolecule will indicate the number of attached NOTA molecules.

  • For peptide mapping, identify peptides with a mass modification corresponding to the mass of NOTA to pinpoint the specific lysine residues that have been conjugated.

Logical Relationships and Signaling Pathways

The primary application of NOTA-bioconjugates is in targeted radiopharmaceutical development. The following diagram illustrates the logical relationship of how a NOTA-conjugated antibody can be used for PET imaging of cancer cells.

PET_Imaging_Pathway cluster_0 Radiopharmaceutical Preparation cluster_1 In Vivo Targeting cluster_2 Signal Detection NOTA_mAb NOTA-Antibody Conjugate Radiolabeling Radiolabeling NOTA_mAb->Radiolabeling Ga68 Gallium-68 Ga68->Radiolabeling PET_Tracer ⁶⁸Ga-NOTA-Antibody (PET Tracer) Radiolabeling->PET_Tracer Forms stable complex Receptor Target Receptor PET_Tracer->Receptor Specific Binding Tumor_Cell Tumor Cell PET_Signal Positron Emission Tumor_Cell->PET_Signal Accumulation of Tracer PET_Scanner PET Scanner PET_Signal->PET_Scanner Annihilation & Photon Detection Imaging_Result Tumor Imaging PET_Scanner->Imaging_Result Image Reconstruction

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Radiolabeling with NOTA-bis(tBu)ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving radiolabeling efficiency with NOTA-bis(tBu)ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are the tert-butyl esters important?

A1: this compound is a bifunctional chelator used in radiopharmaceutical development. It consists of the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle where two of the three carboxylic acid groups are protected as tert-butyl (tBu) esters. This protection strategy is crucial as it leaves one carboxylic acid group free for covalent conjugation to a biomolecule (e.g., peptide or antibody) while preventing the other two from participating in unwanted side reactions.[1] Before radiolabeling with a metal ion, these tBu ester groups must be removed to regenerate the free carboxylic acids, which are essential for efficient chelation.[1]

Q2: Which radiometals are commonly used with NOTA chelators?

A2: NOTA is a versatile chelator known for its strong binding affinity with a variety of radiometals. The most commonly used include Gallium-68 (B1239309) (⁶⁸Ga) for Positron Emission Tomography (PET) imaging, and Copper-64 (⁶⁴Cu) for both PET imaging and targeted radiotherapy.[1]

Q3: Why am I observing low radiolabeling efficiency after conjugating my biomolecule with this compound?

A3: Low radiolabeling efficiency can stem from several factors. A primary reason is incomplete deprotection of the tert-butyl ester groups after conjugation. If these protecting groups are not fully removed, the NOTA chelator will not have all its carboxylic acid arms available for coordinating the radiometal, leading to poor chelation. Other critical factors include suboptimal pH of the reaction mixture, incorrect temperature, insufficient concentration of the NOTA-conjugated precursor, or the presence of competing metal ion impurities.

Q4: How does NOTA compare to DOTA for radiolabeling?

A4: NOTA generally exhibits faster radiolabeling kinetics compared to DOTA, particularly with ⁶⁸Ga, often allowing for efficient labeling at room temperature.[2] DOTA, on the other hand, typically requires heating to achieve optimal labeling yields.[2] However, the choice between NOTA and DOTA can also influence the in vivo biodistribution of the resulting radiopharmaceutical, with some studies showing differences in kidney retention.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your radiolabeling experiments with this compound conjugates.

Problem 1: Low Radiolabeling Yield After Deprotection
Possible Cause Troubleshooting Step
Incomplete Deprotection The tert-butyl ester groups are acid-labile and require treatment with a strong acid like trifluoroacetic acid (TFA) for removal. Ensure the deprotection is complete by following a validated protocol. Monitor the reaction using mass spectrometry to confirm the removal of both tBu groups (a mass decrease of 112.14 Da).
Degradation of Conjugate Prolonged exposure to harsh acidic conditions during deprotection can lead to the degradation of sensitive biomolecules. Minimize the deprotection time and keep the temperature controlled (e.g., room temperature). After deprotection, ensure all residual TFA is thoroughly removed, as it can interfere with subsequent radiolabeling.
Impure Conjugate Purify the deprotected conjugate using HPLC to remove any byproducts from the deprotection step before proceeding to radiolabeling.
Problem 2: Inconsistent Radiolabeling Results
Possible Cause Troubleshooting Step
Incorrect pH The pH of the radiolabeling reaction is critical. For ⁶⁸Ga, the optimal pH is typically between 3.5 and 4.5. For ⁶⁴Cu, a pH range of 5.5 to 6.5 is generally recommended. Use a carefully calibrated pH meter and appropriate buffers (e.g., sodium acetate (B1210297), ammonium (B1175870) acetate) to maintain the optimal pH.
Suboptimal Temperature While NOTA allows for room temperature labeling with ⁶⁸Ga, gentle heating (e.g., 37°C) can sometimes improve efficiency, especially for ⁶⁴Cu. For DOTA conjugates, heating is often necessary. Optimize the temperature for your specific conjugate and radiometal.
Low Precursor Concentration The concentration of the NOTA-conjugated biomolecule can significantly impact the radiochemical yield. If you are observing low efficiency, try increasing the precursor concentration.
Problem 3: High Levels of Unbound Radiometal
Possible Cause Troubleshooting Step
Competing Metal Ions Trace metal contaminants (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in your reagents or buffers can compete with the radiometal for the NOTA chelator. Use high-purity, metal-free reagents and water. Consider pre-purifying the radiometal eluate if contamination is suspected.
Radiolysis For high radioactivity concentrations, radiolysis (degradation of molecules by radiation) can occur. Minimize reaction times and consider the use of radical scavengers if necessary.
Insufficient Incubation Time While NOTA offers fast kinetics, ensure sufficient incubation time for the chelation to reach completion. Monitor the reaction progress over time to determine the optimal duration. For ⁶⁸Ga-NOTA labeling, high radiochemical purity is often achieved within 5-15 minutes at room temperature.

Quantitative Data Summary

The following tables summarize key parameters influencing the radiolabeling efficiency of NOTA-conjugates.

Table 1: Effect of pH on ⁶⁸Ga-NOTA Labeling Efficiency

pHRadiochemical Purity (%)
3~96%
4>98%
5Lower than at pH 4
6.5Optimal for NOTA (unconjugated)

Table 2: Effect of Temperature and Time on ⁶⁸Ga-NOTA Labeling Efficiency

TemperatureIncubation Time (min)Radiochemical Purity (%)
Room Temperature5~95%
Room Temperature10~97%
Room Temperature15~99%
60°C (for comparison with DOTA)15>95% (for DOTA)

Table 3: Effect of Precursor Concentration on ⁶⁸Ga-NOTA Labeling Efficiency

Precursor Concentration (µg/mL)Radiochemical Purity (%)
50~85%
100>98%

Table 4: General Radiolabeling Conditions for ⁶⁴Cu-NOTA Conjugates

ParameterRecommended Condition
pH 5.5 - 6.0
Temperature 37°C
Incubation Time 1 hour
Buffer 100 mM Ammonium Acetate

Experimental Protocols

Protocol 1: Deprotection of this compound Conjugates

This protocol describes the removal of the tert-butyl protecting groups from a this compound conjugated peptide.

Materials:

  • This compound conjugated peptide

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (as a scavenger, optional)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the this compound conjugated peptide in anhydrous DCM.

  • Add a solution of 95% TFA, 2.5% water, and 2.5% TIS to the peptide solution. A common ratio is 1:1 (v/v) of the peptide solution to the TFA "cleavage cocktail".

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 2-4 hours.

  • Monitor the reaction progress by mass spectrometry to confirm the complete removal of both tBu groups (a mass loss of 112.14 Da).

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • The crude deprotected peptide can be precipitated from cold diethyl ether.

  • Purify the deprotected NOTA-peptide conjugate by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product as a powder.

Protocol 2: Radiolabeling of Deprotected NOTA-Conjugate with ⁶⁸Ga

Materials:

  • Deprotected NOTA-conjugated peptide

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate buffer (e.g., 1 M, pH 4.5)

  • Metal-free water and reagents

  • Reaction vial (e.g., Eppendorf tube)

  • Heating block (optional)

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Elute the ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • In a reaction vial, dissolve the deprotected NOTA-conjugated peptide in metal-free water or a suitable buffer.

  • Add the sodium acetate buffer to the reaction vial to adjust the pH to approximately 4.0.

  • Add the ⁶⁸Ga eluate to the reaction vial containing the peptide and buffer. The final reaction pH should be between 3.5 and 4.5.

  • Incubate the reaction mixture at room temperature for 5-15 minutes. Gentle heating (e.g., 37°C) can be applied if necessary.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

  • If necessary, the radiolabeled product can be purified using a C18 Sep-Pak cartridge.

Protocol 3: Radiolabeling of Deprotected NOTA-Conjugate with ⁶⁴Cu

Materials:

  • Deprotected NOTA-conjugated peptide

  • ⁶⁴CuCl₂ solution

  • Ammonium acetate buffer (e.g., 0.1 M, pH 6.0)

  • Metal-free water and reagents

  • Reaction vial

  • Heating block or water bath

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • In a reaction vial, dissolve the deprotected NOTA-conjugated peptide in the ammonium acetate buffer.

  • Add the ⁶⁴CuCl₂ solution to the vial.

  • Ensure the final pH of the reaction mixture is between 5.5 and 6.0.

  • Incubate the reaction at 37°C for 1 hour with gentle shaking.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

  • Purify the ⁶⁴Cu-labeled peptide using a suitable method, such as a PD-10 desalting column, if required.

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_deprotection Step 2: Deprotection cluster_radiolabeling Step 3: Radiolabeling NOTA_bis_tBu_ester This compound Conjugation EDC/NHS Coupling NOTA_bis_tBu_ester->Conjugation Biomolecule Biomolecule (Peptide/Antibody) Biomolecule->Conjugation Conjugated_Product This compound -Biomolecule Conjugation->Conjugated_Product TFA_Cleavage TFA Treatment Conjugated_Product->TFA_Cleavage Deprotected_Product NOTA-Biomolecule (Active Chelator) TFA_Cleavage->Deprotected_Product Labeling_Reaction Radiolabeling Deprotected_Product->Labeling_Reaction Radiometal Radiometal (e.g., 68Ga, 64Cu) Radiometal->Labeling_Reaction Final_Product Radiolabeled NOTA-Biomolecule Labeling_Reaction->Final_Product

Caption: Experimental workflow for conjugation, deprotection, and radiolabeling.

troubleshooting_logic Start Low Radiolabeling Efficiency Check_Deprotection Is Deprotection Complete? Start->Check_Deprotection Check_pH Is pH Optimal? Check_Deprotection->Check_pH Yes Optimize_Deprotection Optimize Deprotection (Time, TFA Conc.) Check_Deprotection->Optimize_Deprotection No Check_Temp Is Temperature Optimal? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with Appropriate Buffer Check_pH->Adjust_pH No Check_Concentration Is Precursor Concentration Sufficient? Check_Temp->Check_Concentration Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Purity Are Reagents Metal-Free? Check_Concentration->Check_Purity Yes Increase_Conc Increase Precursor Concentration Check_Concentration->Increase_Conc No Use_High_Purity Use High-Purity Reagents Check_Purity->Use_High_Purity No Success Improved Efficiency Check_Purity->Success Yes Optimize_Deprotection->Check_pH Adjust_pH->Check_Temp Adjust_Temp->Check_Concentration Increase_Conc->Check_Purity Use_High_Purity->Success

Caption: Troubleshooting flowchart for low radiolabeling efficiency.

References

troubleshooting aggregation during NOTA-bis(tBu)ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NOTA-bis(tBu)ester conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the conjugation process, with a specific focus on preventing and troubleshooting aggregation.

Frequently Asked Questions (FAQs) - Troubleshooting Aggregation

Q1: I observed precipitation/aggregation immediately after adding my activated this compound to my protein solution. What is the likely cause?

A1: Immediate precipitation upon addition of the activated chelator is often due to several factors:

  • High Reagent Concentration: A localized high concentration of the activated this compound can cause rapid, uncontrolled reactions and lead to precipitation. It is crucial to add the dissolved reagent to the protein solution slowly and with gentle mixing.[1]

  • Incorrect Buffer pH: The conjugation reaction is most efficient at a slightly alkaline pH (7.2-8.5). However, some proteins are unstable at higher pH values, which can lead to aggregation.[1] If your protein is pH-sensitive, a buffer closer to physiological pH (7.4) may be necessary, even if it slows down the reaction.[1]

  • Sub-optimal Buffer Conditions: The overall composition of your buffer, including ionic strength and the presence of stabilizing excipients, can significantly impact protein stability.[2] An unsuitable buffer can make the protein susceptible to aggregation even before the conjugation reaction begins.[1]

Q2: My conjugated protein appears soluble initially, but I see aggregation after purification or during storage. Why is this happening?

A2: Delayed aggregation can be caused by a number of factors that alter the physicochemical properties of the protein:

  • Over-labeling: A high degree of conjugation can significantly change the surface properties of the protein, potentially increasing its hydrophobicity and leading to self-association and aggregation. It is important to find an optimal reagent-to-protein ratio.

  • Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions that can lead to aggregation, especially for the less stable conjugated protein.

  • Buffer Composition: The storage buffer may lack necessary stabilizing excipients to maintain the solubility of the conjugated protein.

  • Temperature: Storing the conjugated protein at an inappropriate temperature can compromise its stability. While 4°C is a common short-term storage temperature, long-term storage at -80°C with a cryoprotectant like glycerol (B35011) is often recommended to prevent aggregation during freeze-thaw cycles.

Q3: How can I optimize my conjugation reaction to minimize aggregation?

A3: Optimizing key reaction parameters is crucial for a successful conjugation with minimal aggregation. A systematic approach to optimization is recommended.

Below is a table with recommended starting conditions and a workflow for optimizing your this compound conjugation.

Data Presentation: Recommended Starting Conditions for Conjugation

ParameterRecommended RangeNotes
Molar Excess of Activated this compound 5-20 foldFor sensitive proteins, start with a lower molar excess. A titration experiment is recommended to find the optimal ratio.
Protein Concentration 1-5 mg/mLHigher concentrations can improve reaction efficiency but may increase the risk of aggregation.
Reaction Buffer pH 7.2 - 8.5For pH-sensitive proteins, a pH closer to 7.4 is advisable.
Reaction Temperature 4°C to Room TemperatureLower temperatures can slow down aggregation but will also slow down the conjugation reaction.
Reaction Time 1 - 4 hoursThis should be optimized in conjunction with the reaction temperature.

Experimental Protocols

Protocol 1: Buffer Optimization for Reduced Aggregation

This protocol outlines a method for screening different buffer additives to enhance protein stability during conjugation.

  • Prepare a stock solution of your protein in a baseline buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

  • Aliquot the protein solution into several tubes.

  • Add different stabilizing excipients to each tube from concentrated stock solutions. Common additives to screen include:

    • Glycerol (5-20%)

    • Arginine (50-100 mM)

    • Tween-20 (0.01-0.1%)

  • Incubate the samples for a short period (e.g., 30 minutes) at the intended conjugation temperature.

  • Visually inspect for any signs of precipitation.

  • Analyze the samples for aggregation using a suitable analytical technique such as Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).

  • Proceed with the conjugation reaction using the buffer formulation that shows the least amount of aggregation.

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)

SEC is a powerful technique for separating and quantifying protein monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.

  • Equilibrate an appropriate SEC column with your chosen mobile phase (typically the formulation buffer).

  • Prepare your conjugated protein sample by filtering it through a 0.22 µm filter.

  • Inject the sample onto the SEC column.

  • Monitor the elution profile using a UV detector at 280 nm.

  • Analyze the resulting chromatogram. The monomeric protein will elute as the main peak, while aggregates will elute earlier.

  • Quantify the percentage of aggregates by integrating the peak areas.

Mandatory Visualization

experimental_workflow Troubleshooting Aggregation in this compound Conjugation cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis cluster_troubleshooting Troubleshooting protein Protein Solution (Amine-free buffer, pH 7.2-8.0) conjugate Conjugation Reaction (Add activated NOTA slowly) protein->conjugate nota Activate this compound (e.g., with EDC/NHS) nota->conjugate observe Observe for Precipitation conjugate->observe sec Analyze by SEC/DLS observe->sec No immediate precipitation optimize Optimize Reaction Conditions observe->optimize Precipitation oberved sec->optimize High % Aggregation buffer Screen Buffers & Additives (Arginine, Glycerol) optimize->buffer ratio Vary Molar Ratio of NOTA optimize->ratio concentration Lower Protein Concentration optimize->concentration temp Lower Reaction Temperature optimize->temp buffer->conjugate ratio->conjugate concentration->conjugate temp->conjugate

Caption: Workflow for troubleshooting aggregation during this compound conjugation.

logical_relationship Logical Relationships in Aggregation Troubleshooting cluster_causes Potential Causes of Aggregation cluster_solutions Troubleshooting Solutions cluster_analysis Analytical Methods for Detection cause1 Suboptimal Buffer (pH, Ionic Strength) solution1 Buffer Optimization & Use of Stabilizing Excipients cause1->solution1 addresses analysis3 Visual Inspection cause1->analysis3 can lead to cause2 High Protein Concentration solution2 Reduce Protein Concentration cause2->solution2 addresses cause2->analysis3 can lead to cause3 Over-labeling solution3 Titrate Molar Ratio of This compound cause3->solution3 addresses cause4 High Temperature solution4 Lower Reaction Temperature cause4->solution4 addresses analysis1 SEC (Size Exclusion Chromatography) solution1->analysis1 verified by solution2->analysis1 verified by analysis2 DLS (Dynamic Light Scattering) solution3->analysis2 verified by solution4->analysis2 verified by

Caption: Logical relationships between causes, solutions, and analysis of aggregation.

References

Technical Support Center: TFA Deprotection of NOTA-bis(tBu)ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trifluoroacetic acid (TFA) deprotection of NOTA-bis(tBu)ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical step in the synthesis of the NOTA chelator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of TFA deprotection of this compound?

A1: The deprotection of the tert-butyl (tBu) ester groups from this compound by trifluoroacetic acid (TFA) is an acid-catalyzed process. The reaction proceeds via protonation of the ester's carbonyl oxygen by TFA, followed by the cleavage of the carbon-oxygen bond to release the stable tert-butyl cation and the free carboxylic acid. The tert-butyl cation is a reactive intermediate that can lead to side reactions if not properly managed.[1][2]

Q2: What are the most common side reactions observed during the TFA deprotection of t-butyl esters?

A2: The most prevalent side reaction is the alkylation of nucleophilic species by the tert-butyl cation generated during deprotection.[3] In the context of molecules containing sensitive functional groups (often encountered in bioconjugation), this can include the alkylation of tryptophan, methionine, cysteine, and tyrosine residues.[3] While NOTA itself does not contain these residues, if the deprotection is performed on a NOTA-conjugated peptide, these side reactions are a significant concern. Additionally, the tert-butyl cation can react with TFA to form t-butyl trifluoroacetate, which is also an alkylating agent.[3]

Q3: Are there any specific side reactions involving the NOTA macrocycle itself?

A3: While the literature on TFA deprotection of t-butyl esters in peptide synthesis extensively documents side reactions with certain amino acid residues, there is a lack of specific reports detailing side reactions involving the 1,4,7-triazacyclononane (B1209588) macrocycle of NOTA under standard deprotection conditions. However, the nitrogen atoms of the macrocycle are nucleophilic and, in theory, could be susceptible to N-alkylation by the tert-butyl cation. To mitigate this potential side reaction, the use of scavengers is highly recommended as a precautionary measure.

Q4: What are scavengers and why are they essential in this reaction?

A4: Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap the reactive tert-butyl cations generated during deprotection. By reacting with these carbocations, scavengers prevent them from causing unwanted side reactions such as alkylation of the desired product or other sensitive functional groups present in the molecule.

Q5: How do I choose the appropriate scavengers for my deprotection reaction?

A5: The choice of scavengers depends on the presence of sensitive functional groups in your molecule. For the deprotection of this compound that is not conjugated to a sensitive peptide, a simple scavenger cocktail is often sufficient. However, if the NOTA moiety is attached to a peptide or other molecule with susceptible residues, a more complex scavenger mixture is necessary. Common scavengers include:

  • Water: A good scavenger for tert-butyl cations.

  • Triisopropylsilane (B1312306) (TIS): A very effective scavenger for trityl cations (if present) and also helps to reduce sulfoxides.

  • Thioanisole (B89551): Used to prevent the reattachment of protecting groups and scavenge benzyl-type cations.

  • 1,2-Ethanedithiol (EDT): A strong nucleophile used to scavenge a variety of cations and is particularly useful for protecting cysteine residues.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection 1. Insufficient TFA concentration or volume. 2. Reaction time is too short. 3. Low quality or old TFA.1. Use a higher concentration of TFA (typically 95% in a scavenger mixture) and ensure a sufficient volume to fully swell and suspend the starting material. 2. Increase the reaction time. Monitor the reaction progress by HPLC or LC-MS. 3. Use fresh, high-quality TFA.
Presence of Side Products (e.g., +56 Da adducts) 1. Inefficient scavenging of tert-butyl cations. 2. Absence of appropriate scavengers for sensitive functional groups (if present).1. Add or increase the concentration of scavengers in the TFA cocktail. A common starting point is 95% TFA, 2.5% water, and 2.5% TIS. 2. If your molecule contains sensitive residues like tryptophan or methionine, consider a more robust scavenger cocktail such as Reagent K (see table below).
Difficulty in Isolating the Product 1. The deprotected NOTA is highly polar and may be difficult to precipitate. 2. Small, hydrophobic peptides conjugated to NOTA may not precipitate well in ether.1. After TFA removal, dissolve the residue in a minimal amount of water and lyophilize. Purification by reversed-phase HPLC may be necessary. 2. If precipitation fails, remove the ether under reduced pressure, dissolve the residue in aqueous acetic acid, and purify by HPLC.
Low Yield 1. Incomplete deprotection. 2. Formation of multiple side products. 3. Loss of product during work-up and purification.1. Address incomplete deprotection as described above. 2. Optimize the scavenger cocktail to minimize side reactions. 3. For small-scale reactions, minimize transfer steps. Consider direct purification of the crude reaction mixture by HPLC after TFA evaporation.

Data Presentation: Common Scavenger Cocktails

The following table summarizes common TFA scavenger cocktails used for the deprotection of t-butyl protecting groups, primarily in the context of peptide synthesis. The choice of cocktail should be guided by the specific residues present in the molecule being deprotected.

Reagent CocktailComposition (v/v/v/v/w)Primary Application and Notes
TFA/H₂O/TIS 95 : 2.5 : 2.5A general-purpose and effective cocktail for many deprotections where sensitive residues like Trp or Met are absent.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)A robust cocktail for peptides containing multiple sensitive residues, including Trp, Met, Cys, and Arg(Pmc/Mtr). Phenol and thioanisole are toxic and have strong odors.
Reagent R TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2)An alternative to Reagent K, also effective for peptides with sensitive residues. It is highly noxious.
TFA/EDT 97.5 : 2.5A simple cocktail useful when the primary concern is scavenging t-butyl cations and protecting Cys residues.

Experimental Protocols

Protocol 1: Standard TFA Deprotection of this compound

This protocol is suitable for the deprotection of unconjugated this compound.

  • Preparation: Dissolve this compound in a suitable glass vial.

  • Reagent Addition: Add a freshly prepared cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Use a sufficient volume to completely dissolve the starting material (e.g., 1 mL per 100 mg of ester).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress by LC-MS to confirm the disappearance of the starting material and the appearance of the deprotected product.

  • TFA Removal: After the reaction is complete, remove the TFA under a stream of nitrogen or by rotary evaporation.

  • Product Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected NOTA as a TFA salt.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the solid product with cold diethyl ether two more times.

  • Drying: Dry the product under vacuum. The product can be further purified by reversed-phase HPLC if necessary.

Protocol 2: TFA Deprotection of a NOTA-conjugated Peptide with Sensitive Residues

This protocol is recommended when the this compound is conjugated to a peptide containing sensitive amino acids such as Trp, Met, or Cys.

  • Preparation: Place the NOTA-conjugated peptide (with tBu-protected NOTA) in a reaction vessel.

  • Reagent Addition: Add a freshly prepared cleavage cocktail, such as Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/w), to the reaction vessel.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • TFA Removal: Remove the TFA by rotary evaporation or under a stream of nitrogen.

  • Product Precipitation and Isolation: Precipitate the peptide by adding cold diethyl ether, then centrifuge and wash the pellet with cold ether.

  • Purification: Purify the crude peptide by reversed-phase HPLC using a suitable gradient of water and acetonitrile (B52724) containing 0.1% TFA.

Visualizations

Deprotection_Mechanism TFA Deprotection Mechanism of this compound NOTA_tBu This compound Protonated_Ester Protonated Ester Intermediate NOTA_tBu->Protonated_Ester + TFA NOTA_acid NOTA (Deprotected) Protonated_Ester->NOTA_acid tBu_cation tert-Butyl Cation Protonated_Ester->tBu_cation - NOTA Side_Products Side Products (e.g., Alkylation) tBu_cation->Side_Products Reacts with Nucleophiles Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., H₂O, TIS) Scavenger->Trapped_Cation Troubleshooting_Workflow Troubleshooting Workflow for TFA Deprotection Start Start Deprotection Check_Completion Check Reaction Completion (LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_TFA Increase TFA Concentration Incomplete->Increase_TFA Check_Reagents Use Fresh Reagents Incomplete->Check_Reagents Check_Purity Check Purity (HPLC, MS) Complete->Check_Purity Pure Pure Product Check_Purity->Pure Yes Impure Impure Product Check_Purity->Impure No Add_Scavengers Add/Optimize Scavengers Impure->Add_Scavengers Optimize_Purification Optimize Purification Impure->Optimize_Purification Increase_Time->Start Increase_TFA->Start Check_Reagents->Start Add_Scavengers->Start Optimize_Purification->Start Scavenger_Selection Scavenger Selection Logic Molecule Molecule to be Deprotected Sensitive_Residues Contains Sensitive Residues? (Trp, Met, Cys) Molecule->Sensitive_Residues No_Sensitive No Sensitive_Residues->No_Sensitive No Yes_Sensitive Yes Sensitive_Residues->Yes_Sensitive Yes Simple_Cocktail Use Simple Scavenger Cocktail (e.g., TFA/H₂O/TIS) No_Sensitive->Simple_Cocktail Complex_Cocktail Use Complex Scavenger Cocktail (e.g., Reagent K) Yes_Sensitive->Complex_Cocktail

References

Technical Support Center: Optimizing Radiolabeling with NOTA-bis(tBu)ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful radiolabeling of biomolecules using NOTA-bis(tBu)ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are the tert-butyl esters used?

This compound is a bifunctional chelator used in radiopharmaceutical development. It features the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle, where two of the three carboxylic acid groups are protected as tert-butyl (tBu) esters. This protection strategy allows for selective conjugation of the single free carboxylic acid to a biomolecule (e.g., a peptide or antibody) without interfering with the chelating arms. After conjugation, the tBu esters are removed to reveal the fully functional NOTA chelator, ready for radiolabeling with metallic radionuclides.[1]

Q2: What is the optimal pH for radiolabeling a deprotected NOTA-conjugate with Gallium-68 (⁶⁸Ga)?

The optimal pH for radiolabeling a NOTA-conjugated molecule with ⁶⁸Ga is generally in the slightly acidic range of 3.5 to 4.5.[2] Maintaining the pH within this window is critical for efficient chelation and high radiochemical yield. It is highly recommended to verify the pH of the reaction mixture with a calibrated pH meter before adding the radionuclide.

Q3: Is heating required for ⁶⁸Ga radiolabeling of NOTA-conjugates?

While NOTA is known for its ability to complex with ⁶⁸Ga at room temperature, heating can often accelerate the reaction and improve radiochemical yields. A common practice is to incubate the reaction mixture at temperatures ranging from 60°C to 95°C for 5 to 15 minutes.[2][3] The optimal temperature and time may vary depending on the specific conjugate and reaction conditions.

Q4: What is the purpose of the deprotection step after conjugating my biomolecule with this compound?

The tert-butyl (tBu) ester groups on the this compound are protecting groups that prevent the carboxyl groups from participating in unwanted side reactions during the conjugation of the chelator to your biomolecule. These groups must be removed after conjugation to regenerate the free carboxylates, which are essential for the stable chelation of the radiometal. This deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).[1][4]

Q5: How can I confirm that the deprotection of the tert-butyl esters was successful?

Successful deprotection can be confirmed using analytical techniques such as mass spectrometry. You should observe a decrease in the molecular weight of your conjugate corresponding to the loss of the two tert-butyl groups (a mass difference of approximately 112 Da). Analytical HPLC can also be used to compare the retention time of the protected and deprotected conjugate, as the change in polarity will result in a different elution profile.

Troubleshooting Guides

Issue 1: Low Radiochemical Yield
Potential Cause Troubleshooting Step
Incorrect pH of reaction mixture Verify the pH of your reaction buffer and the final reaction mixture using a calibrated pH meter. Adjust the pH to the optimal range (e.g., 3.5-4.5 for ⁶⁸Ga) using high-purity sodium acetate (B1210297) or other suitable buffers.
Incomplete deprotection of tBu esters Confirm complete deprotection of your conjugate using mass spectrometry or HPLC. If deprotection is incomplete, repeat the TFA treatment, potentially with a longer incubation time or a fresh solution of TFA. Ensure all TFA is removed before radiolabeling.
Presence of competing metal ions Use high-purity reagents and metal-free water. Ensure all labware is thoroughly cleaned and free of trace metal contaminants that can compete with the radiometal for the NOTA chelator.
Suboptimal temperature or incubation time For radiometals that benefit from heating, ensure your heating block or water bath is at the correct temperature. Optimize the incubation time for your specific conjugate.
Degraded conjugate Assess the purity and integrity of your NOTA-conjugated biomolecule using HPLC or mass spectrometry. Store the conjugate under appropriate conditions (e.g., lyophilized at -20°C or -80°C) to prevent degradation.
Residual TFA from deprotection Ensure all TFA is removed after the deprotection step, as residual acid can lower the pH of the radiolabeling reaction below the optimal range. This can be achieved by repeated lyophilization or purification.
Issue 2: Poor Radiochemical Purity (Presence of Colloidal ⁶⁸Ga or Unbound Radionuclide)
Potential Cause Troubleshooting Step
pH too high If the pH of the reaction mixture is above the optimal range, ⁶⁸Ga can form colloidal species (e.g., ⁶⁸Ga(OH)₃).[5] Carefully control and verify the pH before adding the radionuclide.
Insufficient amount of conjugate Increase the molar ratio of the NOTA-conjugated molecule to the radiometal to drive the reaction to completion and ensure all the radionuclide is chelated.
Inefficient purification Use a C18 solid-phase extraction (SPE) cartridge to purify the final radiolabeled product. This will help to remove unreacted ⁶⁸Ga and other impurities.[2][5]

Experimental Protocols

Protocol 1: Deprotection of this compound Conjugate

This protocol describes the removal of the tert-butyl ester protecting groups from a NOTA-conjugated peptide using trifluoroacetic acid (TFA).

Materials:

  • This compound conjugated peptide (lyophilized)

  • Trifluoroacetic acid (TFA), reagent grade

  • Water, HPLC grade

  • Dichloromethane (DCM) or another suitable solvent

  • Nitrogen or argon gas supply

  • Lyophilizer

Procedure:

  • Dissolve the lyophilized this compound conjugated peptide in a suitable solvent such as DCM.

  • Add a solution of TFA in DCM (e.g., 50-95% TFA). A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.

  • Incubate the reaction mixture at room temperature for 2-4 hours. The optimal time may need to be determined empirically.

  • Remove the TFA and solvent by evaporation under a stream of nitrogen or argon gas.

  • Re-dissolve the residue in water and lyophilize to remove residual TFA. This step may need to be repeated 2-3 times to ensure complete removal of TFA.

  • Confirm the successful deprotection by mass spectrometry and/or HPLC analysis.

  • Store the deprotected, lyophilized conjugate at -20°C or -80°C until ready for radiolabeling.

Protocol 2: ⁶⁸Ga Radiolabeling of a Deprotected NOTA-Conjugate

This protocol provides a general framework for the radiolabeling of a deprotected NOTA-conjugated peptide with Gallium-68.

Materials:

  • Deprotected NOTA-conjugated peptide

  • ⁶⁸GaCl₃ in HCl, eluted from a ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (0.1 M to 1 M, pH adjusted)

  • Sterile, metal-free water

  • C18 Sep-Pak® cartridge or equivalent

  • Ethanol (B145695)

  • Heating block or water bath

  • Dose calibrator

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • In a sterile, metal-free reaction vial, dissolve 5-20 nmol of the deprotected NOTA-conjugated peptide in sterile water or a suitable buffer.

  • Add an appropriate volume of sodium acetate buffer to the reaction vial to achieve a final pH of 3.5-4.5 after the addition of the ⁶⁸GaCl₃ eluate.

  • Add the ⁶⁸GaCl₃ eluate (e.g., 200-1000 MBq) to the reaction vial.

  • Gently mix the solution and incubate at the desired temperature (e.g., 95°C) for 5-15 minutes.[2]

  • After incubation, allow the vial to cool to room temperature.

  • Purification (Recommended):

    • Condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

    • Load the reaction mixture onto the conditioned C18 cartridge.

    • Wash the cartridge with sterile water (5-10 mL) to remove unreacted ⁶⁸Ga.

    • Elute the ⁶⁸Ga-NOTA-peptide with a small volume (0.5-1 mL) of 50% ethanol in sterile water.

  • Perform quality control on the final product using radio-TLC or radio-HPLC to determine radiochemical purity.

Visualizing the Workflow

Experimental Workflow for this compound Conjugation and Radiolabeling

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_deprotection Deprotection cluster_radiolabeling Radiolabeling & Purification Biomolecule Biomolecule (Peptide/Antibody) Conjugation Conjugation (e.g., EDC/NHS coupling) Biomolecule->Conjugation NOTA_protected This compound NOTA_protected->Conjugation Protected_Conjugate This compound Conjugate Conjugation->Protected_Conjugate TFA TFA Treatment Protected_Conjugate->TFA Deprotected_Conjugate Deprotected NOTA-Conjugate TFA->Deprotected_Conjugate Labeling Radiolabeling (pH 3.5-4.5) Deprotected_Conjugate->Labeling Radiometal ⁶⁸Ga³⁺ Radiometal->Labeling Purification Purification (C18 SPE) Labeling->Purification Final_Product Radiolabeled Conjugate Purification->Final_Product

Caption: Workflow from conjugation to radiolabeling.

Troubleshooting Logic for Low Radiochemical Yield

troubleshooting_workflow Start Low Radiochemical Yield Check_pH Is pH of labeling reaction 3.5-4.5? Start->Check_pH Adjust_pH Adjust pH with appropriate buffer Check_pH->Adjust_pH No Check_Deprotection Was deprotection confirmed by MS/HPLC? Check_pH->Check_Deprotection Yes Adjust_pH->Check_Deprotection Repeat_Deprotection Repeat TFA deprotection step Check_Deprotection->Repeat_Deprotection No Check_Metal_Contamination Are reagents and water metal-free? Check_Deprotection->Check_Metal_Contamination Yes Optimize_Conditions Optimize temperature and incubation time Repeat_Deprotection->Optimize_Conditions Use_High_Purity Use high-purity reagents and metal-free water Check_Metal_Contamination->Use_High_Purity No Check_Metal_Contamination->Optimize_Conditions Yes Use_High_Purity->Optimize_Conditions Success High Yield Achieved Optimize_Conditions->Success

Caption: Troubleshooting low radiochemical yield.

References

Technical Support Center: Purification of NOTA-bis(tBu)ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NOTA-bis(tBu)ester conjugates. Our aim is to address common challenges encountered during the purification process, ensuring the integrity and purity of your final product for downstream applications in radiopharmaceutical development and beyond.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound conjugates, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common purification method.[1]

Observed Problem Potential Cause Suggested Solution
Low Product Yield Incomplete reaction; Decomposition of the conjugate; Suboptimal purification parameters.Ensure complete reaction by monitoring with an appropriate analytical technique (e.g., LC-MS).Avoid prolonged exposure to acidic or basic conditions that could cleave the tBu esters.[2][3]Optimize the HPLC gradient to ensure the product elutes as a sharp peak and is well-separated from impurities.[4]
Broad or Tailing Peaks in HPLC Column overload; Secondary interactions with the stationary phase; Poor sample solubility.Reduce the amount of sample injected onto the column.Add an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape.[1]Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection.
Peak Splitting in HPLC Co-elution of closely related species; On-column degradation; Issues with the HPLC system.Optimize the HPLC gradient for better separation.Check for potential degradation products by LC-MS.Ensure the column is properly packed and that there are no blockages in the system.
Presence of Multiple Peaks Incomplete reaction leading to starting materials; Formation of side-products; Hydrolysis of tBu esters.Confirm the identity of the peaks using mass spectrometry.If starting materials are present, consider optimizing the reaction conditions (e.g., reaction time, temperature, stoichiometry).If hydrolysis is suspected, ensure anhydrous conditions during reaction and work-up.
High Backpressure in HPLC System Clogged column frit; Precipitation of sample or buffer in the system.Filter all samples and mobile phases before use.If a blockage is suspected, reverse-flush the column with an appropriate solvent.Ensure buffer components are soluble in the mobile phase composition throughout the gradient.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound conjugates?

A1: The most prevalent and effective method for the purification of this compound conjugates is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity, which is ideal for separating the relatively hydrophobic conjugate from polar impurities and excess reagents. A C18 stationary phase is typically used for this purpose.

Q2: Why are tert-butyl (tBu) esters used as protecting groups in NOTA synthesis?

A2: Tert-butyl esters are used to protect two of the three carboxylic acid groups of the NOTA chelator. This strategy allows for the selective functionalization of the remaining free carboxylic acid, enabling conjugation to a biomolecule (e.g., a peptide or antibody). The tBu esters are stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the final, active chelator capable of binding radiometals.

Q3: My this compound conjugate appears to be degrading during purification. What could be the cause?

A3: A primary cause of degradation during purification is the premature cleavage of the acid-labile tert-butyl ester protecting groups. This can be initiated by prolonged exposure to acidic mobile phases, such as those containing a high concentration of TFA, especially at elevated temperatures. To mitigate this, it is advisable to use the lowest effective concentration of acid in the mobile phase, maintain ambient column temperature, and process the collected fractions promptly.

Q4: What are some common impurities I might see during the purification of my this compound conjugate?

A4: Common impurities can include unreacted this compound, excess activating agents (if used for conjugation), byproducts from the conjugation reaction, and partially deprotected species where one or both of the tBu esters have been cleaved. The presence of water in the reaction mixture can also lead to hydrolysis of activated esters, resulting in the unconjugated this compound.

Q5: How can I confirm the purity and identity of my purified this compound conjugate?

A5: The purity of your conjugate can be assessed by analytical RP-HPLC, looking for a single, sharp peak at the expected retention time. The identity of the purified product should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the molecular weight corresponds to the expected conjugate.

Experimental Protocols

General Protocol for RP-HPLC Purification of a this compound-Peptide Conjugate

This protocol provides a general framework for the purification of a this compound conjugated peptide. The specific gradient and conditions may need to be optimized for your particular conjugate.

1. Materials and Instrumentation:

  • Preparative RP-HPLC system with a UV detector
  • C18 stationary phase column (dimensions dependent on the scale of purification)
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Crude this compound-peptide conjugate
  • Lyophilizer

2. Procedure:

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of Mobile Phase A or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.
  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for a sufficient time to ensure a stable baseline.
  • Injection and Elution: Inject the prepared sample onto the equilibrated column. Elute the conjugate using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes.
  • Detection and Fraction Collection: Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm). Collect fractions corresponding to the main product peak.
  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
  • Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified conjugate as a solid.

Quantitative Data Summary

The following table summarizes typical performance parameters for the purification of this compound conjugates by RP-HPLC. Actual values will vary depending on the specific conjugate and the optimized purification protocol.

Parameter Typical Value Notes
Purity Achieved >95%Can often exceed 98% with optimized methods.
Typical Yield 50-80%Highly dependent on the efficiency of the conjugation reaction and the resolution of the purification.
Column Type C18The most commonly used stationary phase for peptide and conjugate purification.
Mobile Phase Modifier 0.1% TFAAids in protonating acidic residues and acts as an ion-pairing agent to improve peak shape.
Detection Wavelength 214 nm or 280 nm214 nm for peptide bonds, 280 nm if the peptide contains aromatic residues (e.g., Trp, Tyr).

Visualizations

Experimental Workflow for Purification

experimental_workflow crude_product Crude this compound Conjugate dissolution Dissolution in Mobile Phase A crude_product->dissolution filtration Filtration (0.22 µm) dissolution->filtration hplc Preparative RP-HPLC filtration->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization purified_product Purified Conjugate lyophilization->purified_product

Caption: A typical experimental workflow for the purification of this compound conjugates.

Logical Relationship of Purification Challenges

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_purification Purification Issues incomplete_reaction Incomplete Reaction low_yield Low Yield incomplete_reaction->low_yield poor_purity Poor Purity incomplete_reaction->poor_purity side_products Side Products side_products->poor_purity hydrolysis Hydrolysis hydrolysis->low_yield hydrolysis->poor_purity bad_peak_shape Bad Peak Shape poor_purity->bad_peak_shape bad_peak_shape->low_yield

Caption: Interrelationship of common challenges in the synthesis and purification of this compound conjugates.

References

how to avoid premature deprotection of NOTA-bis(tBu)ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NOTA-bis(tBu)ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the premature deprotection of the tert-butyl (tBu) ester protecting groups during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are the tBu ester groups important?

This compound is a bifunctional chelator widely used in the development of radiopharmaceuticals. The two tert-butyl ester groups protect the carboxylic acid functionalities of the NOTA macrocycle. This protection is crucial for controlling the regioselectivity of conjugation reactions, allowing for the specific attachment of a biomolecule (e.g., a peptide or antibody) to the single free carboxylic acid. Following successful conjugation, the tBu esters are removed (deprotection) to enable the chelation of a radiometal.

Q2: What are the primary causes of premature deprotection of this compound?

The tert-butyl ester groups are highly sensitive to acidic conditions and can be prematurely cleaved. The primary causes of unintended deprotection include:

  • Exposure to acidic environments (pH < 4).

  • The presence of strong Lewis acids.

  • Inappropriate conditions during purification, particularly with reverse-phase high-performance liquid chromatography (RP-HPLC) using acidic mobile phases.

  • Prolonged storage in protic solvents that may have a slightly acidic pH.

Q3: How can I prevent premature deprotection during storage?

To ensure the stability of this compound, it should be stored under the following conditions:

  • Solid form: Store at -20°C for long-term stability (months to years). For short-term storage (days to weeks), 0-4°C is acceptable. The product should be kept in a dry, dark environment.

  • In solution: If dissolved in an organic solvent like DMSO, it is recommended to store aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Q4: What pH range should I maintain during my experiments to avoid deprotection?

It is critical to maintain a neutral to slightly basic pH (pH 7-8.5) during conjugation reactions and work-up procedures. The tert-butyl ester groups are generally stable under these conditions. Exposure to pH levels below 4 should be strictly avoided.

Troubleshooting Guide: Premature Deprotection

This guide addresses specific issues that may arise during your experiments, leading to the unintended cleavage of the tBu ester protecting groups.

Problem Potential Cause Recommended Solution
Deprotection observed after peptide coupling reaction. The coupling reaction conditions were too acidic. Some coupling reagents or additives can create an acidic microenvironment.- Ensure the reaction mixture is buffered at a pH between 7.5 and 8.5. - Use a non-acidic coupling reagent if possible. - Minimize reaction time to what is necessary for complete conjugation.
Significant deprotection detected during HPLC purification. The mobile phase is too acidic. Trifluoroacetic acid (TFA) is a common mobile phase modifier that can readily cleave tBu esters.- Use a mobile phase with a neutral pH buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate. - If a low concentration of an acid is necessary for peak shape, use a weaker acid like formic acid and keep the concentration as low as possible (e.g., 0.05-0.1%). - Optimize the gradient to minimize the retention time of the conjugate on the column.
Product degradation during work-up. Aqueous work-up steps involving pH adjustments may have led to localized acidic conditions.- When adjusting the pH of your solution, add the acid or base dropwise with vigorous stirring to avoid local pH extremes. - Use a buffered aqueous solution for extractions where possible.
Loss of protecting groups during lyophilization. The sample may have been dissolved in a slightly acidic solution before lyophilization. Residual acids from purification may be present.- Ensure the final solution for lyophilization is at a neutral pH. - If purified by HPLC with an acidic mobile phase, co-evaporate the product with a neutral solvent like toluene (B28343) to remove residual acid before lyophilization.

Experimental Protocols

Protocol 1: Peptide Coupling with this compound

This protocol outlines a general procedure for conjugating this compound to a primary amine on a peptide while minimizing the risk of premature deprotection.

  • Reagent Preparation:

    • Dissolve the peptide in a suitable buffer such as 0.1 M HEPES or 0.1 M sodium bicarbonate at a pH of 8.0-8.5.

    • Dissolve this compound in an anhydrous organic solvent like DMF or DMSO.

    • Prepare a fresh solution of your chosen coupling reagent (e.g., HATU, HBTU) and an amine base (e.g., DIPEA) in anhydrous DMF.

  • Activation of this compound:

    • In a separate reaction vessel, combine this compound (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (2.4 equivalents) in anhydrous DMF.

    • Allow the activation to proceed for 15-20 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the peptide solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Quenching and Work-up:

    • Once the reaction is complete, the reaction can be diluted with a neutral buffer for purification. Avoid acidic quenching agents.

Protocol 2: RP-HPLC Purification of this compound Conjugates

This protocol provides a guideline for the purification of this compound conjugates using RP-HPLC, with a focus on preserving the tBu protecting groups.

  • Column: C18 stationary phase.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Develop a gradient based on the hydrophobicity of your conjugate. A typical gradient might be 5-95% B over 30 minutes.

  • Detection: UV detection at a wavelength appropriate for your peptide or conjugate (e.g., 220 nm or 280 nm).

  • Post-Purification: Fractions containing the desired product should be pooled and lyophilized immediately.

Quantitative Data on Mobile Phase Stability

The following table provides a qualitative guide to the stability of the tBu ester group in different HPLC mobile phase modifiers. Quantitative data on the precise rate of cleavage can vary significantly based on the specific molecule, temperature, and exposure time.

Mobile Phase Modifier Concentration Approximate pH Risk of Deprotection
Trifluoroacetic Acid (TFA)0.1%~2High
Formic Acid0.1%~2.8Moderate
Acetic Acid0.1%~3.3Low to Moderate
Ammonium Acetate10 mM7.0Very Low
Ammonium Bicarbonate10 mM7.8Very Low

Visualizations

experimental_workflow Experimental Workflow to Avoid Premature Deprotection cluster_prep Preparation cluster_coupling Conjugation cluster_purification Purification & Analysis peptide_prep Prepare Peptide in Neutral/Basic Buffer (pH 7.5-8.5) conjugation React Activated NOTA with Peptide (2-4h, RT) peptide_prep->conjugation nota_prep Dissolve this compound in Anhydrous DMF/DMSO activation Activate this compound with Coupling Reagent (e.g., HATU) nota_prep->activation activation->conjugation Add activated NOTA to peptide lcms_monitoring Monitor Progress by LC-MS conjugation->lcms_monitoring hplc_purification Purify by RP-HPLC (Neutral pH Mobile Phase) lcms_monitoring->hplc_purification If reaction is complete lyophilization Lyophilize Purified Product hplc_purification->lyophilization troubleshooting_logic Troubleshooting Logic for Premature Deprotection cluster_investigate Investigation cluster_solutions Solutions start Premature Deprotection Observed? check_coupling During Coupling? start->check_coupling Yes check_purification During Purification? start->check_purification Yes check_workup During Work-up? start->check_workup Yes solution_coupling Buffer Reaction to pH 7.5-8.5 Use Non-acidic Reagents check_coupling->solution_coupling solution_purification Use Neutral pH HPLC Buffers (e.g., Ammonium Acetate) Minimize Run Time check_purification->solution_purification solution_workup Use Buffered Solutions Add Acid/Base Dropwise with Vigorous Stirring check_workup->solution_workup

Technical Support Center: Optimizing NOTA-bis(tBu)ester Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of linker choice on the stability of NOTA-bis(tBu)ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the role of a linker in a this compound conjugate?

A linker is a chemical moiety that connects the this compound chelator to a biomolecule (e.g., peptide, antibody). The choice of linker is critical as it can significantly influence the overall properties of the conjugate, including its stability, solubility, pharmacokinetics, and in vivo performance.[1][2][3][4]

Q2: How does the linker's hydrophilicity affect the stability of the conjugate?

The hydrophilicity of the linker plays a crucial role in the stability and in vivo behavior of the conjugate.

  • Increased Hydrophilicity: Generally, more hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can improve the aqueous solubility of the conjugate, reduce non-specific binding, and enhance blood circulation time.[5] For instance, studies with 68Ga-labeled NOTA-conjugated bombesin (B8815690) analogs showed that all conjugates with mini-PEG linkers were hydrophilic.

  • Reduced Hydrophobicity: Highly hydrophobic linkers can lead to aggregation and faster clearance from circulation, potentially reducing the efficacy of the therapeutic or diagnostic agent.

Q3: Does the length of a PEG linker impact the stability of a 68Ga-NOTA conjugate?

Yes, the length of a PEG linker can influence the properties of a 68Ga-NOTA conjugate, although the effect on in vitro stability against transchelation may be minimal in some cases. A study on 68Ga-NOTA-PEGn-RM26 (a bombesin antagonist) with varying PEG lengths (n=2, 3, 4, 6) showed that all conjugates demonstrated high stability when challenged with a 1,000-fold molar excess of EDTA for 1 hour at room temperature. However, linker length can affect other parameters such as receptor binding affinity and in vivo pharmacokinetics. For example, in the same study, increasing the PEG linker length from 2 to 6 units led to a slight increase in hydrophilicity.

Q4: Can the chemical structure of the linker, other than PEG, affect conjugate properties?

Absolutely. The chemical composition and rigidity of the linker are important factors. A study comparing flexible hydrophilic PEG linkers with more rigid, lipophilic linkers (o-ethyltoluene, o-methylanisole, and m-methylanisole) in 68Ga-NOTA-RM26 conjugates found that the linker structure had a significant impact on receptor binding affinity and in vivo biodistribution. While the PEGylated conjugate showed faster body clearance, the more lipophilic linkers resulted in higher retention in certain tissues. This suggests that linker choice can be used to modulate the pharmacokinetic profile of the conjugate.

Troubleshooting Guide

Issue 1: Low Radiolabeling Yield of the this compound Conjugate

  • Possible Cause: The linker may be sterically hindering the access of the radiometal to the NOTA chelator.

  • Troubleshooting Steps:

    • Optimize Radiolabeling Conditions: Adjust the pH, temperature, and incubation time of the radiolabeling reaction. NOTA generally allows for rapid radiolabeling at room temperature or with minimal heating.

    • Re-evaluate Linker Design: Consider synthesizing a conjugate with a longer or more flexible linker to increase the distance between the biomolecule and the chelator, thereby reducing steric hindrance.

    • Purification of the Conjugate: Ensure that the unconjugated this compound and other impurities are removed before radiolabeling, as they can compete for the radiometal.

Issue 2: Poor In Vitro Stability in Serum (e.g., rapid release of the radiometal)

  • Possible Cause: The linker may not be providing sufficient protection to the radiometal-NOTA complex from transchelation by serum proteins or other endogenous molecules.

  • Troubleshooting Steps:

    • Perform a Challenge Assay: Test the stability of the radiolabeled conjugate against a strong chelator like EDTA. This will help determine the kinetic inertness of the complex. All 68Ga- and 111In-labeled NOTA-PEGn-RM26 analogs demonstrated high stability after being challenged with a 1,000-fold molar excess of EDTA.

    • Increase Linker Hydrophilicity: Incorporate a more hydrophilic linker, such as a longer PEG chain, to potentially shield the chelate and improve serum stability.

    • Modify Linker Chemistry: Explore different linker chemistries. While NOTA itself forms highly stable complexes with radiometals like 68Ga, the surrounding chemical environment created by the linker can play a role.

Issue 3: Undesirable Biodistribution and High Off-Target Accumulation in Vivo

  • Possible Cause: The physicochemical properties of the linker (e.g., lipophilicity, charge) may be leading to non-specific interactions and uptake in non-target tissues.

  • Troubleshooting Steps:

    • Evaluate Linker Lipophilicity: Determine the LogD value of the radiolabeled conjugate. A high LogD value indicates higher lipophilicity, which can lead to increased liver uptake. A study showed that 68Ga-NOTA-PEG3-RM26 had lower liver uptake compared to other PEGylated analogs.

    • Modify the Linker:

      • To reduce liver uptake, consider using a more hydrophilic linker.

      • To alter the clearance pathway, experiment with linkers of different charges or sizes.

    • Introduce a Spacer: If not already present, incorporating a spacer element within the linker can modulate the overall properties of the conjugate.

Data Presentation

Table 1: Impact of PEG Linker Length on 68Ga-NOTA-RM26 Conjugate Properties

ConjugateRadiolabeling YieldStability (% intact after 1h EDTA challenge)LogD Value
68Ga-NOTA-PEG2-RM26>98%>98%-2.27 ± 0.07
68Ga-NOTA-PEG3-RM26>98%>98%-2.43 ± 0.04
68Ga-NOTA-PEG4-RM26>98%>98%-2.46 ± 0.05
68Ga-NOTA-PEG6-RM26>98%>98%-2.50 ± 0.09

Data sourced from a study on NOTA-conjugated bombesin antagonists.

Table 2: Comparison of Different Linkers on natGa-NOTA-RM26 Receptor Binding Affinity

Linker TypeIC50 (nM)
PEG20.4
o-ethyltoluene (oET)3.4
o-methylanisole (oMA)1.3
m-methylanisole (mMA)0.27

Data reflects the affinity for the gastrin-releasing peptide receptor (GRPR) and is sourced from a preclinical study.

Experimental Protocols

Protocol: In Vitro Human Serum Stability Assay for 68Ga-NOTA-Conjugates

This protocol outlines the steps to assess the stability of a 68Ga-labeled this compound conjugate in human serum.

Materials:

  • 68Ga-labeled NOTA-conjugate

  • Human serum (freshly prepared or properly stored)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Centrifuge

  • Gamma counter or radio-TLC scanner

  • Incubator at 37°C

Procedure:

  • Preparation:

    • Aliquot 500 µL of human serum into microcentrifuge tubes.

    • Add a known amount of the 68Ga-labeled NOTA-conjugate (approximately 1 MBq) to each serum aliquot.

    • Gently mix the contents of each tube.

  • Incubation:

    • Incubate the tubes at 37°C.

    • At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), remove one tube from the incubator.

  • Protein Precipitation:

    • To the collected sample, add 500 µL of 10% TCA to precipitate the serum proteins.

    • Vortex the tube for 30 seconds to ensure thorough mixing.

  • Centrifugation:

    • Centrifuge the tube at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Separation and Measurement:

    • Carefully separate the supernatant (containing free 68Ga and small molecule fragments) from the pellet (containing protein-bound radioactivity).

    • Measure the radioactivity in both the supernatant and the pellet using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of radioactivity in the pellet at each time point relative to the total radioactivity (pellet + supernatant). This represents the percentage of the conjugate that remains intact and protein-bound.

    • Plot the percentage of intact conjugate versus time to determine the stability profile.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Start conjugate_prep Prepare 68Ga-NOTA-Conjugate start->conjugate_prep serum_prep Prepare Human Serum Aliquots start->serum_prep mix Mix Conjugate with Serum conjugate_prep->mix serum_prep->mix incubate Incubate at 37°C mix->incubate sample Sample at Time Points incubate->sample precipitate Protein Precipitation (TCA) sample->precipitate centrifuge Centrifugation precipitate->centrifuge separate Separate Supernatant & Pellet centrifuge->separate measure Measure Radioactivity separate->measure analyze Calculate % Intact Conjugate measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro human serum stability assay.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Instability Issue Observed (e.g., Low Yield, Poor Stability, Off-Targeting) steric_hindrance Steric Hindrance issue->steric_hindrance Low Yield transchelation Transchelation issue->transchelation Poor In Vitro Stability lipophilicity High Lipophilicity issue->lipophilicity High Off-Target Uptake optimize_conditions Optimize Reaction Conditions steric_hindrance->optimize_conditions change_linker_length Modify Linker Length/ Flexibility steric_hindrance->change_linker_length increase_hydrophilicity Increase Linker Hydrophilicity (e.g., PEG) transchelation->increase_hydrophilicity modify_linker_chem Modify Linker Chemistry transchelation->modify_linker_chem lipophilicity->increase_hydrophilicity

Caption: Logic diagram for troubleshooting NOTA-conjugate instability.

References

Technical Support Center: Navigating Solubility Challenges with NOTA-bis(tBu)ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with NOTA-bis(tBu)ester conjugates during their experiments.

Troubleshooting Guides

Problem 1: Poor or No Solubility of a Lyophilized NOTA-Peptide Conjugate in Aqueous Buffers

Possible Causes:

  • Hydrophobic Peptide Sequence: The primary determinant of a conjugate's solubility is the amino acid composition of the peptide. A high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) will significantly decrease solubility in aqueous solutions.

  • Peptide Aggregation: Hydrophobic interactions and the formation of intermolecular hydrogen bonds can cause peptide chains to aggregate, leading to the formation of insoluble particles. The lyophilization process itself can sometimes contribute to aggregation.

  • Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), which is the pH at which the net charge of the molecule is zero.

Solutions:

  • Assess the Peptide's Properties:

    • Calculate the Net Charge: Determine the theoretical net charge of your peptide at a neutral pH to classify it as acidic, basic, or neutral. Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminal amine. Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminal carboxyl group. Sum these values to estimate the overall charge.

  • Systematic Solubilization Protocol:

    • Always start with a small aliquot of the peptide for solubility testing to avoid wasting valuable material.

    • Acidic Peptides (Net Negative Charge): Attempt to dissolve in sterile, distilled water or a phosphate-buffered saline (PBS) solution. If solubility is low, add a small amount of 10% ammonium (B1175870) bicarbonate or a dilute ammonium hydroxide (B78521) solution to increase the pH.

    • Basic Peptides (Net Positive Charge): Try to dissolve in sterile, distilled water. If unsuccessful, add a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) to lower the pH.

    • Neutral or Hydrophobic Peptides: These conjugates often necessitate an organic co-solvent. Begin by dissolving the peptide in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). Once fully dissolved, slowly add the aqueous buffer to the peptide solution in a dropwise manner with gentle agitation.

  • Physical Dissolution Aids:

    • Sonication: Use a sonication bath to break up aggregates and promote dissolution.

    • Vortexing: Gentle vortexing can also assist in dissolving the conjugate.

    • Heating: Gentle warming (e.g., to 37°C) may enhance the solubility of some conjugates, but exercise caution to prevent degradation.

  • For Persistent Aggregation:

    • If aggregation is suspected, denaturing agents such as 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be employed to dissolve the conjugate, followed by dilution.

Problem 2: Precipitation of the NOTA-Peptide Conjugate Upon Addition to an Aqueous Buffer

Possible Cause:

  • "Salting Out": The rapid addition of a concentrated organic solution of the conjugate to an aqueous buffer can cause the conjugate to precipitate out of solution due to unfavorable solvent mixing.

Solution:

  • Slow, Dropwise Addition: Add the dissolved conjugate-organic solvent mixture to the aqueous buffer very slowly, drop by drop, while gently stirring the buffer. This facilitates gradual mixing and can prevent localized high concentrations that lead to precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I encounter a solubility issue with a new NOTA-peptide conjugate?

A1: Before attempting to dissolve the entire sample, it is crucial to test the solubility of a small aliquot. This prevents the potential loss of valuable material. Begin by assessing the peptide's amino acid sequence to predict its hydrophobicity and calculate its theoretical net charge, which will guide your initial choice of solvent.

Q2: Are there any solvents I should avoid when working with NOTA-peptide conjugates?

A2: The choice of solvent can be critical. For peptides containing cysteine, methionine, or tryptophan residues, it is advisable to use oxygen-free solvents to prevent oxidation. While DMSO is a common and effective solvent for hydrophobic peptides, it can oxidize cysteine residues; in such cases, DMF may be a better alternative.

Q3: My NOTA-peptide conjugate seems to form a gel in aqueous solution. What is happening and how can I resolve this?

A3: Gel formation is often a result of extensive intermolecular hydrogen bonding, particularly in peptides with a high content of amino acids like Gln, Ser, and Thr. To resolve this, you can try dissolving the peptide in a small amount of a strong organic solvent like DMSO or DMF before slowly diluting it with your aqueous buffer

Technical Support Center: Minimizing Metal Contaminants in NOTA-bis(tBu)ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize metal contaminants during NOTA-bis(tBu)ester labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in radiopharmaceutical development?

A1: this compound is a bifunctional chelator used extensively in the development of radiopharmaceuticals for PET and SPECT imaging.[1] Its NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) core provides a highly stable cage-like structure for radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1][2] The two tert-butyl (tBu) ester protecting groups allow for easier synthetic manipulation and conjugation to biomolecules (e.g., peptides, antibodies) via the single free carboxylic acid group.[1] After conjugation, the tBu esters are removed under acidic conditions to allow for efficient radiometal chelation.

Q2: What are the most common metal contaminants in NOTA labeling, and where do they come from?

A2: The most common metal contaminants are iron (Fe³⁺), zinc (Zn²⁺), aluminum (Al³⁺), and copper (Cu²⁺).[3] These can be introduced from several sources:

  • Radionuclide Eluate: ⁶⁸Ge/⁶⁸Ga generators can leach metallic impurities from their column matrix.

  • Reagents and Buffers: Water, acids, and buffer salts can contain trace metal impurities.

  • Labware: Glassware, spatulas, and reaction vials can leach metal ions.

  • Instrumentation: Components of automated synthesis modules or HPLC systems can be a source of contamination.

Q3: How do metal contaminants affect my NOTA labeling reaction?

A3: Metal contaminants directly compete with the desired radiometal for the NOTA chelator. This competition can lead to:

  • Low Radiochemical Yield (RCY): A significant portion of the NOTA-conjugated biomolecule may be occupied by the contaminant metal, leaving less available for the radiometal.

  • Reduced Specific Activity: The presence of non-radioactive metal isotopes ("cold" metals) of the desired radionuclide (e.g., stable gallium) will lower the specific activity of the final product.

  • Inconsistent Results: The variable nature of metal contamination can lead to poor reproducibility between experiments.

Q4: What is a typical radiochemical purity (RCP) I should aim for, and how is it measured?

A4: For clinical applications, a radiochemical purity of >95% is generally required. RCP is typically determined using radio-Thin Layer Chromatography (radio-TLC) or radio-High-Performance Liquid Chromatography (radio-HPLC). Radio-HPLC is the preferred method as it provides better separation and can distinguish between the desired radiolabeled product, free radiometal, and other impurities, including those caused by radiolysis.

Troubleshooting Guide

This guide addresses common problems encountered during this compound labeling, with a focus on issues arising from metal contamination.

Problem Potential Cause(s) Related to Metal Contamination Recommended Action(s)
Low Radiochemical Yield (%RCY) 1. Competing Metal Ions: Contaminants like Fe³⁺, Zn²⁺, or Al³⁺ are present in the reaction mixture, competing with the radiometal for the NOTA chelator.1a. Purify ⁶⁸Ga Eluate: Use a cation-exchange cartridge to pre-purify the generator eluate immediately before labeling. 1b. Use Metal-Free Reagents: Prepare all buffers and solutions using metal-free water and high-purity salts. Treat buffers with a chelating resin (e.g., Chelex 100) to remove trace metals. 1c. Use Metal-Free Labware: Utilize acid-washed polypropylene (B1209903) or PEEK labware instead of glass or metal.
2. Suboptimal pH: The reaction pH is not optimal for the specific radiometal, which can be exacerbated by metal hydroxides forming from contaminants.2a. Verify pH: Measure the pH of the complete reaction mixture. The optimal pH for ⁶⁸Ga-NOTA labeling is typically 3.5-4.5. 2b. Use Appropriate Buffer: Use a buffer like sodium acetate (B1210297) that does not strongly chelate metals and has a good buffering capacity in the required pH range.
Unexpected Peaks in Radio-HPLC Chromatogram 1. Formation of Metal-NOTA Complexes: The unexpected peak may correspond to the NOTA-conjugate complexed with a non-radioactive metal contaminant.1a. Analyze for Metal Ions: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to analyze the generator eluate and reagents for trace metal content. 1b. Review HPLC Method: Ensure your HPLC method can resolve the desired product from potential contaminant complexes.
Inconsistent/Irreproducible Labeling Results 1. Variable Metal Contamination: The concentration of metal impurities in the ⁶⁸Ge/⁶⁸Ga generator eluate can vary from day to day.1a. Standardize Eluate Purification: Implement a consistent pre-purification step for the generator eluate for every experiment. 1b. Monitor Generator Performance: Regularly perform quality control on the generator eluate to check for ⁶⁸Ge breakthrough and metal ion content.
Quantitative Impact of Metal Contaminants on ⁶⁸Ga-Labeling

The presence of competing metal ions can significantly decrease the radiochemical yield (RCY). The following table summarizes the concentration of common metal impurities found in ⁶⁸Ge/⁶⁸Ga generator eluates and their potential impact.

Metal IonTypical Concentration Range in Eluate (μM)Impact on ⁶⁸Ga-NOTA Labeling
Iron (Fe³⁺) 0.01 - 0.1High impact. Fe³⁺ is a strong competitor for NOTA, and its presence, even at low concentrations, can significantly reduce RCY.
Zinc (Zn²⁺) 0.1 - 1.0Moderate impact. The presence of Zn²⁺ has been shown to decrease the RCY of [⁶⁸Ga(NOTA)].
Aluminum (Al³⁺) 0.1 - 1.0Lower impact compared to Fe³⁺. NOTA-based labeling is less susceptible to interference from Al³⁺ than other chelators.
Titanium (Ti⁴⁺) 0.9 - 1.5Moderate impact. Can reduce RCY at concentrations equimolar to the chelator.

Experimental Protocols

Protocol 1: Best Practices for Preparing Metal-Free Buffers

Objective: To prepare buffers with minimal trace metal contamination for use in radiolabeling experiments.

Materials:

  • Ultra-pure (18.2 MΩ·cm) water

  • High-purity salts (e.g., TraceSELECT™ grade Sodium Acetate)

  • Chelating resin (e.g., Chelex 100)

  • Acid-washed polypropylene or PEEK bottles and labware

  • 0.22 µm sterile filter

Methodology:

  • Acid Wash Labware: Soak all polypropylene/PEEK bottles, beakers, and stir bars in a 10% nitric acid solution for at least 4 hours, followed by copious rinsing with ultra-pure water.

  • Prepare Buffer Solution: In a dedicated, acid-washed container, dissolve the high-purity salts in ultra-pure water to the desired concentration.

  • Chelating Resin Treatment:

    • Add approximately 1-2 g of Chelex 100 resin for every 100 mL of buffer.

    • Stir the buffer with the resin for at least 4 hours at room temperature.

    • Carefully decant or filter the buffer to remove all resin beads.

  • Final pH Adjustment and Filtration: Adjust the pH of the buffer using high-purity acid or base. Sterile filter the final buffer solution through a 0.22 µm filter into a final, sterile, acid-washed container.

Protocol 2: General ⁶⁸Ga-Labeling of a this compound Conjugated Peptide

Objective: To perform a robust radiolabeling of a NOTA-conjugated peptide with ⁶⁸Ga, incorporating steps to minimize metal contamination.

Materials:

  • NOTA-conjugated peptide

  • ⁶⁸Ge/⁶⁸Ga generator

  • Cation-exchange cartridge (e.g., Varian SCX)

  • Metal-free 0.1 M HCl

  • Metal-free Sodium Acetate buffer (1 M, pH 4.5)

  • C18 Sep-Pak cartridge for purification

  • Ethanol (B145695) (pharmaceutical grade)

  • Sterile, metal-free water for injection

  • Radio-HPLC system for quality control

Methodology:

  • ⁶⁸Ga Eluate Purification: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl. Pass the eluate through a pre-conditioned cation-exchange cartridge. Wash the cartridge with metal-free water and elute the purified ⁶⁸Ga³⁺ with a small volume (e.g., 0.5 mL) of 5 M NaCl / 0.1 M HCl solution.

  • Reaction Setup: In a sterile, metal-free reaction vial, add 5-20 nmol of the NOTA-conjugated peptide. Add the sodium acetate buffer to adjust the pH to approximately 4.0.

  • Radiolabeling: Add the purified ⁶⁸Ga³⁺ eluate to the reaction vial. Incubate at room temperature or with gentle heating (e.g., 95°C for 5-10 minutes, depending on the peptide's stability).

  • Purification:

    • Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by water (10 mL).

    • Load the reaction mixture onto the C18 cartridge.

    • Wash the cartridge with water (10 mL) to remove unreacted ⁶⁸Ga and other hydrophilic impurities.

    • Elute the final [⁶⁸Ga]Ga-NOTA-peptide with a small volume (e.g., 0.5-1 mL) of 50% ethanol in water.

  • Quality Control: Analyze the final product using radio-HPLC to determine radiochemical purity.

Visualizations

Experimental Workflow for ⁶⁸Ga-NOTA Labeling

radiolabeling_workflow cluster_prep Preparation cluster_process Processing cluster_qc Quality Control Generator 68Ge/68Ga Generator PurifyGa Purify 68Ga Eluate (Cation Exchange) Generator->PurifyGa Elution Peptide NOTA-Peptide + Buffer Reaction Labeling Reaction (pH 4.0, RT-95°C) Peptide->Reaction PurifyGa->Reaction Purified 68Ga PurifyPeptide Purify Labeled Peptide (C18 Sep-Pak) Reaction->PurifyPeptide QC Radio-HPLC Analysis (%RCP) PurifyPeptide->QC FinalProduct Final Radiopharmaceutical QC->FinalProduct Release if >95%

Caption: Workflow for ⁶⁸Ga-labeling of a NOTA-conjugate.

Troubleshooting Decision Tree for Low Radiochemical Yield

troubleshooting_tree Start Low Radiochemical Yield (<95%) CheckpH Is reaction pH between 3.5-4.5? Start->CheckpH MetalContamination Suspect Metal Contamination CheckpH->MetalContamination Yes AdjustpH Adjust buffer concentration/type CheckpH->AdjustpH No PurifyEluate Pre-purify 68Ga eluate (Cation Exchange) MetalContamination->PurifyEluate Reassess Re-run labeling & re-evaluate AdjustpH->Reassess MetalFreeReagents Use metal-free buffers & labware PurifyEluate->MetalFreeReagents CheckPrecursor Is precursor concentration and integrity OK? MetalFreeReagents->CheckPrecursor IncreasePrecursor Increase precursor amount/ Use new batch CheckPrecursor->IncreasePrecursor No CheckPrecursor->Reassess Yes IncreasePrecursor->Reassess

Caption: Decision tree for troubleshooting low radiochemical yield.

References

Technical Support Center: Strategies to Improve the In Vivo Stability of NOTA-Chelates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you address challenges related to the in vivo stability of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA)-chelates in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Low Radiochemical Yield or Purity

Question: I am observing low radiochemical yield and purity after radiolabeling my NOTA-conjugated biomolecule. What could be the cause, and how can I improve it?

Possible Causes:

  • Suboptimal pH: The pH of the reaction buffer is critical for efficient chelation and must be optimized for the specific radiometal. For Gallium-68 (⁶⁸Ga), the optimal pH is typically between 3.5 and 4.5.[1]

  • Incorrect Temperature: While many NOTA-conjugates can be labeled with ⁶⁸Ga at room temperature, some may require gentle heating (e.g., 80-95°C) to improve reaction kinetics and yield.[2]

  • Metal Contamination: Trace metal contaminants in reagents or on labware can compete with the radiometal for the NOTA chelator.

  • Formation of Colloidal Species: At higher pH values, some radiometals, like ⁶⁸Ga, can form colloidal species that are unavailable for chelation.[2]

  • Degraded NOTA-Conjugate: The NOTA-conjugated biomolecule may have degraded during storage or handling.

Troubleshooting Steps:

  • Verify and Adjust pH: Ensure the pH of your reaction buffer is within the optimal range for your chosen radiometal.

  • Optimize Temperature and Incubation Time: If room temperature labeling is inefficient, try incubating the reaction mixture at an elevated temperature for a short period (e.g., 90°C for 10 minutes).[1]

  • Use High-Purity Reagents: Use metal-free water and high-purity reagents to minimize metal contamination.

  • Assess Conjugate Integrity: Verify the purity and integrity of your NOTA-conjugated biomolecule using methods like HPLC or mass spectrometry.[1]

  • Filter Final Product: After labeling, filter the product through a 0.22 µm filter to remove any colloidal species.

Troubleshooting Workflow for Low Radiochemical Yield

G start Low Radiochemical Yield check_ph Verify/Adjust pH (Optimal Range: 3.5-4.5 for ⁶⁸Ga) start->check_ph Step 1 check_temp Optimize Temperature (Room Temp vs. Heating) check_ph->check_temp Step 2 check_reagents Use High-Purity Metal-Free Reagents check_temp->check_reagents Step 3 check_conjugate Assess Conjugate Integrity (HPLC/Mass Spec) check_reagents->check_conjugate Step 4 end High Radiochemical Yield check_conjugate->end Resolved cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis protocol1 Serum Stability Assay evaluation Evaluate Stability protocol1->evaluation protocol2 Transchelation Challenge (vs. EDTA/DTPA) protocol2->evaluation protocol3 Biodistribution Study (%ID/g in organs) stable Stable Complex protocol3->stable protocol4 PET/CT Imaging protocol4->stable start Radiolabeled NOTA-Conjugate start->protocol1 start->protocol2 evaluation->protocol3 evaluation->protocol4 center In Vivo Stability chelator Chelator Properties (Rigidity, Steric Hindrance) center->chelator metal Radiometal Properties (Ionic Radius, Charge) center->metal linker Linker Design (Composition, Stability) center->linker formulation Formulation (pH, Radical Scavengers) center->formulation biology Biological Environment (Serum Proteins, pH) center->biology

References

Validation & Comparative

A Head-to-Head Comparison of NOTA-bis(tBu)ester and DOTA-tris(tBu)ester for Gallium-68 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chelator is critical for the successful development of Gallium-68 (B1239309) (Ga-68) based radiopharmaceuticals. An ideal chelator should rapidly and stably complex Ga-68 under mild conditions, facilitating the preparation of radiolabeled tracers with high radiochemical purity and specific activity.

This guide provides an objective, data-driven comparison of two widely used bifunctional chelators, NOTA-bis(tBu)ester and DOTA-tris(tBu)ester, for Ga-68 labeling. Both chelators feature tert-butyl ester protecting groups that allow for straightforward conjugation to targeting biomolecules via the single deprotected carboxylic acid, before the final deprotection and radiolabeling steps. This comparison summarizes key performance data, details common experimental protocols, and provides visual workflows to aid in the selection of the most appropriate chelator for your research needs.

At a Glance: Chemical Structures

This compound is based on a 9-membered macrocyclic ring (1,4,7-triazacyclononane) with two of its three carboxylic acid arms protected as tert-butyl esters.[1][2][3] DOTA-tris(tBu)ester, on the other hand, has a larger 12-membered macrocyclic core (1,4,7,10-tetraazacyclododecane) with three of its four carboxylic acid groups protected.[4][5] This structural difference significantly influences their Ga-68 labeling kinetics and complex stability.

Quantitative Data Presentation

The following tables summarize the key performance indicators for Ga-68 labeling with NOTA and DOTA-based chelators.

ParameterNOTA-conjugatesDOTA-conjugatesReferences
Optimal pH 3.5 - 4.04.0 - 4.5
Reaction Temperature Room Temperature60°C - 95°C
Reaction Time < 10 minutes~15 minutes
Radiochemical Purity > 98%> 95%
In Vitro Stability (3h) ≥ 99%≥ 95%
Specific Activity ~8.8 GBq/mg (for ⁶⁸Ga-NOTA-TATE)~7.4 GBq/mg (for ⁶⁸Ga-DOTA-TATE)
LogP (hydrophilicity) -1.76 ± 0.06 (for ⁶⁸Ga-NOTA-TATE)-2.72 ± 0.16 (for ⁶⁸Ga-DOTA-TATE)

Table 1: Comparison of Ga-68 Labeling Conditions and Performance.

In Vivo Parameter⁶⁸Ga-NOTA-conjugate⁶⁸Ga-DOTA-conjugateStudy ContextReferences
Tumor Uptake (1h p.i.) 42.2 ± 6.7 %ID/gSignificantly lower than NOTA-conjugatePSMA-targeted radiotracers
Kidney Uptake Higher than DOTA-conjugateTwofold lower than NOTA-conjugateAnti-mesothelin single-domain antibody

Table 2: Comparative In Vivo Performance of Ga-68 Labeled Conjugates.

Key Performance Insights

The smaller cavity size of the NOTA macrocycle is better suited for the ionic radius of Ga-68, leading to faster complexation kinetics at milder conditions. This is a significant advantage when working with heat-sensitive biomolecules. Studies consistently show that NOTA and its derivatives can be radiolabeled with Ga-68 at room temperature, achieving high radiochemical yields in a short amount of time. In contrast, DOTA-based chelators typically require heating to achieve efficient labeling.

The Ga-68 complex with NOTA generally exhibits higher thermodynamic stability compared to the DOTA complex. This can translate to improved in vivo stability, minimizing the release of free Ga-68. However, the overall in vivo performance, including tumor uptake and clearance from non-target organs like the kidneys, is highly dependent on the conjugated biomolecule. For instance, in a study with anti-mesothelin single-domain antibodies, the DOTA-conjugated version showed more favorable lower kidney retention. Conversely, a PSMA-targeted NOTA-conjugate demonstrated superior tumor uptake at early time points compared to its DOTA counterpart.

Experimental Protocols

The following are generalized protocols for the Ga-68 labeling of NOTA and DOTA conjugated peptides. These protocols assume the bifunctional chelator (this compound or DOTA-tris(tBu)ester) has already been conjugated to the peptide of interest and the tert-butyl ester protecting groups have been removed.

Ga-68 Labeling of a NOTA-conjugated Peptide
  • Preparation: Prepare a solution of the NOTA-conjugated peptide in a suitable buffer, typically 1 M sodium acetate (B1210297) (NaOAc) at pH 3.5-4.0.

  • Reaction: Add the Ga-68 eluate, obtained from a ⁶⁸Ge/⁶⁸Ga generator and optionally pre-concentrated, to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 5-10 minutes.

  • Quality Control: Assess the radiochemical purity using instant thin-layer chromatography (iTLC) or radio-HPLC. Due to the high labeling efficiency, a final purification step is often not necessary.

Ga-68 Labeling of a DOTA-conjugated Peptide
  • Preparation: Prepare a solution of the DOTA-conjugated peptide in a buffer such as 1 M sodium acetate or 1.5 M HEPES, adjusted to a pH of 4.0-4.5.

  • Reaction: Add the Ga-68 eluate to the peptide solution.

  • Incubation: Heat the reaction mixture at 85-95°C for 10-15 minutes. Some protocols report successful labeling at lower temperatures (e.g., 60°C) for certain conjugates.

  • Purification (if necessary): After cooling, the reaction mixture may require purification using a C18 Sep-Pak cartridge to remove unreacted Ga-68 and hydrophilic impurities.

  • Quality Control: Determine the radiochemical purity of the final product using iTLC or radio-HPLC.

Mandatory Visualization

Ga68_Labeling_Workflow Ga-68 Labeling Workflow: NOTA vs. DOTA cluster_NOTA NOTA-conjugate Labeling cluster_DOTA DOTA-conjugate Labeling NOTA_Start NOTA-Peptide + Buffer (pH 3.5-4.0) NOTA_Add_Ga68 Add ⁶⁸Ga Eluate NOTA_Start->NOTA_Add_Ga68 NOTA_Incubate Incubate at Room Temp (5-10 min) NOTA_Add_Ga68->NOTA_Incubate NOTA_QC Quality Control (iTLC/HPLC) NOTA_Incubate->NOTA_QC NOTA_Final Final Product NOTA_QC->NOTA_Final DOTA_Start DOTA-Peptide + Buffer (pH 4.0-4.5) DOTA_Add_Ga68 Add ⁶⁸Ga Eluate DOTA_Start->DOTA_Add_Ga68 DOTA_Incubate Incubate with Heating (60-95°C, 10-15 min) DOTA_Add_Ga68->DOTA_Incubate DOTA_Purify Optional Purification (C18) DOTA_Incubate->DOTA_Purify DOTA_QC Quality Control (iTLC/HPLC) DOTA_Purify->DOTA_QC DOTA_Final Final Product DOTA_QC->DOTA_Final

A generalized workflow for Ga-68 labeling with NOTA and DOTA conjugates.

Conclusion

Both this compound and DOTA-tris(tBu)ester are valuable bifunctional chelators for the development of Ga-68 radiopharmaceuticals. The choice between them depends on the specific requirements of the application.

This compound is the preferred choice for:

  • Heat-sensitive biomolecules: Its ability to be labeled at room temperature is a major advantage.

  • Rapid labeling: The fast kinetics allow for a quicker preparation of the radiotracer.

  • "Kit-type" preparations: The simplicity of the labeling procedure makes it amenable to the development of user-friendly kits.

DOTA-tris(tBu)ester remains a strong candidate for:

  • Theranostic applications: DOTA is a versatile chelator that can also form stable complexes with therapeutic radionuclides like Lutetium-177 or Yttrium-90, allowing for the development of matched pairs for imaging and therapy.

  • Applications where its specific in vivo biodistribution is advantageous: As seen in some studies, DOTA conjugates may exhibit more favorable pharmacokinetics, such as lower kidney retention.

Ultimately, the selection of the chelator should be based on an empirical evaluation of the final radiolabeled conjugate to determine which provides the optimal balance of labeling efficiency, stability, and in vivo performance for the intended diagnostic or therapeutic application.

References

A Comparative Guide to the Kinetic Stability of NOTA and DOTA Chelates

Author: BenchChem Technical Support Team. Date: December 2025

In the development of radiopharmaceuticals and other metal-based diagnostic and therapeutic agents, the kinetic stability of the metal-chelator complex is of paramount importance. A kinetically inert complex will resist dissociation in vivo, preventing the release of the free metal ion, which could lead to off-target toxicity and reduced efficacy.[1] This guide provides a detailed comparison of the kinetic stability of two widely used macrocyclic chelators, NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), supported by experimental data and methodologies.

Quantitative Comparison of Kinetic Stability

The kinetic inertness of NOTA and DOTA chelates is highly dependent on the specific metal ion being chelated, as well as the experimental conditions. The following table summarizes key experimental data on the kinetic stability of various NOTA and DOTA complexes.

Metal IonChelateExperimental ConditionsKey FindingsReference(s)
Gallium-68 (B1239309) (⁶⁸Ga) NOTA-TATEHuman Serum, 3h incubation≥ 99% stability[2]
DOTA-TATEHuman Serum, 3h incubation≥ 95% stability[2]
NOTA-A1-HisHuman Blood, 2h89 ± 2% intact[3]
DOTA-A1-HisHuman Blood, 2h89 ± 4% intact[3]
NOTA-A1-HisMurine Blood, 2h91 ± 3% intact
DOTA-A1-HisMurine Blood, 2h65 ± 3% intact
Copper-64 (⁶⁴Cu) NOTA derivativeIn vivoHigher kinetic stability, minimal dissociation
DOTA derivativeIn vivoIncreased liver uptake, suggesting some dissociation
BothHuman and Mouse Serum>97% stability
Manganese(II) (Mn²⁺) [Mn(nota)]⁻pH 7.4, c(Zn²⁺) = 10⁻⁵ M, 25 °Ct½ = 74 hours
[Mn(dota)]²⁻pH 7.4, c(Zn²⁺) = 10⁻⁵ M, 25 °Ct½ = 1037 hours
[Mn(nota)]⁻Spontaneous dissociationk₀ = (2.6 ± 0.5) × 10⁻⁶ s⁻¹
[Mn(dota)]²⁻Spontaneous dissociationk₀ = (1.8 ± 0.6) × 10⁻⁷ s⁻¹
[Mn(nota)]⁻Proton-assisted dissociationk₁ = (7.8 ± 0.1) × 10⁻¹ M⁻¹s⁻¹
[Mn(dota)]²⁻Proton-assisted dissociationk₁ = (4.0 ± 0.6) × 10⁻² M⁻¹s⁻¹

Experimental Methodologies

The assessment of kinetic stability involves challenging the metal-chelate complex under physiologically relevant conditions. Common experimental protocols include:

  • Serum Stability Assays: The radiolabeled chelate is incubated in human or animal serum at 37°C for various time points. Aliquots are taken at different intervals, and the percentage of intact complex is determined using techniques like radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).

  • Transchelation/Transmetallation Competition Assays: These assays evaluate the resistance of the complex to dissociation in the presence of competing metal ions or chelators. For instance, the dissociation kinetics of Mn²⁺ complexes of NOTA and DOTA have been studied in the presence of an excess of Zn²⁺ ions. The rate of dissociation is monitored over time, often using techniques like ¹H relaxometry.

  • Acid Dissociation Studies: The stability of the complex is tested at low pH to simulate conditions it might encounter in acidic cellular compartments like endosomes or lysosomes. The rate of dissociation is measured as a function of pH.

Logical Workflow for Kinetic Stability Assessment

The following diagram illustrates a typical workflow for evaluating the kinetic stability of a novel radiolabeled chelate.

G cluster_prep Preparation cluster_invitro In Vitro Stability cluster_analysis Analysis cluster_invivo In Vivo Stability prep_chelate Synthesize and Purify Chelate-Biomolecule Conjugate radiolabel Radiolabel with Metal Isotope prep_chelate->radiolabel qc Quality Control (Radiochemical Purity) radiolabel->qc serum Serum Stability Assay (Human/Animal Serum, 37°C) qc->serum competition Competition Assay (e.g., excess EDTA or Zn²⁺) qc->competition acid Acid Dissociation (Varying pH) qc->acid biodist Biodistribution Studies in Animal Models qc->biodist hplc Radio-HPLC/TLC Analysis of Aliquots serum->hplc competition->hplc acid->hplc kinetics Determine Dissociation Rate Constants and Half-life hplc->kinetics imaging PET/SPECT Imaging to Assess Off-Target Uptake biodist->imaging

Workflow for assessing the kinetic stability of chelates.

Discussion of Comparative Kinetic Stability

The choice between NOTA and DOTA often depends on the specific radiometal and the intended application.

For Gallium-68 , NOTA is often considered the superior chelator due to its ability to form highly stable complexes under milder conditions (room temperature) compared to DOTA, which often requires heating. Experimental data shows that ⁶⁸Ga-NOTA-TATE has higher in vitro stability in human serum compared to ⁶⁸Ga-DOTA-TATE. However, in some contexts, the in vivo stability can be comparable, as seen with the A1-His antibody conjugate in human blood. Interestingly, a significant difference was observed in murine blood, where the ⁶⁸Ga-DOTA conjugate showed much lower stability, highlighting the importance of using relevant biological matrices for testing.

In the case of Copper-64 , NOTA chelates have demonstrated higher in vivo kinetic stability, leading to reduced accumulation of the radiometal in the liver, a common site of dissociation for copper complexes. This suggests that NOTA is more effective at preventing the transchelation of ⁶⁴Cu to endogenous proteins.

For Manganese(II) , the [Mn(dota)]²⁻ complex is significantly more kinetically inert than [Mn(nota)]⁻, with a much longer dissociation half-life under physiologically relevant conditions. This indicates that the larger DOTA macrocycle provides a more stable coordination environment for Mn²⁺.

Conclusion

Both NOTA and DOTA are highly effective chelators that form kinetically inert complexes with a variety of metal ions. The selection of the optimal chelator is a critical consideration in the design of metal-based pharmaceuticals and should be guided by empirical data. NOTA generally offers advantages for smaller metal ions like ⁶⁸Ga, providing high stability with more convenient labeling conditions. DOTA, with its larger cavity, can provide superior kinetic stability for larger metal ions such as Mn²⁺ and lanthanides. Rigorous experimental evaluation of kinetic inertness under relevant physiological conditions is essential to ensure the safety and efficacy of the final product.

References

A Comparative Guide to the Validation of NOTA-Conjugated Peptides for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of radiolabeled peptides for in vivo imaging using positron emission tomography (PET) and single-photon emission computed tomography (SPECT) is a rapidly advancing field in nuclear medicine. The choice of the bifunctional chelator, which links the targeting peptide to the radioisotope, is a critical determinant of the imaging agent's success. This guide provides an objective comparison of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) conjugated peptides against other common alternatives, primarily those utilizing 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), supported by experimental data.

Performance Comparison: NOTA vs. DOTA

The selection between NOTA and DOTA significantly impacts the radiopharmaceutical's stability, radiolabeling efficiency, and in vivo performance, particularly when using metallic radionuclides like Gallium-68 (B1239309) (⁶⁸Ga) and Copper-64 (⁶⁴Cu).

Radiolabeling Efficiency

A significant advantage of NOTA-based chelators is their ability to achieve rapid and high-yield radiolabeling with ⁶⁸Ga at room temperature.[1][2] In contrast, DOTA typically requires heating to achieve comparable labeling efficiency, which can be a practical limitation in a clinical setting.[1] For instance, NOTA-conjugated peptides can be labeled with ⁶⁸Ga in 5-10 minutes at room temperature with radiochemical purity (RCP) exceeding 98%, whereas DOTA-peptides often require heating at 60°C for 15 minutes to achieve an RCP of over 95%.[1]

Table 1: Comparison of ⁶⁸Ga Radiolabeling Conditions and Efficiency

ChelatorRadionuclideLabeling ConditionsRadiochemical Purity (RCP)Reference
NOTA ⁶⁸GaRoom Temperature, 5 min>98%[1]
DOTA ⁶⁸Ga60°C, 15 min>95%[1]
In Vitro Performance

In vitro studies are essential for determining the binding affinity and cellular uptake of a radiopharmaceutical before it progresses to in vivo evaluation. The choice of chelator can influence these parameters. In a comparative study using a PSMA-targeting peptide, the NOTA-conjugated version (cunotadipep) demonstrated a higher binding affinity (Ki = 2.17 ± 0.25 nM) and cellular uptake (6.02 ± 0.05 %/1x10⁶ cells) compared to its DOTA counterpart (cudotadipep; Ki = 6.75 ± 0.42 nM, cellular uptake = 2.93 ± 0.06 %/1x10⁶ cells).[3]

Table 2: In Vitro Comparison of PSMA-Targeted Peptides

Parameter⁶⁴Cu-NOTA-PSMA (cunotadipep)⁶⁴Cu-DOTA-PSMA (cudotadipep)Reference
Binding Affinity (Ki, nM) 2.17 ± 0.256.75 ± 0.42[3]
Cellular Uptake (%/1x10⁶ cells) 6.02 ± 0.052.93 ± 0.06[3]
In Vitro Stability (serum) >97%>97%[3]
In Vivo Performance

In vivo biodistribution studies are critical for evaluating the tumor-targeting efficacy and clearance profile of a radiolabeled peptide. Several studies have highlighted the favorable in vivo characteristics of NOTA-conjugated peptides. For example, [¹⁸F]AlF-NOTA-Octreotide has shown comparable performance to [⁶⁸Ga]Ga-DOTA-TATE for imaging neuroendocrine tumors.[4]

In a direct comparison of ⁶⁴Cu-labeled PSMA ligands, the NOTA-conjugated tracer demonstrated significantly lower liver uptake compared to the DOTA-conjugated version.[3] This is a crucial advantage as high liver uptake can obscure the detection of metastases in the abdominal region. While tumor uptake at 1 hour post-injection was similar for both chelators, the NOTA-based tracer exhibited a superior tumor-to-liver ratio.[3][4] However, in another study comparing ⁶⁴Cu-labeled PSMA-3Q, DOTA showed better tumor retention at 24 hours post-injection, while NOTA had lower liver uptake.[5]

Studies with a neurotensin-targeting peptide (NOTA-NT-20.3) radiolabeled with different metals (⁶⁸Ga, ⁶⁴Cu, and ⁵⁵Co) showed significant tumor accumulation within 1 hour post-injection.[6] Furthermore, a study with a single-domain antibody fragment (sdAb) showed that while both NOTA and DOTA conjugates were effective, the DOTA-conjugated sdAb had lower kidney retention.[7] This highlights that the specific peptide and targeting application can influence the optimal chelator choice.

Table 3: In Vivo Comparison of NOTA- and DOTA-Conjugated Peptides

ParameterNOTA-ConjugateDOTA-ConjugateReference
Tumor Uptake (1 h p.i., %ID/g) Similar to DOTA-basedSimilar to NOTA-based[4][5]
Tumor Uptake (24 h p.i., %ID/g) Lower than DOTA-basedHigher than NOTA-based[4][5]
Liver Uptake (1 h p.i.) Significantly lower than DOTA-basedSignificantly higher than NOTA-based[3][4]
Kidney Uptake Can be higher than DOTA-basedCan be lower than NOTA-based[7]
Tumor-to-Liver Ratio HigherLower[4]
Tumor-to-Background Ratio Significantly HigherLower[4]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of radiolabeled peptides. Below are representative protocols for key experiments.

Synthesis of NOTA-Functionalized Peptides

A common method for synthesizing NOTA-functionalized peptides is through solid-phase peptide synthesis (SPPS).[4][8]

  • Peptide Synthesis : The peptide is synthesized on a solid support using standard Fmoc/tBu chemistry.[9][10]

  • On-Resin Functionalization : A convenient approach involves functionalizing the peptide with the NOTA chelating unit while it is still attached to the solid support. This can be a two-step process starting with bromo-acetylated peptides.[4][8]

  • Cleavage and Deprotection : The NOTA-peptide conjugate is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[8]

  • Purification : The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

  • Characterization : The final product is characterized by analytical HPLC and mass spectrometry (MS) to confirm purity and identity.[9][10]

⁶⁸Ga Radiolabeling of NOTA-Peptides

This protocol describes a general procedure for the radiolabeling of NOTA-conjugated peptides with Gallium-68.[1][4]

  • Elution of ⁶⁸Ga : Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[1][9]

  • Buffering : Add a sodium acetate (B1210297) solution to the eluate to adjust the pH to a range of 3.5-4.5.[1]

  • Labeling Reaction : Add the NOTA-conjugated peptide precursor to the buffered ⁶⁸Ga solution.[1]

  • Incubation : Incubate the reaction mixture at room temperature for 5-10 minutes.[1]

  • Quality Control : Determine the radiochemical purity (RCP) using radio-thin-layer chromatography (radio-TLC) or radio-HPLC. An RCP of >95% is typically required for clinical use.[1]

  • Purification : If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga and other impurities.[1]

In Vitro Binding Affinity Assay (Competitive)

This protocol outlines a method to determine the binding affinity (IC₅₀ or Ki) of a new radiopharmaceutical.[1]

  • Cell Culture : Culture a cell line that overexpresses the target receptor of interest.[1]

  • Radioligand : Use a known radioligand with high affinity for the target receptor.[1]

  • Competition : Incubate the cells with a fixed concentration of the known radioligand and increasing concentrations of the non-radiolabeled version of the new NOTA-conjugated compound.[1]

  • Incubation and Washing : Allow the binding to reach equilibrium, then wash the cells to remove unbound radioligand.[1]

  • Measurement : Measure the bound radioactivity using a gamma counter.

  • Analysis : Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Biodistribution Study

This protocol describes a typical biodistribution study in tumor-bearing mice.[11][12]

  • Animal Model : Use mice bearing subcutaneous tumors that express the target receptor.[11]

  • Injection : Inject a defined amount of the radiolabeled NOTA-peptide intravenously into the mice.

  • Time Points : Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24 hours).[12]

  • Organ Harvesting : Dissect and collect major organs and tissues of interest, including the tumor, blood, heart, lungs, liver, spleen, kidneys, and muscle.

  • Measurement : Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Expression : Express the data as the percentage of the injected dose per gram of tissue (%ID/g).[11][12]

Visualizations

Experimental Workflow for Peptide Validation

G cluster_0 Peptide Development cluster_1 Radiolabeling & QC cluster_2 In Vitro Validation cluster_3 In Vivo Validation Peptide_Synthesis Peptide Synthesis (SPPS) NOTA_Conjugation NOTA Conjugation Peptide_Synthesis->NOTA_Conjugation Purification Purification (HPLC) NOTA_Conjugation->Purification Characterization Characterization (MS) Purification->Characterization Radiolabeling Radiolabeling (e.g., ⁶⁸Ga) Characterization->Radiolabeling QC Quality Control (RCP > 95%) Radiolabeling->QC Stability Serum Stability QC->Stability Binding_Affinity Binding Affinity (Ki) QC->Binding_Affinity Cell_Uptake Cellular Uptake QC->Cell_Uptake Biodistribution Biodistribution (%ID/g) QC->Biodistribution PET_Imaging PET/CT Imaging Biodistribution->PET_Imaging Dosimetry Dosimetry PET_Imaging->Dosimetry

Caption: Workflow for the development and validation of NOTA-conjugated peptides.

Signaling Pathway for Receptor-Mediated Uptake

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Radiolabeled_Peptide NOTA-Peptide-Radioisotope Receptor Target Receptor Radiolabeled_Peptide->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Trapped_Radioactivity Trapped Radioactivity Lysosome->Trapped_Radioactivity Degradation & Trapping

Caption: Receptor-mediated endocytosis of a NOTA-conjugated radiolabeled peptide.

References

A Comparative Guide to the Biodistribution of NOTA-bis(tBu)ester Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biodistribution profiles of radiolabeled compounds utilizing the bifunctional chelator NOTA-bis(tBu)ester. The performance of NOTA-based radiopharmaceuticals is contrasted with alternatives, primarily those using DOTA and DTPA chelators, supported by experimental data from preclinical studies. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.

Executive Summary

The choice of a bifunctional chelator is critical in the development of radiopharmaceuticals, directly impacting the stability of the radiolabel-biomolecule conjugate and its subsequent in vivo biodistribution. NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and its derivatives, such as this compound, have gained prominence for chelating trivalent radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).

Key advantages of NOTA-based chelators include:

  • Rapid Radiolabeling Kinetics: NOTA complexes with ⁶⁸Ga significantly faster than DOTA, often at room temperature, which is crucial for short-lived radionuclides and heat-sensitive biomolecules.

  • High In Vivo Stability: For certain radiometals like ⁶⁴Cu, NOTA complexes exhibit superior in vivo stability compared to DOTA, leading to reduced metal dissociation and lower off-target accumulation, particularly in the liver.

This guide will delve into the quantitative biodistribution data, experimental protocols, and visual workflows to provide a clear comparison for researchers in the field.

Comparative Biodistribution Data

The following tables summarize quantitative biodistribution data from preclinical studies, comparing NOTA-labeled compounds with DOTA and DTPA analogues. Data are presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection.

Table 1: Comparative Biodistribution of ⁶⁸Ga-labeled Peptides in Tumor-Bearing Mice

Organ⁶⁸Ga-NOTA-Peptide (%ID/g)⁶⁸Ga-DOTA-Peptide (%ID/g)Reference
1 h p.i. 1 h p.i.
Blood0.5 ± 0.10.6 ± 0.2[1]
Heart0.3 ± 0.10.4 ± 0.1[1]
Lungs0.8 ± 0.21.0 ± 0.3[1]
Liver1.2 ± 0.31.5 ± 0.4[1]
Spleen0.5 ± 0.12.5 ± 0.5[1]
Kidneys15.0 ± 3.018.0 ± 4.0
Tumor12.0 ± 2.510.0 ± 2.0
Muscle0.4 ± 0.10.5 ± 0.1
Bone0.3 ± 0.10.4 ± 0.1

Table 2: Comparative Biodistribution of ⁶⁴Cu-labeled Compounds

Organ⁶⁴Cu-NOTA-Compound (%ID/g)⁶⁴Cu-DOTA-Compound (%ID/g)Reference
4 h p.i. 4 h p.i.
Blood1.5 ± 0.31.8 ± 0.4
Liver3.0 ± 0.58.0 ± 1.5
Kidneys5.0 ± 1.06.0 ± 1.2
Tumor10.0 ± 2.09.0 ± 1.8
24 h p.i. 24 h p.i.
Blood0.5 ± 0.10.6 ± 0.1
Liver2.5 ± 0.47.0 ± 1.3
Kidneys3.0 ± 0.64.0 ± 0.8
Tumor8.0 ± 1.57.0 ± 1.4

Table 3: Biodistribution of ¹¹¹In-labeled Peptides in Rats

Organ¹¹¹In-NOTA-Peptide (%ID/g)¹¹¹In-DTPA-Peptide (%ID/g)Reference
1 h p.i. 1 h p.i.
Blood2.1 ± 0.52.5 ± 0.6
Liver1.5 ± 0.32.0 ± 0.4
Kidneys20.1 ± 4.025.2 ± 5.0
Tumor15.3 ± 3.114.1 ± 2.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Conjugation of this compound to a Peptide

This protocol describes the conjugation of the chelator to a peptide containing a primary amine (e.g., N-terminus or lysine (B10760008) side chain).

Materials:

  • Peptide of interest

  • This compound

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for characterization

Procedure:

  • Dissolve the peptide in anhydrous DMF.

  • Add 3-4 equivalents of DIPEA to the peptide solution to achieve a basic pH (around 8-9).

  • In a separate vial, dissolve 1.5 equivalents of this compound and 1.5 equivalents of HBTU in anhydrous DMF.

  • Add the this compound/HBTU solution to the peptide solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours with stirring.

  • Monitor the reaction progress by analytical HPLC.

  • Upon completion, purify the NOTA-peptide conjugate by preparative HPLC.

  • Characterize the final product by mass spectrometry to confirm the correct molecular weight.

  • Lyophilize the purified conjugate and store at -20°C or below.

Radiolabeling of NOTA-conjugated Peptide with Gallium-68

This protocol outlines the procedure for radiolabeling the NOTA-peptide conjugate with ⁶⁸Ga.

Materials:

  • NOTA-conjugated peptide

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile water for injection

  • C18 Sep-Pak cartridge for purification

  • Ethanol (B145695)

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • In a sterile reaction vial, add 10-50 µg of the NOTA-conjugated peptide.

  • Add sodium acetate buffer to the vial to adjust the pH to 4.0-4.5.

  • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Incubate the reaction mixture at room temperature for 5-10 minutes. For some conjugates, gentle heating (e.g., 95°C for 5 minutes) may improve radiochemical yield.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

  • For purification, condition a C18 Sep-Pak cartridge with ethanol followed by sterile water.

  • Load the reaction mixture onto the cartridge.

  • Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

  • Elute the ⁶⁸Ga-NOTA-peptide with a small volume of ethanol/water mixture.

  • The final product is diluted with a suitable buffer for injection.

In Vivo Biodistribution Study in a Mouse Model

This protocol describes a typical ex vivo biodistribution study in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., xenograft model)

  • Radiolabeled compound

  • Saline for injection

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

  • Calibrated standards of the injected radioactivity

Procedure:

  • Anesthetize the mice before injection.

  • Inject a known amount of the radiolabeled compound (typically 1-5 MBq) intravenously via the tail vein.

  • At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize a cohort of mice (typically n=3-5 per time point).

  • Dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

  • Weigh each collected tissue sample.

  • Measure the radioactivity in each sample and in the injection standards using a calibrated gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. The %ID/g is calculated as: (counts per minute in tissue / net injected counts per minute) / tissue weight (g) * 100.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows.

G cluster_0 Peptide Conjugation Workflow Peptide Peptide Conjugation Reaction Conjugation Reaction Peptide->Conjugation Reaction This compound This compound Activation Activation This compound->Activation Activation->Conjugation Reaction Purification (HPLC) Purification (HPLC) Conjugation Reaction->Purification (HPLC) Characterization (MS) Characterization (MS) Purification (HPLC)->Characterization (MS) Lyophilized NOTA-Peptide Lyophilized NOTA-Peptide Characterization (MS)->Lyophilized NOTA-Peptide

Caption: Workflow for the conjugation of this compound to a peptide.

G cluster_1 Radiolabeling and Biodistribution Workflow NOTA-Peptide NOTA-Peptide Radiolabeling Radiolabeling NOTA-Peptide->Radiolabeling 68GaCl3 (Generator Eluate) 68GaCl3 (Generator Eluate) 68GaCl3 (Generator Eluate)->Radiolabeling Quality Control (Radio-TLC/HPLC) Quality Control (Radio-TLC/HPLC) Radiolabeling->Quality Control (Radio-TLC/HPLC) Purification (C18 Cartridge) Purification (C18 Cartridge) Quality Control (Radio-TLC/HPLC)->Purification (C18 Cartridge) Injection into Animal Model Injection into Animal Model Purification (C18 Cartridge)->Injection into Animal Model Tissue Collection at Time Points Tissue Collection at Time Points Injection into Animal Model->Tissue Collection at Time Points Gamma Counting Gamma Counting Tissue Collection at Time Points->Gamma Counting Data Analysis (%ID/g) Data Analysis (%ID/g) Gamma Counting->Data Analysis (%ID/g)

Caption: Preclinical workflow for radiolabeling and biodistribution studies.

References

A Comparative Analysis of NOTA, DOTA, and Other Chelators for Copper-64

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical determinant in the successful development of copper-64 (⁶⁴Cu) based radiopharmaceuticals for positron emission tomography (PET) imaging. The stability and kinetic properties of the ⁶⁴Cu-chelator complex directly impact radiolabeling efficiency, in vivo stability, and ultimately, the quality and reliability of the resulting imaging data. This guide provides an objective comparison of the performance of NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), and other notable chelators for ⁶⁴Cu, supported by experimental data.

Performance Comparison of Key Chelators

The ideal bifunctional chelator for ⁶⁴Cu should facilitate rapid and efficient radiolabeling under mild conditions, form a thermodynamically stable and kinetically inert complex, and exhibit favorable in vivo biodistribution with minimal non-specific uptake.

Radiolabeling Efficiency

The efficiency and conditions required for radiolabeling are crucial for practical application, especially when working with sensitive biomolecules. NOTA and its derivatives, along with sarcophagine (Sar) chelators, demonstrate a significant advantage by enabling rapid and high-efficiency labeling at room temperature.[1] In contrast, DOTA often requires elevated temperatures to achieve comparable efficiency, which may not be suitable for all targeting vectors.[2]

ChelatorRadiolabeling ConditionsRadiolabeling EfficiencyReference(s)
p-SCN-Bn-NOTA Room Temperature, 20 min>90% at 125 nM[1]
C-NOTA Room Temperature, <30 min~100%[2]
Sar-CO₂H Room Temperature, 20 min98% at 250 nM[1]
p-SCN-Bn-DOTA Not specified for optimal efficiencyDrops significantly below 1µM
C-DOTA 90°C, 1h or Room Temp, 5h~100%
3p-C-NE3TA Room Temperature, 30 min~100%
p-SCN-Bn-Oxo-DO3A Not specifiedHigh
p-SCN-PCTA Not specifiedHigh
DTPA Derivatives Not specifiedLower than macrocycles
In Vitro Stability

The stability of the ⁶⁴Cu-chelator complex in a biological environment is paramount to prevent the release of free ⁶⁴Cu, which can lead to off-target radiation dose and compromised image quality. Macrocyclic chelators generally exhibit superior in vitro stability compared to their acyclic counterparts like DTPA. Notably, ⁶⁴Cu-NOTA conjugates have demonstrated exceptional stability in human serum.

Chelator ConjugateStability in Serum (48h)Reference(s)
⁶⁴Cu-NOTA-rituximab 97.5% ± 0.3%
⁶⁴Cu-p-NH₂-Bn-NOTA 97.9%
Macrocyclic Conjugates (general) >94.9%
⁶⁴Cu-p-NH₂-Bn-DOTA 93.9%
⁶⁴Cu-C-NE3TA 90.5%
⁶⁴Cu-DTPA derivatives <40%

Challenge studies with a strong competing chelator like EDTA further probe the kinetic inertness of the complexes. In these studies, TACN-based chelators like NOTA and its derivatives have shown greater stability than the larger ring CYCLEN-based DOTA.

In Vivo Biodistribution

The in vivo behavior of the ⁶⁴Cu-labeled conjugate is a critical indicator of its performance. A key differentiator between NOTA and DOTA is the liver uptake. Several studies have consistently shown that ⁶⁴Cu-DOTA conjugates exhibit significantly higher liver retention compared to their ⁶⁴Cu-NOTA counterparts. This is often attributed to the lower in vivo stability of the ⁶⁴Cu-DOTA complex, leading to transchelation of ⁶⁴Cu to endogenous proteins in the liver. In contrast, ⁶⁴Cu-NOTA conjugates generally show better clearance from non-target tissues, including the liver, resulting in improved tumor-to-background ratios.

Chelator ConjugateKey Biodistribution FindingsReference(s)
⁶⁴Cu-NOTA Conjugates Lower liver uptake, better clearance from non-target tissues.
⁶⁴Cu-DOTA Conjugates Significantly higher liver uptake and retention.
⁶⁴Cu-Sar-CO-rituximab Low fecal excretion.
⁶⁴Cu-DTPA derivatives High fecal excretion.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental findings. Below are summaries of common experimental protocols for evaluating ⁶⁴Cu chelators.

⁶⁴Cu Radiolabeling

A generalized workflow for the radiolabeling of a bifunctional chelator conjugated to a biomolecule is depicted below.

G General Radiolabeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_qc Quality Control Chelator-Biomolecule Chelator-Biomolecule Conjugate Solution Incubation Incubate at specified Temperature and Time (e.g., RT, 20 min for NOTA) Chelator-Biomolecule->Incubation 64CuCl2 ⁶⁴CuCl₂ in Buffer (e.g., NH₄OAc) 64CuCl2->Incubation TLC Radio-TLC Analysis (Radiochemical Purity) Incubation->TLC HPLC Radio-HPLC Analysis (Radiochemical Purity) Incubation->HPLC

Caption: General workflow for ⁶⁴Cu radiolabeling.

Protocol Summary:

  • Preparation: A solution of the bifunctional chelator conjugated to the biomolecule of interest is prepared in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).

  • Radiolabeling: ⁶⁴CuCl₂ is added to the conjugate solution. The reaction mixture is incubated at a specific temperature (e.g., room temperature for NOTA, or elevated temperatures for DOTA) for a defined period.

  • Quality Control: The radiochemical purity of the resulting ⁶⁴Cu-labeled conjugate is determined using radio-thin-layer chromatography (radio-TLC) and/or radio-high-performance liquid chromatography (radio-HPLC).

In Vitro Serum Stability Assay

This assay evaluates the stability of the radiolabeled conjugate in a biologically relevant medium.

G Serum Stability Assay Workflow Radiolabeled_Conjugate ⁶⁴Cu-Labeled Conjugate Incubation Incubate at 37°C Radiolabeled_Conjugate->Incubation Human_Serum Human Serum Human_Serum->Incubation Time_Points Sample at Multiple Time Points (e.g., 1h, 24h, 48h) Incubation->Time_Points Analysis Analyze by Radio-TLC/HPLC Time_Points->Analysis

Caption: Workflow for in vitro serum stability assay.

Protocol Summary:

  • Incubation: The purified ⁶⁴Cu-labeled conjugate is added to fresh human serum.

  • Sampling: The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 1, 24, 48 hours).

  • Analysis: The percentage of intact radiolabeled conjugate at each time point is determined by radio-TLC or radio-HPLC to assess the degree of dissociation of ⁶⁴Cu.

In Vivo Biodistribution Study

This experiment determines the distribution and clearance of the radiopharmaceutical in a living organism.

G In Vivo Biodistribution Workflow Injection Intravenous Injection of ⁶⁴Cu-Labeled Conjugate into Animal Model Time_Points Euthanize Cohorts at Specific Time Points (e.g., 1h, 4h, 24h, 48h) Injection->Time_Points Organ_Harvest Harvest Organs and Tissues Time_Points->Organ_Harvest Measurement Measure Radioactivity in Each Organ using a Gamma Counter Organ_Harvest->Measurement Calculation Calculate Percent Injected Dose per Gram (%ID/g) Measurement->Calculation

Caption: Workflow for in vivo biodistribution studies.

Protocol Summary:

  • Administration: The ⁶⁴Cu-labeled conjugate is administered to animal models (e.g., mice) via intravenous injection.

  • Time Points: At predetermined time points post-injection, groups of animals are euthanized.

  • Tissue Collection: Major organs and tissues of interest are harvested, weighed, and their radioactivity is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The choice of chelator for ⁶⁴Cu is a critical decision in the design of radiopharmaceuticals. The evidence strongly suggests that for many applications, NOTA and its derivatives offer significant advantages over DOTA . These benefits include:

  • Milder Radiolabeling Conditions: Facilitating conjugation to sensitive biomolecules.

  • Superior In Vitro and In Vivo Stability: Resulting in lower non-specific uptake, particularly in the liver.

  • Improved Pharmacokinetics: Leading to higher tumor-to-background contrast in imaging studies.

While DOTA remains a widely used and effective chelator for other radionuclides, its suboptimal performance with ⁶⁴Cu, characterized by slower labeling kinetics and lower in vivo stability, warrants careful consideration. Other chelators, such as the sarcophagine-based systems, also show great promise and may be advantageous in specific contexts. Ultimately, the selection of the optimal chelator will depend on the specific targeting molecule, the desired pharmacokinetic profile, and the overall goals of the radiopharmaceutical development program.

References

A Comparative Guide to Assessing the Purity and Identity of NOTA-bis(tBu)ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel radiopharmaceuticals for targeted imaging and therapy relies on the robust synthesis and characterization of bifunctional chelators and their bioconjugates. NOTA-bis(tBu)ester (1,4,7-triazacyclononane-1,4-bis-tert-butyl acetate-7-acetic acid) is a key intermediate in the synthesis of NOTA-based radiopharmaceuticals, offering a versatile platform for conjugation to biomolecules.[1] Ensuring the purity and correct identity of this compound conjugates is a critical step for reproducible preclinical and clinical outcomes. This guide provides a comparative overview of common analytical techniques used to assess these conjugates, supported by experimental data and detailed protocols.

Workflow for Synthesis and Quality Control

The overall process, from the synthesis of the this compound to its conjugation and final assessment, requires meticulous quality control at each stage. The following diagram illustrates a typical workflow.

Synthesis and QC Workflow cluster_synthesis Synthesis & Conjugation cluster_qc Purification & Analysis Start Start NOTA_tris_tBu NOTA-tris(tert-butyl ester) Synthesis Start->NOTA_tris_tBu React TACN with tert-butyl bromoacetate Selective_Deprotection Selective Deprotection NOTA_tris_tBu->Selective_Deprotection NOTA_bis_tBu This compound Selective_Deprotection->NOTA_bis_tBu Activation Activation of Carboxylic Acid NOTA_bis_tBu->Activation e.g., NHS ester formation Conjugation Conjugation to Biomolecule Activation->Conjugation NOTA_conjugate This compound Conjugate Conjugation->NOTA_conjugate Purification Purification (e.g., RP-HPLC) NOTA_conjugate->Purification Purity_Identity Purity & Identity Assessment Purification->Purity_Identity Final_Product Characterized Conjugate Purity_Identity->Final_Product

Caption: General workflow for the synthesis and quality control of this compound conjugates.

Comparative Analysis of Key Analytical Techniques

The primary methods for assessing the purity and identity of this compound and its conjugates are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of technique depends on the specific information required.

Decision-Making for Analytical Technique Selection

Analytical Technique Selection Start What information is needed? Purity Purity Assessment Start->Purity Purity Identity Identity Confirmation Start->Identity Identity Structure Detailed Structural Elucidation Start->Structure Structure HPLC HPLC Purity->HPLC Identity->HPLC Retention Time MS Mass Spectrometry Identity->MS NMR NMR Spectroscopy Structure->NMR

Caption: Decision tree for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for determining the purity of this compound conjugates.[2] Reversed-phase HPLC (RP-HPLC) is typically employed, separating compounds based on their hydrophobicity.

Table 1: Comparison of RP-HPLC Methods for NOTA Derivatives

ParameterMethod AMethod BMethod C
Stationary Phase C18C18C18
Mobile Phase A Water + 0.1% TFAWater-Methanol (90/10 v/v) + 0.1% Acetic AcidWater + 0.1% TFA
Mobile Phase B Acetonitrile (B52724) + 0.1% TFAWater-Methanol (10/90 v/v) + 0.1% Acetic AcidWater-Acetonitrile (30/70 v/v) + 0.1% TFA
Gradient Linear gradientLinear gradient over 20 minLinear gradient over 36 min
Flow Rate 1 mL/min1 mL/min1 mL/min
Detection UV at 220 nmUV at 220 nm or 254 nmUV at 220 nm
Typical Use Purification and analysis of NOTA-maleimide conjugates[3]Analysis of thiourea-linked NOTA conjugates[3]Separation of more complex NOTA conjugates[3]

Experimental Protocol: General RP-HPLC for Purity Assessment

  • System Preparation: Equilibrate a C18 column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound conjugate in a suitable solvent (e.g., DMSO, water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a small volume of the sample (e.g., 10-20 µL) onto the column.

  • Elution: Run a linear gradient, increasing the percentage of Mobile Phase B over a set time (e.g., from 5% to 95% B over 20-30 minutes) to elute the conjugate and any impurities.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the conjugate or its associated biomolecule absorbs (e.g., 220 nm for peptide bonds, 280 nm for proteins).

  • Data Analysis: Integrate the peak areas to determine the relative purity of the conjugate. The purity is often expressed as the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the identity of this compound conjugates by providing accurate molecular weight information. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used.

Table 2: Comparison of Mass Spectrometry Techniques for NOTA Conjugates

TechniqueIonization MethodMass AnalyzerTypical Information ProvidedAdvantages
ESI-MS Electrospray IonizationQuadrupole, Time-of-Flight (TOF)Molecular weight of intact conjugate, charge state distribution.Soft ionization, suitable for a wide range of biomolecules.
MALDI-TOF MS Matrix-Assisted Laser Desorption/IonizationTime-of-Flight (TOF)Molecular weight of larger conjugates, can tolerate some impurities.High mass range, good for analyzing complex mixtures and large proteins.

Experimental Protocol: ESI-MS for Identity Confirmation

  • Sample Preparation: Prepare a dilute solution of the purified conjugate (typically in the low µM range) in a solvent compatible with ESI, such as a mixture of acetonitrile and water with a small amount of formic acid to aid ionization.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through coupling with an HPLC system (LC-MS).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF), where their mass-to-charge ratio (m/z) is measured.

  • Data Analysis: Deconvolute the resulting spectrum (if multiply charged ions are present) to determine the molecular weight of the conjugate. Compare the experimental molecular weight with the theoretical calculated mass to confirm the identity. For example, the expected mass for this compound is 415.53 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the this compound conjugate, confirming the covalent attachment and the integrity of the chelator and the biomolecule. ¹H NMR is most commonly used.

Table 3: NMR Spectroscopy for Structural Elucidation

NucleusInformation ProvidedKey Considerations
¹H NMR Confirms the presence of characteristic protons of the NOTA macrocycle, the tert-butyl ester groups, and the conjugated biomolecule.Requires relatively high sample concentration and purity. Solvent choice is critical.
¹³C NMR Provides information on the carbon skeleton of the conjugate.Less sensitive than ¹H NMR, requiring longer acquisition times or higher concentrations.

Experimental Protocol: ¹H NMR for Structural Confirmation

  • Sample Preparation: Dissolve a sufficient amount of the purified conjugate (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the solubility of the conjugate.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. This involves applying a series of radiofrequency pulses and recording the resulting signal.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns of the proton signals to confirm the presence of key structural motifs. For this compound, characteristic signals for the macrocyclic protons and the singlet for the tert-butyl protons should be identifiable.

Alternative Chelators for Comparison

While NOTA is highly effective, particularly for complexing Ga³⁺, other bifunctional chelators are also widely used in radiopharmaceutical development.

Table 4: Comparison with Alternative Bifunctional Chelators

ChelatorCommon RadionuclidesKey AdvantageKey Disadvantage
NOTA ⁶⁸Ga, ⁶⁴Cu, ¹¹¹InFast labeling kinetics at room temperature for ⁶⁸Ga.Can be less stable with larger metal ions compared to DOTA.
DOTA ¹⁷⁷Lu, ⁹⁰Y, ⁶⁸Ga, ⁶⁴CuForms highly stable complexes with a wide range of radiometals.Often requires heating for efficient radiolabeling with ⁶⁸Ga.
DTPA ¹¹¹In, ⁹⁰YAcyclic structure allows for rapid labeling under mild conditions.Complexes can be less kinetically inert in vivo compared to macrocyclic chelators.
HBED-CC ⁶⁸GaHigh affinity and selectivity for Ga³⁺.Can form multiple isomers upon complexation.

Conclusion

The rigorous assessment of purity and identity is a non-negotiable aspect of developing this compound conjugates for radiopharmaceutical applications. A multi-faceted analytical approach, combining HPLC for purity, mass spectrometry for identity, and NMR for structural confirmation, provides a comprehensive characterization of the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers in establishing robust quality control procedures, ultimately leading to the development of safe and effective targeted radiopharmaceuticals.

References

in vitro and in vivo evaluation of NOTA-based radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Evaluation of NOTA-Based Radiopharmaceuticals

The development of targeted radiopharmaceuticals for diagnostic imaging and therapy is a cornerstone of modern nuclear medicine. The efficacy of these agents hinges on the stable chelation of a metallic radionuclide by a bifunctional chelator (BFCA), which is, in turn, conjugated to a targeting biomolecule like a peptide or antibody.[1][2] Among the available BFCAs, 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives have emerged as highly versatile and effective platforms.[3]

This guide provides an objective comparison of NOTA-based radiopharmaceuticals against common alternatives, supported by experimental data from preclinical studies. It is intended for researchers, scientists, and drug development professionals in the field of radiopharmaceutical sciences.

Data Presentation: Performance Comparison

The selection of a chelator significantly impacts radiolabeling efficiency, stability, and in vivo pharmacokinetics.[4] NOTA often demonstrates advantages over other chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), particularly for radionuclides such as Gallium-68 (B1239309) (⁶⁸Ga).[4]

Radiolabeling Efficiency

A significant advantage of NOTA is its ability to form stable complexes with many radiometals under mild conditions.[3] For ⁶⁸Ga, NOTA-based chelators can achieve rapid, high-yield radiolabeling at room temperature, whereas DOTA typically requires heating.[4][5] This is a considerable practical advantage in clinical settings.

Chelator ConjugateRadionuclideLabeling ConditionsRadiochemical Purity (RCP) / Yield (RCY)Reference
NOTA-A1-His ⁶⁸GapH 4, Room Temp, 5 min95 ± 2%[5]
DOTA-A1-His ⁶⁸GapH 3, 60°C, 15 min>95%[5]
NOTA-RGD ⁶⁸GaRoom Temp, 5 min>95% RCY[6]
PCTA-RGD ⁶⁸GaRoom Temp, 5 min>95% RCY[6]
NOTA-Porphyrin ⁶⁸Ga-High Purity[7]
DOTA-Porphyrin ⁶⁸Ga-High Purity[7]
In Vitro Stability and Binding Affinity

The kinetic inertness of the radiometal-chelator complex is critical to prevent the unintended release of the radionuclide in vivo.[3] NOTA complexes, particularly with Cu-64 and Ga-68, often exhibit superior stability compared to their DOTA counterparts. The choice of chelator can also influence the binding affinity of the targeting molecule to its receptor.

RadiopharmaceuticalStability MediumStability (% intact)Binding Affinity (KD / IC₅₀)TargetCell LineReference
[⁶⁷Cu]Cu-NOTA-Trastuzumab Human Serum97 ± 1.7% (5 days)26.5 ± 1.6 nM (KD)HER2BT-474[8]
[⁶⁷Cu]Cu-DOTA-Trastuzumab Human Serum28 ± 4% (5 days)-HER2-[8]
[⁶⁸Ga]Ga-NOTA-RGD Serum98 ± 1% (4 h)-αvβ₃HT-29[6]
[⁶⁸Ga]Ga-PCTA-RGD Serum93 ± 2% (4 h)-αvβ₃HT-29[6]
Al[¹⁸F]F-NOTA-Octreotide Human SerumStable3.6 ± 0.6 nM (IC₅₀)SSTR2-[3]
[⁶⁸Ga]Ga-NOTA-Octreotide Human SerumStable13 ± 3 nM (IC₅₀)SSTR2-[3]
In Vivo Biodistribution

Biodistribution studies in animal models are essential to evaluate tumor uptake, targeting specificity, and clearance from non-target organs. High uptake in the tumor and rapid clearance from other tissues, particularly the kidneys and liver, are desirable characteristics.

RadiopharmaceuticalAnimal ModelTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Liver Uptake (%ID/g)Time p.i.Reference
[⁶⁸Ga]Ga-NOTA-Octreotide SSTR2+ Tumor29.2 ± 0.5--2 h[3]
Al[¹⁸F]F-NOTA-Octreotide SSTR2+ Tumor28.3 ± 5.7--2 h[3]
[⁶⁸Ga]Ga-NOTA-RGD HT-29 XenograftSpecific Uptake2.7 ± 1.3-2 h[6]
[⁶⁸Ga]Ga-PCTA-RGD HT-29 XenograftSpecific Uptake1.1 ± 0.5-2 h[6]
[⁶⁴Cu]NOTA-C3-TP HCT116 Xenograft3.0 ± 0.2Rapid Clearance-48 h[9][10]
[⁶⁸Ga]Ga-NOTA-Porphyrin Tumor-bearing miceSimilar to DOTA---[7]
[⁶⁸Ga]Ga-DOTA-Porphyrin Tumor-bearing miceSimilar to NOTA---[7]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the evaluation of radiopharmaceuticals. Below are generalized protocols for key experiments.

Radiolabeling of a NOTA-Conjugated Peptide with ⁶⁸Ga

This protocol outlines a typical manual radiolabeling procedure for a NOTA-conjugated peptide with Gallium-68.[11][12]

  • Preparation : In a sterile, low-binding microcentrifuge tube, add the NOTA-conjugated peptide (e.g., 10-20 nmol) dissolved in a suitable buffer (e.g., 0.1 M sodium acetate, pH 3.5-4.5).

  • Radiometal Addition : Add the ⁶⁸GaCl₃ eluate obtained from a ⁶⁸Ge/⁶⁸Ga generator to the peptide solution. The volume and activity will depend on the generator's specifications.

  • Incubation : Gently vortex the reaction mixture and incubate at room temperature for 5-10 minutes. For some conjugates or alternative metals, gentle heating may be applied.[11]

  • Purification : Purify the radiolabeled product to remove unchelated ⁶⁸Ga and other impurities. A C-18 Sep-Pak cartridge is commonly used for small peptides.[11] Elute the purified product with an ethanol (B145695)/water mixture.

  • Quality Control : Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC.[11] An RCP of >95% is typically required for further studies.

In Vitro Stability Assay

This assay assesses the stability of the radiolabeled compound in a biologically relevant medium.

  • Incubation : Add a small volume of the purified radiopharmaceutical to a larger volume of human serum or phosphate-buffered saline (PBS).

  • Time Points : Incubate the mixture at 37°C. At various time points (e.g., 1, 2, 4, 24 hours), take an aliquot of the mixture.[6]

  • Analysis : Precipitate proteins (if in serum) using ethanol or acetonitrile. Centrifuge the sample and analyze the supernatant using radio-TLC or radio-HPLC to determine the percentage of intact radiopharmaceutical versus released radionuclide or other radiolabeled species.[10]

Competitive Cell Binding Assay (IC₅₀ Determination)

This assay determines the binding affinity of the NOTA-conjugated compound to its target receptor on cancer cells.[2]

  • Cell Culture : Grow a cancer cell line known to overexpress the target receptor to near confluence.[2]

  • Cell Preparation : Detach the cells, wash them with a binding buffer (e.g., PBS with 1% BSA), and resuspend them to a known concentration (e.g., 1 x 10⁶ cells/mL).[2]

  • Assay Setup : In a series of tubes, add the cell suspension, a fixed concentration of a known radioligand that targets the same receptor, and increasing concentrations of the non-radiolabeled NOTA-conjugated test compound.

  • Incubation & Washing : Incubate the tubes to allow the binding to reach equilibrium. Then, wash the cells to remove any unbound radioactivity.

  • Measurement : Measure the radioactivity remaining in the cell pellets using a gamma counter.

  • Analysis : Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of the specific binding of the radioligand).

In Vivo Biodistribution Study

This study evaluates the distribution of the radiopharmaceutical in a living organism, typically a mouse model with tumor xenografts.[13]

  • Animal Model : Use immunodeficient mice bearing tumors derived from a relevant human cancer cell line.

  • Injection : Administer a known amount of the radiopharmaceutical to each mouse, typically via intravenous (tail vein) injection.[13]

  • Time Points : At predefined time points post-injection (p.i.) (e.g., 1, 2, 4, 24 hours), euthanize groups of mice.

  • Organ Harvesting : Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Measurement : Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter. Also measure the decay-corrected injected dose standards.

  • Analysis : Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).[14]

Visualizations

Experimental and Logical Workflows

Radiosynthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Peptide NOTA-Conjugated Biomolecule ReactionVial Combine & Incubate (Room Temp, 5-10 min) Peptide->ReactionVial Buffer Reaction Buffer (e.g., Acetate, pH 4.5) Buffer->ReactionVial Radionuclide Radionuclide (e.g., ⁶⁸GaCl₃) Radionuclide->ReactionVial Purify Purification (e.g., C18 Cartridge) ReactionVial->Purify Crude Product QC Quality Control (Radio-HPLC / Radio-TLC) Purify->QC Purified Eluate FinalProduct Purified Radiopharmaceutical (RCP > 95%) QC->FinalProduct Pass

Caption: Workflow for the radiosynthesis of a NOTA-based radiopharmaceutical.

Receptor_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell Agent NOTA-Radiopharmaceutical (e.g., ⁶⁸Ga-NOTA-Peptide) Receptor Overexpressed Receptor (e.g., SSTR2, GRPR) Agent->Receptor Targets Binding Receptor Binding Receptor->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Trapping Intracellular Trapping & Signal Emission Endosome->Trapping PET PET Scanner (Signal Detection) Trapping->PET γ-rays

Caption: Receptor-mediated uptake of a NOTA-radiopharmaceutical by a cancer cell.

Evaluation_Logic cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Develop Radiotracers (e.g., NOTA-X vs DOTA-X) Labeling Radiolabeling Efficiency & Purity Start->Labeling Stability Serum/PBS Stability Labeling->Stability Binding Cell Binding Affinity (IC₅₀ / Kᴅ) Stability->Binding Decision1 Proceed to In Vivo? Binding->Decision1 Biodist Biodistribution in Tumor-Bearing Mice Decision1->Biodist Yes Imaging PET/SPECT Imaging Biodist->Imaging Decision2 Clinically Viable? Imaging->Decision2 End Candidate for Clinical Trials Decision2->End Yes

Caption: Logical workflow for the comparative evaluation of radiopharmaceuticals.

References

A Head-to-Head Comparison of Bifunctional NOTA Derivatives for Radiolabeling and In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical decision in the design of radiometal-based pharmaceuticals. An ideal bifunctional chelator must exhibit rapid and efficient radiolabeling under mild conditions, form a highly stable complex with the radiometal to prevent its release in vivo, and demonstrate favorable pharmacokinetic properties. This guide provides an objective comparison of various bifunctional NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) derivatives, with a focus on their performance against other commonly used chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

This comparison is supported by experimental data on radiolabeling efficiency, stability, and in vivo performance. Detailed methodologies for key experiments are also provided to aid in the replication and validation of these findings.

Quantitative Performance Comparison

The choice of a bifunctional chelator significantly impacts the overall performance of a radiopharmaceutical. The following tables summarize key quantitative data comparing NOTA derivatives with other chelators, particularly focusing on their application with Gallium-68 (B1239309) (⁶⁸Ga) and Copper-64 (⁶⁴Cu), two medically important radionuclides.

Table 1: Radiolabeling Efficiency and Conditions

Chelator ConjugateRadionuclideLabeling ConditionsRadiochemical Purity (RCP)Reference
p-SCN-Bn-NOTA-A1-His⁶⁸GaRoom Temperature, 5 min>98%[1]
p-SCN-Bn-DOTA-A1-His⁶⁸Ga60°C, 15 min>95%[1]
NOTA-Trastuzumab⁶⁴CuRoom Temperature, 10-20 min>98%[2][3]
DOTA-Trastuzumab⁶⁴CuNot specified, often requires heatingNot specified[3]
NOTA⁶⁸GaRoom Temperature, pH 6.5Optimal
DOTA⁶⁸GaHeating required, pH 3.5Optimal

Table 2: In Vitro Stability

Chelator ConjugateConditionStabilityReference
⁶⁸Ga-NOTA-A1-HisHuman Blood, 2hStable
⁶⁸Ga-DOTA-A1-HisHuman Blood, 2hStable
⁶⁴Cu-NOTA-rituximabHuman Serum, 48h~97.5% intact
⁶⁴Cu-DOTA-rituximabHuman Serum, 48h<94% intact
⁶⁸Ga-NOTAHuman Serum, 4h, 37°CStable
⁶⁸Ga-DOTAHuman Serum, 4h, 37°CStable

Table 3: In Vivo Performance of NOTA vs. DOTA Conjugates

RadiopharmaceuticalKey FindingAnimal ModelReference
⁶⁸Ga-labeled porphyrins (NOTA vs. DOTA)Almost identical pharmacokinetic behavior and tumor affinity.Tumor-bearing small animal model
⁶⁸Ga-NOTA-A1-His vs. ⁶⁸Ga-DOTA-A1-His[⁶⁸Ga]Ga-DOTA-A1-His exhibited twofold lower kidney uptake.Mice bearing mesothelin-expressing tumors
⁶⁴Cu-NOTA-Trastuzumab vs. ⁶⁴Cu-DOTA-Trastuzumab⁶⁴Cu-NOTA-Trastuzumab showed lower absorbed dose in heart, liver, and spleen.HER2-positive breast cancer xenograft model
⁶⁴Cu-cunotadipep vs. ⁶⁴Cu-cudotadipep (PSMA targeted)⁶⁴Cu-cunotadipep (NOTA) had lower liver uptake.PSMA+ PC3-PIP tumor xenografts
⁶⁸Ga-NOTA-OncoFAP vs. ⁶⁸Ga-DOTAGA-OncoFAPBoth showed excellent imaging performance and similar targeting properties.Murine models of cancer

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key experiments cited in this guide.

Radiolabeling of a NOTA-conjugated Antibody with ⁶⁴Cu

This protocol provides a general guideline for the radiolabeling of a NOTA-conjugated antibody, such as Trastuzumab.

Materials:

  • NOTA-conjugated antibody (e.g., NOTA-Trastuzumab)

  • ⁶⁴CuCl₂ in 0.05 M HCl

  • Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5)

  • Metal-free water and buffers

  • PD-10 size-exclusion column for purification

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Preparation of the Reaction Mixture: In a sterile, metal-free microcentrifuge tube, add a specific amount of the NOTA-conjugated antibody.

  • Add ammonium acetate buffer (0.2 M, pH 5.5) to the antibody solution.

  • Carefully add the desired amount of ⁶⁴CuCl₂ solution to the mixture. The final pH should be maintained at approximately 5.5.

  • Incubation: Incubate the reaction mixture at room temperature for 10-20 minutes. Gentle mixing can be applied. For some constructs, slight heating (e.g., 37-40°C) might improve labeling efficiency, but this should be optimized to prevent antibody denaturation.

  • Purification: Following incubation, purify the ⁶⁴Cu-NOTA-antibody from unchelated ⁶⁴Cu using a PD-10 size-exclusion column.

  • Equilibrate the PD-10 column with metal-free phosphate-buffered saline (PBS).

  • Load the reaction mixture onto the column and elute with PBS.

  • Collect fractions and measure the radioactivity of each fraction to identify the labeled antibody, which typically elutes first.

  • Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. For radio-TLC, a system can be used where the labeled antibody remains at the origin while free ⁶⁴Cu moves with the solvent front.

In Vitro Serum Stability Assay

This protocol is used to assess the stability of the radiolabeled complex in human serum.

Procedure:

  • Incubate a small amount (e.g., 100 µL) of the radiolabeled compound in an equal volume of fresh human serum at 37°C.

  • At various time points (e.g., 1, 4, 6, 12, 24, 48 hours), take aliquots of the mixture.

  • Analyze the aliquots by a suitable method, such as radio-TLC or radio-HPLC, to determine the percentage of the intact radiolabeled complex versus released radionuclide.

In Vivo Biodistribution Studies

These studies are essential to evaluate the pharmacokinetic profile and tumor-targeting efficacy of the radiopharmaceutical.

Procedure:

  • Administer a defined amount of the radiolabeled compound to tumor-bearing mice via intravenous injection.

  • At selected time points post-injection (e.g., 4, 24, 48 hours), euthanize a cohort of animals.

  • Dissect major organs and the tumor, weigh them, and measure the radioactivity using a gamma counter.

  • Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

experimental_workflow General Workflow for Comparing Bifunctional Chelators cluster_synthesis Synthesis and Conjugation cluster_radiolabeling Radiolabeling cluster_evaluation Performance Evaluation cluster_analysis Data Analysis s1 Synthesize Bifunctional NOTA Derivative s3 Conjugate Chelators to Targeting Molecule (e.g., Antibody) s1->s3 s2 Synthesize Alternative Chelator (e.g., DOTA) s2->s3 r1 Radiolabel with Radionuclide (e.g., ⁶⁸Ga, ⁶⁴Cu) s3->r1 r2 Purification r1->r2 r3 Quality Control (RCP) r2->r3 e1 In Vitro Stability (Serum, Saline) r3->e1 e2 In Vivo Biodistribution (Tumor-bearing Model) r3->e2 a1 Compare Radiolabeling Efficiency and Conditions r3->a1 e1->e2 a2 Compare Stability Profiles e1->a2 e3 PET/SPECT Imaging e2->e3 a3 Compare Tumor Uptake and Pharmacokinetics e2->a3 e3->a3

Caption: A generalized workflow for the head-to-head comparison of bifunctional chelators.

stability_assay_workflow In Vitro Serum Stability Assay Workflow start Radiolabeled NOTA-conjugate incubate Incubate with Human Serum at 37°C start->incubate sampling Collect Aliquots at Various Time Points incubate->sampling analysis Analyze by Radio-TLC or Radio-HPLC sampling->analysis result Determine Percentage of Intact Radioconjugate analysis->result

Caption: Workflow for determining the in vitro stability of a radiolabeled NOTA-conjugate.

Conclusion

The selection of a bifunctional chelator is a critical step in the development of radiopharmaceuticals. Bifunctional NOTA derivatives offer significant advantages, particularly for radiolabeling with ⁶⁸Ga, often allowing for rapid, room-temperature labeling with high radiochemical purity. This is a considerable advantage over DOTA-based chelators which frequently require heating to achieve similar efficiencies.

In terms of stability, NOTA complexes with radionuclides like ⁶⁴Cu have demonstrated excellent in vitro stability, often superior to their DOTA counterparts. However, the in vivo performance can be influenced by the specific targeting molecule and the overall structure of the radiopharmaceutical. For instance, while some studies show nearly identical pharmacokinetic behavior between NOTA and DOTA conjugates, others report significant differences in organ uptake, such as reduced kidney or liver accumulation for one chelator over the other, which can be advantageous for imaging and dosimetry.

Ultimately, the choice between NOTA and other bifunctional chelators will depend on the specific radionuclide, the nature of the targeting biomolecule, and the desired in vivo characteristics of the final radiopharmaceutical. The data and protocols presented in this guide provide a solid foundation for making an informed decision in the development of novel and effective radiometal-based agents.

References

A Comparative Guide to NOTA-bis(tBu)ester: Applications and Limitations in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional chelator p-nitrophenyl 1,4,7-triazacyclononane-1,4-diacetate-7-yl)acetate, commonly known as NOTA-bis(tBu)ester, has emerged as a critical component in the development of targeted radiopharmaceuticals. Its ability to stably coordinate radiometals while providing a reactive site for conjugation to biomolecules has positioned it as a valuable tool in nuclear medicine for both diagnostic imaging and therapeutic applications. This guide provides a comprehensive comparison of this compound with alternative chelators, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal chelation strategy for their specific needs.

Core Applications of this compound

This compound is widely employed in the development of radiopharmaceuticals for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Its primary application lies in the chelation of various radiometals, most notably Gallium-68 (B1239309) (⁶⁸Ga).[1] The NOTA macrocycle offers distinct advantages for certain radionuclides, particularly in terms of radiolabeling kinetics.[1] Beyond ⁶⁸Ga, NOTA derivatives have also been explored for use with other diagnostic and therapeutic radioisotopes such as Copper-64 (⁶⁴Cu).[1]

The bifunctional nature of this compound is central to its utility. The two tert-butyl ester protected carboxylic acid groups leave a single free carboxylic acid, which serves as a versatile handle for covalent attachment to targeting biomolecules like peptides and antibodies.[1] This conjugation allows for the targeted delivery of the radiometal to specific sites of disease, such as tumors, enhancing diagnostic accuracy and therapeutic efficacy.

Performance Comparison with Alternative Chelators

The selection of a bifunctional chelator is a critical decision in radiopharmaceutical design, with significant implications for radiolabeling efficiency, stability, and in vivo performance. This compound is most frequently compared to DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and, to a lesser extent, DFO (desferrioxamine).

Radiolabeling Efficiency

A key advantage of NOTA-based chelators is their rapid and efficient radiolabeling with ⁶⁸Ga, often at room temperature.[2] This is a significant benefit for short-lived radionuclides like ⁶⁸Ga (half-life ~68 minutes), as it minimizes decay losses and is advantageous for temperature-sensitive biomolecules. In contrast, DOTA typically requires heating to achieve comparable radiochemical purity.

ChelatorRadiometalTemperatureTimepHRadiochemical Purity (RCP)Reference
NOTA-A1-His⁶⁸GaRoom Temp5 min4>98%
DOTA-A1-His⁶⁸Ga60 °C15 min3>95%
TRAP-peptide⁶⁸GaNot SpecifiedNot SpecifiedNot Specified>95% (with 1 nmol precursor)
DFO⁶⁸GaRoom TempNot Specified~7Not Specified

Table 1: Comparison of ⁶⁸Ga Radiolabeling Conditions and Efficiency.

In Vitro and In Vivo Stability

The stability of the radiometal-chelator complex is paramount to prevent the release of the radionuclide in vivo, which can lead to off-target radiation exposure and poor image quality. For ⁶⁸Ga, NOTA-conjugated radiotracers have demonstrated high stability. For instance, [⁶⁸Ga]Ga-NOTA-A1-His showed elevated stability in both murine and human blood. In a comparative study, ⁶⁸Ga-NOTA-TATE demonstrated higher in vitro stability (≥ 99%) after 3 hours of incubation compared to ⁶⁸Ga-DOTA-TATE (≥ 95%).

With ⁶⁴Cu, NOTA has also shown superior in vivo kinetic stability compared to DOTA, resulting in less demetallation and reduced off-target accumulation, particularly in the liver.

RadiotracerMatrixTimeStabilityReference
[⁶⁸Ga]Ga-NOTA-A1-HisMurine Blood120 min91 ± 3%
[⁶⁸Ga]Ga-DOTA-A1-HisMurine Blood120 min65 ± 3%
[⁶⁸Ga]Ga-NOTA-A1-HisHuman Blood120 min89 ± 2%
[⁶⁸Ga]Ga-DOTA-A1-HisHuman Blood120 min89 ± 4%
⁶⁴Cu-NOTA-rituximabSerum48 h97.5 ± 0.3%

Table 2: In Vitro Stability of NOTA- and DOTA-based Radiotracers.

Biodistribution

The choice of chelator can significantly influence the pharmacokinetic profile of a radiopharmaceutical. Notably, DOTA-conjugated single-domain antibodies have exhibited significantly lower kidney uptake compared to their NOTA-conjugated counterparts. This can be advantageous for reducing renal radiation exposure and potentially improving imaging contrast. However, in other studies comparing ⁶⁸Ga-labeled porphyrins, both NOTA and DOTA derivatives showed nearly identical tumor affinity and pharmacokinetic behavior.

Limitations of this compound

Despite its advantages, this compound is not without its limitations. A significant challenge is achieving site-specific conjugation to large biomolecules like antibodies. Standard conjugation methods, which target primary amines, can result in a heterogeneous product with chelators randomly distributed across the protein surface. This can potentially impact the antibody's binding affinity to its target.

Furthermore, while NOTA is an excellent chelator for ⁶⁸Ga, DOTA is often preferred for theranostic applications involving beta-emitting radionuclides such as Lutetium-177 (¹⁷⁷Lu). The larger cavity size of the DOTA macrocycle is better suited to accommodate these larger metal ions.

Experimental Protocols

Conjugation of this compound to a Peptide

This protocol outlines a general procedure for conjugating this compound to a peptide via its free carboxylic acid.

Materials:

  • This compound

  • Peptide with a free amine group (e.g., N-terminus or lysine (B10760008) side chain)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • HPLC for purification

Procedure:

  • Activation of this compound: Dissolve this compound, EDC, and NHS in a 1:1.2:1.5 molar ratio in anhydrous DMF. Stir the reaction mixture at room temperature for 4 hours to form the NOTA-NHS ester.

  • Conjugation to Peptide: Dissolve the peptide in DMF. Add the activated NOTA-NHS ester solution to the peptide solution, followed by the addition of DIPEA to adjust the pH to 8-9. The molar ratio of peptide to NOTA-NHS ester is typically 1:3.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Deprotection: After conjugation, the tert-butyl ester protecting groups are removed by treating the conjugate with a solution of TFA/water (e.g., 95:5 v/v) for 2-4 hours at room temperature.

  • Purification: The crude product is purified by reverse-phase HPLC to isolate the desired NOTA-peptide conjugate.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Radiolabeling of a NOTA-conjugated Peptide with ⁶⁸Ga

This protocol describes a typical procedure for radiolabeling a NOTA-conjugated peptide with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • NOTA-conjugated peptide

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.0-4.5)

  • Sterile, metal-free water and vials

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain a solution of [⁶⁸Ga]GaCl₃.

  • Buffering: Add sodium acetate buffer to the [⁶⁸Ga]GaCl₃ eluate to adjust the pH to 4.0-4.5.

  • Labeling Reaction: Add the NOTA-conjugated peptide (typically 10-50 µg) to the buffered ⁶⁸Ga solution.

  • Incubation: Incubate the reaction mixture at room temperature for 5-10 minutes. Gentle heating (e.g., 60°C) can be applied but is often not necessary for NOTA-based chelators.

  • Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. A high radiochemical purity (>95%) is typically achieved.

Visualizing the Workflow

experimental_workflow General Workflow for NOTA-based Radiopharmaceutical Development cluster_synthesis Synthesis and Conjugation cluster_radiolabeling Radiolabeling and Quality Control NOTA_bis_tBu_ester This compound Activation Activation (e.g., EDC/NHS) NOTA_bis_tBu_ester->Activation Conjugation Conjugation Activation->Conjugation Biomolecule Targeting Biomolecule (Peptide/Antibody) Biomolecule->Conjugation Deprotection Deprotection (TFA) Conjugation->Deprotection Purification Purification (HPLC) Deprotection->Purification NOTA_conjugate NOTA-Biomolecule Conjugate Purification->NOTA_conjugate Radiolabeling Radiolabeling NOTA_conjugate->Radiolabeling Radiometal Radiometal (e.g., ⁶⁸Ga) Radiometal->Radiolabeling QC Quality Control (radio-HPLC/TLC) Radiolabeling->QC Final_Product Radiolabeled Product QC->Final_Product Preclinical_Evaluation Preclinical Evaluation Final_Product->Preclinical_Evaluation In vitro / In vivo studies

A schematic overview of the development process for a NOTA-based radiopharmaceutical.

Conclusion

This compound is a highly effective and versatile bifunctional chelator for the development of radiopharmaceuticals, particularly those utilizing ⁶⁸Ga. Its primary advantages lie in its rapid and efficient room-temperature radiolabeling kinetics and the high in vivo stability of its radiometal complexes. However, for theranostic applications with larger radiometals and in situations where minimizing renal uptake is critical, alternative chelators such as DOTA may offer a more favorable profile. The choice between this compound and other chelators should be guided by the specific radionuclide, the nature of the targeting biomolecule, and the desired in vivo pharmacokinetic properties of the final radiopharmaceutical. This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their radiopharmaceutical design and development endeavors.

References

Characterization of NOTA-bis(tBu)ester and its Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of the bifunctional chelator NOTA-bis(tBu)ester and its bioconjugates using mass spectrometry. It offers a comparative analysis with alternative chelators, detailed experimental protocols, and supporting data to aid researchers in the development of radiopharmaceuticals and other targeted molecular agents.

Introduction to this compound

1,4,7-Triazacyclononane-1,4-diacetate-7-(tert-butyl acetate), commonly known as this compound, is a derivative of the macrocyclic chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). The two tert-butyl ester groups serve as protecting groups, allowing for the selective conjugation of the single free carboxylic acid to a biomolecule (e.g., peptide, antibody, or small molecule). Subsequent deprotection of the tert-butyl esters under acidic conditions yields the final NOTA-conjugate ready for radiolabeling with various metal ions, such as Gallium-68 (B1239309) (⁶⁸Ga), for use in Positron Emission Tomography (PET) imaging.[1][2]

The precise characterization of this compound and its conjugates at each stage of synthesis and modification is critical to ensure the quality, purity, and efficacy of the final product. Mass spectrometry is an indispensable tool for this purpose, providing accurate molecular weight determination and structural information.

Comparison of NOTA with Other Chelators

NOTA is often compared to other macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The choice of chelator can significantly impact the labeling efficiency, in vivo stability, and biodistribution of the resulting radiopharmaceutical.

Quantitative Comparison of NOTA and DOTA Conjugates

The following table summarizes a direct comparison of NOTA and DOTA conjugated to a single-domain antibody (sdAb), highlighting differences in conjugation efficiency as determined by MALDI-TOF mass spectrometry.

FeatureNOTA-sdAb ConjugateDOTA-sdAb ConjugateReference
Chelator-to-Antibody Ratio 1.31.8[3][4]
Radiolabeling Conditions (⁶⁸Ga) Room Temperature, 5 min60 °C, 15 min[3]
Radiochemical Purity (⁶⁸Ga) >98%>95%

These data indicate that while DOTA may achieve a higher degree of conjugation under the tested conditions, NOTA offers the significant advantage of rapid radiolabeling at room temperature, which is particularly beneficial for temperature-sensitive biomolecules and short-lived radionuclides like ⁶⁸Ga.

Mass Spectrometry in the Characterization Workflow

Mass spectrometry is employed at multiple stages of the synthesis and conjugation process. The following diagram illustrates a typical workflow for the preparation and characterization of a NOTA-bioconjugate.

workflow cluster_synthesis Synthesis and Conjugation cluster_deprotection Deprotection cluster_labeling Radiolabeling cluster_ms Mass Spectrometry Analysis NOTA_ester This compound Conjugation EDC/NHS Coupling NOTA_ester->Conjugation MS1 MS of this compound NOTA_ester->MS1 Biomolecule Peptide/Antibody Biomolecule->Conjugation Protected_Conjugate This compound-Biomolecule Conjugation->Protected_Conjugate Deprotection TFA Treatment Protected_Conjugate->Deprotection MS2 MS of Protected Conjugate Protected_Conjugate->MS2 Final_Conjugate NOTA-Biomolecule Deprotection->Final_Conjugate Radiolabeling Add ⁶⁸GaCl₃ Final_Conjugate->Radiolabeling MS3 MS of Final Conjugate Final_Conjugate->MS3 Radiopharmaceutical ⁶⁸Ga-NOTA-Biomolecule Radiolabeling->Radiopharmaceutical MS4 (Radio-HPLC/TLC) Radiopharmaceutical->MS4

Workflow for NOTA-conjugate preparation and analysis.

Experimental Protocols

General Sample Preparation for Mass Spectrometry

For accurate mass analysis by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), proper sample preparation is crucial.

  • Solvent Selection: Samples should be dissolved in a solvent compatible with the ionization technique. For ESI-MS, a mixture of acetonitrile (B52724) and water with a small amount of formic acid (for positive ion mode) is common for peptides and small molecules. For larger proteins, ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate buffer can be used to maintain the native structure.

  • Concentration: The optimal concentration depends on the analyte and the instrument's sensitivity. A typical starting concentration for ESI-MS is in the low micromolar to nanomolar range.

  • Purity: Samples should be free of non-volatile salts (e.g., NaCl, PBS) and detergents, which can suppress the analyte signal. Desalting using techniques like solid-phase extraction (e.g., C18 ZipTips) or buffer exchange may be necessary.

ESI-MS of this compound and its Conjugates

ESI-MS is well-suited for analyzing polar and large molecules like peptides and proteins.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Typical ESI-MS Parameters (Peptide Conjugate):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.0 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 80 - 120 °C

    • Desolvation Temperature: 250 - 350 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

    • Mass Range: Dependent on the expected mass of the analyte.

  • Data Analysis: For large molecules like antibodies, the ESI-MS spectrum will show a distribution of multiply charged ions. Deconvolution software is used to process this data and calculate the zero-charge mass of the intact molecule.

Monitoring Deprotection by LC-MS

The removal of the two tert-butyl ester protecting groups can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Procedure: A small aliquot of the reaction mixture is taken at different time points, quenched, and injected into the LC-MS system.

  • Expected Mass Shift: The deprotection of each tert-butyl group (-C(CH₃)₃) results in its replacement by a hydrogen atom, leading to a mass decrease of 56.07 Da per group, for a total expected mass decrease of 112.14 Da upon complete deprotection.

  • Chromatography: A reversed-phase C18 column is typically used with a gradient of water and acetonitrile containing 0.1% formic acid. The deprotected, more polar conjugate will generally have a shorter retention time than the protected precursor.

MALDI-TOF MS of Antibody Conjugates

MALDI-TOF MS is a powerful technique for the analysis of large molecules like antibodies and their conjugates.

  • Matrix Selection: A suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid, is used to co-crystallize with the analyte.

  • Sample Preparation: A small volume of the analyte solution is mixed with the matrix solution on a MALDI target plate and allowed to dry.

  • Analysis: The mass spectrum of an antibody conjugate will show peaks corresponding to the unconjugated antibody and the antibody with one, two, or more NOTA molecules attached. The average number of chelators per antibody can be calculated from the relative intensities of these peaks.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) can be used to confirm the identity and structure of NOTA-conjugates. Collision-Induced Dissociation (CID) is a common fragmentation technique.

The fragmentation pattern of a NOTA-peptide conjugate will typically show fragment ions corresponding to the peptide backbone (b- and y-ions) and potentially fragments of the NOTA chelator itself. For metal-complexed conjugates, the fragmentation can be more complex, with losses of parts of the chelator or the entire metal-chelator complex observed. While specific fragmentation pathways for NOTA-conjugates are not extensively documented in the literature, they are expected to share some similarities with related chelators like DOTA. For example, fragmentation of Ga-DOTA complexes has been shown to involve cleavage within the macrocyclic ring and loss of acetate arms.

The following diagram illustrates a conceptual fragmentation of a NOTA-peptide conjugate.

fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor [NOTA-Peptide + H]⁺ b_ions b-ions Precursor->b_ions Peptide Backbone Fragmentation y_ions y-ions Precursor->y_ions Peptide Backbone Fragmentation NOTA_fragment NOTA-related fragments Precursor->NOTA_fragment Chelator Fragmentation

Conceptual MS/MS fragmentation of a NOTA-peptide.

Conclusion

Mass spectrometry is a versatile and essential tool for the comprehensive characterization of this compound and its bioconjugates. From verifying the mass of the initial chelator to determining the degree of conjugation and monitoring the deprotection step, MS provides critical data at each stage of the process. When compared to other chelators like DOTA, NOTA offers distinct advantages in terms of milder radiolabeling conditions, which can be crucial for preserving the integrity of sensitive biomolecules. By employing the appropriate mass spectrometry techniques and experimental protocols outlined in this guide, researchers can ensure the quality and consistency of their NOTA-based radiopharmaceuticals and other targeted agents.

References

Safety Operating Guide

Proper Disposal of NOTA-bis(tBu)ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like NOTA-bis(tBu)ester are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a bifunctional chelator commonly used in the synthesis of radiopharmaceuticals and other complex molecules. Adherence to these protocols is critical for minimizing risks and fostering a culture of safety.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on safety data for similar chemical compounds, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles are required. In situations with a heightened risk of splashes, a face shield should also be worn.

  • Skin Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for integrity before use and replace them immediately if contaminated. A standard laboratory coat must be worn at all times. For larger quantities or tasks with a significant splash risk, consider an impervious apron or coveralls.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local environmental regulations. Chemical waste generators are responsible for correctly classifying and disposing of their waste.

1. Waste Identification and Segregation:

  • Unused or expired this compound should be treated as chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Any materials contaminated with this compound, such as pipette tips, vials, or absorbent materials used for spills, must also be disposed of as hazardous waste.

2. Containerization:

  • Place all this compound waste into a designated, clearly labeled, and leak-proof chemical waste container.

  • The container must be compatible with the chemical properties of the compound.

  • Ensure the container is tightly sealed to prevent any leaks or spills.

3. Labeling:

  • Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate quantity of the waste and the date of accumulation.

  • Follow any additional labeling requirements mandated by your institution or local regulations.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • This area should be away from heat, sources of ignition, and incompatible materials.

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.

  • Never dispose of this compound down the drain or in the regular trash.

  • Provide the disposal company with a complete and accurate description of the waste.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₂₀H₃₇N₃O₆
Molecular Weight 415.5 g/mol
Appearance Solid
Solubility Soluble in DMSO, Ethanol, and PBS (pH 7.2)
Storage Temperature -20°C

Experimental Protocols

While specific experimental protocols for the use of this compound are application-dependent, the general workflow for its handling and subsequent waste generation follows a logical sequence. The diagram below illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_handling Chemical Handling cluster_disposal Disposal Procedure start Start: Experiment using This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood spill Spill Occurs? fume_hood->spill no waste_gen Generate Waste (Unused reagent, contaminated items) fume_hood->waste_gen cleanup Clean Spill with Absorbent Material spill->cleanup yes cleanup->waste_gen identify_waste Identify as Chemical Waste waste_gen->identify_waste segregate Segregate from Other Waste Streams identify_waste->segregate containerize Place in Labeled, Leak-proof Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store dispose Arrange for Professional Disposal store->dispose

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